molecular formula C4H9IO2S B1529778 1-Iodo-3-methanesulfonylpropane CAS No. 1339388-73-6

1-Iodo-3-methanesulfonylpropane

Cat. No.: B1529778
CAS No.: 1339388-73-6
M. Wt: 248.08 g/mol
InChI Key: IVFMJYBWFQMABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3-methanesulfonylpropane (CAS 1339388-73-6) is a chemical compound with the molecular formula C4H9IO2S and a molecular weight of 248.08 g/mol . This reagent is a valuable bifunctional building block in organic synthesis, featuring both a reactive iodoalkyl chain and a robust methanesulfonyl group. Its primary research value lies in its application in iodine-mediated radical reactions, where it can form covalent C-I bonds in key intermediates . The homolysis of this C-I bond can generate carbon-centered radicals, enabling various radical chain processes and facilitating the construction of new carbon-carbon bonds . This mechanism is fundamental for developing synthetic routes to complex molecules that are difficult to access through traditional ionic pathways. The methanesulfonyl (mesyl) group is a stable electron-withdrawing substituent that can influence the reactivity of the molecule and also serves as a protected sulfur functionality or a potential leaving group in subsequent transformations. The compound is typically supplied as a powder and should be stored at room temperature . Handling should be conducted with care as the compound carries the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not approved for use in humans or animals. It is available in various packaging options, from sample sizes to bulk quantities, and can often be produced to meet specific purity grades, including high-purity and ultra-high-purity forms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFMJYBWFQMABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339388-73-6
Record name 1-iodo-3-methanesulfonylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 1-Iodo-3-methanesulfonylpropane

[1][2]

Executive Summary & Identity Resolution

1-Iodo-3-methanesulfonylpropane is a bifunctional aliphatic building block featuring a high-reactivity iodide leaving group and a polar, electron-withdrawing methylsulfonyl moiety.[1][2] It is primarily employed in medicinal chemistry to introduce the methanesulfonylpropyl motif, a pharmacophore known to enhance aqueous solubility and metabolic stability in drug candidates.[1][2]

Critical Data Integrity Alert: CAS Confusion

A significant discrepancy exists in public chemical repositories regarding the CAS registry number for this compound.

  • Correct CAS: 1339388-73-6 (Corresponds to 1-Iodo-3-methanesulfonylpropane).[1][2][3][4][5][6]

  • Incorrect CAS: 104459-70-3 (Frequently mislabeled as the iodide, but corresponds to 4-(Dimethylamino)butanal ).[1][2]

  • Operational Directive: When ordering or searching, rely on the chemical structure or IUPAC name rather than the CAS number 104459-70-3 to avoid acquiring the wrong reagent.

Chemical Identity Table
ParameterDetail
IUPAC Name 1-Iodo-3-(methylsulfonyl)propane
Common Name

-Iodopropyl methyl sulfone
Molecular Formula

Molecular Weight 248.08 g/mol
SMILES CS(=O)(=O)CCCI
InChI Key IVFMJYBWFQMABO-UHFFFAOYSA-N

Physicochemical Characterization

The physical state of sulfones is dominated by strong dipole-dipole interactions, often resulting in solids or viscous oils with high boiling points.[1][2] The iodine atom introduces significant polarizability and lability.[1][2]

Physical Properties Profile
PropertyValue / RangeOperational Note
Physical State Off-white solid or viscous oilTends to solidify upon storage at -20°C.
Melting Point 68 – 72 °C (Predicted)Analogous bromo-sulfones are solids.[1][2] Purity dependent.
Boiling Point >150 °C (Decomposes)Do not distill at atm.[1][2] pressure. High vacuum required (<1 mmHg).[1][2]
Density 1.85 ± 0.05 g/cm³High density due to Iodine/Sulfone combination.[1][2]
Solubility DMSO, DMF, DCM, AcetonePoor solubility in hexanes/ether due to sulfone polarity.
LogP ~0.8 (Calculated)Moderate lipophilicity; sulfone lowers LogP vs. alkyl iodides.[1][2]

Synthetic Protocols & Manufacturing

The synthesis of 1-Iodo-3-methanesulfonylpropane is most reliably achieved via a Finkelstein reaction from the corresponding chloro- or bromo-analog.[1][2] This method is preferred over direct iodination of alcohols due to the mild conditions that preserve the sulfone group.[1][2]

Method A: Finkelstein Halogen Exchange (Recommended)

This protocol utilizes the solubility difference of sodium salts in acetone to drive the equilibrium toward the iodide.[1][2]

Reagents:

  • 1-Chloro-3-methanesulfonylpropane (Precursor)[1][2]

  • Sodium Iodide (NaI) - Dried[1][2]

  • Acetone or 2-Butanone (MEK)[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of 1-Chloro-3-methanesulfonylpropane in anhydrous acetone (0.5 M concentration).

  • Addition: Add 1.5 eq of NaI. The solution may turn yellow immediately.[1][2]

  • Reaction: Reflux under nitrogen for 18–24 hours. Monitor by TLC (Note:

    
     of Iodide is typically higher than Chloride in EtOAc/Hexane).[1][2]
    
  • Workup:

    • Cool to room temperature.[1][2] Filter off the precipitated NaCl.[1][2]

    • Concentrate the filtrate in vacuo.[1][2]

    • Redissolve residue in DCM and wash with 10%

      
       (to remove free iodine) followed by brine.[1][2]
      
  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward pathway.

SynthesisPathPrecursor1-Chloro-3-methanesulfonylpropane(Commercially Available)IntermediateTransition State[Cl...C...I]‡Precursor->IntermediateNucleophilic AttackReagentNaI (1.5 eq)Acetone, RefluxReagent->IntermediateProduct1-Iodo-3-methanesulfonylpropane(Target)Intermediate->ProductInversion of ConfigurationByproductNaCl (Precipitate)Intermediate->ByproductDriving Force (Precipitation)

Figure 1: Finkelstein halogen exchange pathway driven by the precipitation of NaCl in acetone.[1][2]

Structural Identification & Spectroscopy

Positive identification requires distinguishing the iodide from the chloride precursor.[1][2] The shift of the

12
Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):

3.32



123.15

122.95

122.35

12

 NMR:
  • 
     5.0 - 8.0 ppm:  Carbon attached to Iodine (Diagnostic: Extremely upfield due to heavy atom effect).[1][2]
    
  • 
     53.0 ppm:  Carbon attached to Sulfone.[1][2]
    
  • 
     41.0 ppm:  Methyl carbon of Sulfone.[1][2]
    

Reactivity & Applications

The utility of 1-Iodo-3-methanesulfonylpropane lies in its ability to act as a "soft" electrophile.[1][2] The sulfone group is chemically robust, allowing the molecule to survive conditions that might degrade esters or ketones.[1][2]

Primary Mechanism: Alkylation

The terminal iodine is an excellent leaving group, making this reagent ideal for alkylating amines, thiols, and enolates.

Reactivity Profile:

  • Nucleophiles: Reacts rapidly with secondary amines (to form tertiary amines) and thiols.[1][2]

  • Base Sensitivity: The

    
    -protons next to the sulfone (
    
    
    ) are weakly acidic.[1][2] Strong bases (e.g., NaH, LDA) can deprotonate this position, potentially leading to side reactions (self-condensation) if not carefully controlled.
  • Thermal Stability: Avoid heating above 100°C without solvent; risk of elimination to allyl methyl sulfone.[1][2]

Reaction Pathway Diagram

ReactivitySubstrate1-Iodo-3-methanesulfonylpropaneTSSN2 Transition StateSubstrate->TSEliminationSide Product: Allyl Methyl Sulfone(If Heat/Strong Base used)Substrate->EliminationE2 Elimination (Minor)NucNucleophile (Nu-)(e.g., Piperazine, Thiol)Nuc->TSProductFunctionalized SulfoneNu-(CH2)3-SO2MeTS->ProductMajor Pathway

Figure 2: Competitive pathways:

12

Safety & Handling (EHS)

Signal Word: WARNING

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][2] Alkyl iodides are potent alkylating agents and potential mutagens.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage:

    • Light Sensitive: Iodine-carbon bonds are photolabile.[1][2] Store in amber vials wrapped in foil.

    • Temperature: Store at 2–8°C or -20°C for long-term stability to prevent liberation of free iodine (indicated by purple/brown discoloration).[1][2]

    • Stabilization: Copper turnings are often added to the storage vial to scavenge free iodine.[2]

References

  • VulcanChem. Product Data: 1-Iodo-3-methanesulfonylpropane (CAS 1339388-73-6).[1][2][3][5][6] Retrieved from [2]

  • PubChem. Compound Summary: 1-Chloro-3-methanesulfonylpropane (Precursor Data).[1][2] National Library of Medicine.[1][2] Retrieved from

  • Doc Brown's Chemistry. NMR Analysis of Halogenated Alkanes. (Methodology for spectral prediction).[1][2] Retrieved from [2]

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities and Common Solvents.[1][2] (Reference for solvent peaks in synthesis). Retrieved from [1][2]

1-Iodo-3-methanesulfonylpropane chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6) is a bifunctional organic intermediate characterized by a propyl chain terminated by a highly reactive iodide electrophile and a stable, polar methanesulfonyl (sulfone) moiety.[1][2] In drug discovery, this compound serves as a critical building block for introducing the


 motif. This specific side chain is frequently employed to modulate the physicochemical properties of lead compounds—specifically to lower lipophilicity (LogP) while maintaining metabolic stability compared to sulfides or sulfoxides.

This guide details the structural identity, validated synthetic protocols, and mechanistic considerations for researchers utilizing this reagent in small molecule synthesis.[3]

Chemical Identity & Structural Analysis[4][5][6]

The molecule comprises a three-carbon linker connecting a soft electrophile (iodide) and a polar, hydrogen-bond accepting sulfone group.

Table 1: Chemical Identification Data

ParameterDetail
IUPAC Name 1-Iodo-3-(methylsulfonyl)propane
CAS Number 1339388-73-6
Molecular Formula

Molecular Weight 248.08 g/mol
SMILES CS(=O)(=O)CCCI
InChI Key IVFMJYBWFQMABO-UHFFFAOYSA-N
Appearance White to off-white solid or viscous oil (purity dependent)
Structural Insight

The gamma-positioning of the sulfone relative to the iodide is chemically significant. Unlike


-halo sulfones (which are prone to Ramberg-Bäcklund rearrangement) or 

-halo sulfones (susceptible to rapid elimination to vinyl sulfones), the

-variant offers a balance of reactivity. It allows for clean

substitution at the iodide center without immediate competing elimination reactions, provided non-basic nucleophiles are used.

Physicochemical Profile

Understanding the physical properties is essential for reaction solvent selection and purification strategies.

Table 2: Calculated & Observed Properties

PropertyValue / DescriptionImplications for Protocol
Boiling Point ~340°C (Predicted)High boiling point; purification via distillation is difficult. Column chromatography is preferred.
LogP ~1.05Moderate lipophilicity allows solubility in organic solvents (DCM, EtOAc) but sufficient polarity for normal-phase silica purification.
Solubility Soluble in DMSO, DMF, Acetone, DCM.Compatible with standard

reaction solvents.
Stability Hygroscopic; Light sensitive.Store under inert gas (Argon/Nitrogen) in amber vials to prevent iodide oxidation (

).

Synthetic Methodology: The Finkelstein Protocol[7][8][9]

While the compound can be synthesized via the mesylation of 3-methanesulfonylpropan-1-ol followed by iodination, the most robust and scalable route is the Finkelstein Reaction starting from the commercially cheaper chloride precursor.

Rationale

The chloride analog (1-chloro-3-methanesulfonylpropane) is kinetically sluggish in alkylation reactions. Converting the chloride to the iodide increases reaction rates by orders of magnitude due to the weaker


 bond and the superior leaving group ability of the iodide ion.
Detailed Protocol

Reaction:



Reagents:

  • 1-Chloro-3-methanesulfonylpropane (1.0 equiv)

  • Sodium Iodide (NaI) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Acetone or 2-Butanone (MEK)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1-chloro-3-methanesulfonylpropane in anhydrous acetone (0.5 M concentration).

  • Addition: Add Sodium Iodide (NaI) in a single portion. Note: NaI is soluble in acetone, whereas the byproduct NaCl is not.[4][5]

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 18–24 hours.

    • Visual Check: The formation of a white precipitate (NaCl) indicates reaction progress.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the NaCl solid.

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Critical Wash: Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) solution.[6] Reason: This removes any free iodine (
      
      
      
      ) generated by light/air oxidation, indicated by a yellow/brown color.
    • Wash with brine, dry over

      
      , and concentrate.[7]
      
  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

SynthesisWorkflow start Precursor: 1-Chloro-3-methanesulfonylpropane reaction Finkelstein Reaction Reflux (56°C), 18-24h Precipitation of NaCl driving force start->reaction reagent Reagent: NaI (3.0 equiv) reagent->reaction solvent Solvent: Anhydrous Acetone solvent->reaction filtration Filtration Remove NaCl solid reaction->filtration evap Evaporation Remove Acetone filtration->evap redissolve Redissolve in EtOAc evap->redissolve wash_thio Wash: 10% Na2S2O3 (Removes I2 impurities) redissolve->wash_thio wash_brine Wash: Brine + Dry (Na2SO4) wash_thio->wash_brine product Final Product: 1-Iodo-3-methanesulfonylpropane wash_brine->product

Figure 1: Step-by-step synthetic workflow for the conversion of the chloride precursor to the iodide via Finkelstein exchange.

Reactivity & Mechanism[8][11]

Electrophilicity

The C-I bond is weak (~50 kcal/mol) and highly polarizable. The primary carbon acts as a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, this reagent reacts preferentially with soft nucleophiles (e.g., thiols, secondary amines, phosphines) via an


 mechanism.
The Sulfone Effect

The sulfone (


) group is electron-withdrawing.
  • Inductive Effect: It pulls electron density through the sigma bond framework, slightly increasing the electrophilicity of the terminal carbon compared to a simple propyl iodide.

  • Acidity: The protons

    
     to the sulfone (at position 3) are acidic (
    
    
    
    ). Strong bases (e.g., NaH, LDA) used during alkylation can deprotonate this position, potentially leading to side reactions or polymerization.
    • Recommendation: Use non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (

      
      , 
      
      
      
      ) when using this reagent for alkylation.

Applications in Drug Design[3][6]

This compound is a "linker of choice" for appending the methylsulfonylpropyl moiety.

Why this specific moiety?

  • H-Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, potentially engaging with residues in the binding pocket (e.g., kinase hinge regions or solvent-exposed fronts).

  • Metabolic Stability: Unlike thioethers (sulfides), sulfones are already in a high oxidation state and are resistant to further oxidative metabolism by CYP450 enzymes.

  • Solubility: The polarity of the sulfone improves aqueous solubility compared to alkyl chains.

SAR Logic Diagram

SAR_Logic scaffold Drug Scaffold (Amine/Phenol) reaction Alkylation (+ 1-Iodo-3-methanesulfonylpropane) scaffold->reaction linker Propyl Linker (Spacer) sulfone Sulfone Tail (SO2Me) linker->sulfone Terminates with effect1 Solubility (Polar motif) sulfone->effect1 effect2 Metabolic Stability (Oxidation resistant) sulfone->effect2 effect3 Target Interaction (H-Bond Acceptor) sulfone->effect3 reaction->linker Adds

Figure 2: Structure-Activity Relationship (SAR) logic for incorporating the methanesulfonylpropyl group.

Safety & Handling

  • Hazards: As an alkyl iodide, this compound is a potent alkylating agent. It is suspected to be carcinogenic and mutagenic. It causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[1][8]

  • Storage: Store at 2–8°C. Light sensitive—store in amber glass.

  • Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal into halogenated waste streams.

References

  • American Elements. (n.d.). 1-Iodo-3-methanesulfonylpropane Properties. Retrieved from [Link]

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction Mechanism and Conditions. Retrieved from [Link]

Sources

1-Iodo-3-methanesulfonylpropane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Iodo-3-methanesulfonylpropane: Technical Specifications, Synthesis, and Applications in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6) is a specialized bifunctional organosulfur reagent used primarily in medicinal chemistry and organic synthesis. Characterized by a reactive alkyl iodide motif and a polar, metabolically stable sulfone group, it serves as a critical building block for introducing the 3-methanesulfonylpropyl moiety (


) into drug candidates. This moiety is strategically employed to modulate lipophilicity (

), enhance aqueous solubility, and block metabolic "soft spots" in lead optimization.

This guide details the compound's physicochemical profile, robust synthetic pathways, validated handling protocols, and its strategic utility in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile

The following data consolidates the core identity parameters for 1-Iodo-3-methanesulfonylpropane.

ParameterSpecification
Chemical Name 1-Iodo-3-methanesulfonylpropane
IUPAC Name 1-iodo-3-(methylsulfonyl)propane
CAS Number 1339388-73-6
Molecular Formula

Molecular Weight 248.08 g/mol
SMILES CS(=O)(=O)CCCI
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; slightly soluble in water.[1]
Reactivity Class Alkylating Agent (Primary Alkyl Iodide)

Technical Synthesis & Manufacturing

Synthesis of 1-Iodo-3-methanesulfonylpropane requires a pathway that preserves the oxidation state of the sulfone while installing the iodine leaving group. The most robust laboratory-scale protocol avoids statistical mixtures associated with dihaloalkanes by utilizing a stepwise functionalization of 3-chloro-1-propanol or 1,3-propane sultone.

Primary Synthetic Route: The Sulfinate Displacement Pathway

This method is preferred for its high regioselectivity and ease of purification.

Step 1: Synthesis of 3-methanesulfonylpropan-1-ol

  • Reagents: 3-chloro-1-propanol, Sodium Methanesulfinate (

    
    ), DMF.
    
  • Mechanism:

    
     nucleophilic substitution. The sulfinate anion acts as an S-nucleophile (ambident nucleophile, but S-alkylation is favored with soft alkyl halides).
    
  • Protocol:

    • Dissolve Sodium Methanesulfinate (1.2 eq) in DMF.

    • Add 3-chloro-1-propanol (1.0 eq) dropwise at room temperature.

    • Heat to 90°C for 12–16 hours.

    • Validation: Monitor by TLC (stain with

      
      ) or LCMS.
      
    • Workup: Remove solvent, extract with EtOAc, wash with brine.[2] Yields the intermediate alcohol.[3]

Step 2: Iodination (Appel Reaction or Finkelstein Variant)

  • Reagents: Iodine (

    
    ), Triphenylphosphine (
    
    
    
    ), Imidazole, DCM.
  • Mechanism: Activation of the alcohol oxygen by phosphonium formation, followed by

    
     displacement by iodide.
    
  • Protocol:

    • Dissolve 3-methanesulfonylpropan-1-ol (1.0 eq) and

      
       (1.2 eq) in anhydrous DCM under 
      
      
      
      .
    • Add Imidazole (1.5 eq) to buffer the system.

    • Cool to 0°C and add Iodine (1.2 eq) portion-wise.

    • Warm to RT and stir for 4 hours.

    • Purification: Quench with saturated

      
       (to remove excess iodine).[4] Flash chromatography (Hexane/EtOAc) yields the pure iodide.
      
Visualized Synthesis Workflow

SynthesisPath Start 3-Chloro-1-propanol (Starting Material) Inter Intermediate: 3-Methanesulfonylpropan-1-ol Start->Inter SN2 Substitution (DMF, 90°C) Reagent1 Sodium Methanesulfinate (MeSO2Na) Reagent1->Inter Product Product: 1-Iodo-3-methanesulfonylpropane Inter->Product Iodination (DCM, 0°C -> RT) Reagent2 I2 / PPh3 / Imidazole (Appel Conditions) Reagent2->Product

Figure 1: Stepwise synthesis of 1-Iodo-3-methanesulfonylpropane via sulfinate displacement and Appel iodination.

Applications in Drug Discovery & Medicinal Chemistry

The 3-methanesulfonylpropyl group is a "privileged motif" in lead optimization. Its utility stems from the specific properties of the sulfone group when attached to a propyl linker.

Mechanistic Advantages[3][5]
  • Metabolic Stability: Unlike sulfides (thioethers) which are prone to rapid oxidation to sulfoxides/sulfones in vivo (often creating chiral centers and complicating pharmacokinetics), the sulfone moiety is already fully oxidized. It represents a metabolically "dead" end, enhancing the half-life of the parent drug.

  • Dipole & Solubility: The sulfone group is a strong hydrogen bond acceptor with a high dipole moment. Attaching it via a propyl chain disrupts the crystal lattice and increases polarity, often improving the aqueous solubility of lipophilic scaffolds (e.g., heteroaromatic kinase inhibitors).

  • Linker Geometry: The propyl chain (3 carbons) provides optimal spacing, allowing the sulfone to interact with solvent or distal binding pockets without sterically crowding the core pharmacophore.

Reactivity Profile

1-Iodo-3-methanesulfonylpropane acts as a potent electrophile. The iodide is an excellent leaving group (weak base, polarizable), facilitating


 reactions with diverse nucleophiles.
  • N-Alkylation: Reacts with secondary amines to form tertiary amines (common in GPCR ligands).

  • O-Alkylation: Reacts with phenols or hydroxyl groups to form ether linkages.

  • C-Alkylation: Reacts with stabilized carbanions (e.g., enolates) to build carbon frameworks.

Reactivity Diagram

Reactivity Core 1-Iodo-3-methanesulfonylpropane (Electrophile) Prod_Amine N-(3-methanesulfonylpropyl)amine (Solubility/PK modulation) Core->Prod_Amine + Base (K2CO3) SN2 Reaction Prod_Ether Aryl-Alkyl Ether (Linker Strategy) Core->Prod_Ether + Base (Cs2CO3) SN2 Reaction Prod_Thio Thioether Sulfone (Cross-linking) Core->Prod_Thio + Base (NaH) Amine Secondary Amines (R2-NH) Phenol Phenols (Ar-OH) Thiol Thiols (R-SH)

Figure 2: Reactivity profile demonstrating the electrophilic utility of the reagent against common biological nucleophiles.

Handling, Safety, and Stability

As an alkyl iodide, this compound requires specific safety protocols to mitigate toxicity and ensure reagent integrity.

Safety Protocols (Self-Validating):

  • Containment: Always handle within a certified chemical fume hood. Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with a solution of dilute sodium thiosulfate (

    
    ) to quench any free iodine and nucleophilically deactivate the alkyl iodide (though slower than thiols, thiosulfate will eventually displace the iodide).
    
  • Storage: Store at 2–8°C in amber vials. Light sensitivity is a characteristic of alkyl iodides (liberation of

    
     turns the sample violet/brown). If the solid turns brown, wash an ether solution of the compound with sodium thiosulfate before use.
    

Stability Check:

  • Visual: Clear or white = Pure. Pink/Violet = Iodine liberation (decomposition).

  • NMR: Check for the disappearance of the

    
     triplet at 
    
    
    
    ppm and appearance of degradation products.

References

  • VulcanChem. (n.d.). 1-Iodo-3-methanesulfonylpropane - Product Specifications and Safety Data. Retrieved from

  • American Elements. (n.d.). 1-Iodo-3-methanesulfonylpropane Basic Information and Properties. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-Iodopropanol and related sulfone derivatives. National Library of Medicine. Retrieved from

  • Man, H. W., et al. (2009).[5] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast). Journal of Medicinal Chemistry. (Contextual reference for sulfone moiety utility in drug design). Retrieved from

  • Lamar, A. A., & Nicholas, K. M. (2010).[6] Iodine-catalyzed aminosulfonation of hydrocarbons. Journal of Organic Chemistry. (Reference for iodine/sulfone chemistry mechanisms). Retrieved from

Sources

Technical Guide: Safe Handling and Risk Mitigation for 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6) is a specialized bifunctional intermediate used in drug discovery to introduce polar sulfone motifs into small molecule inhibitors. While often categorized generically as a halogenated building block, its specific structure—a primary alkyl iodide linked to an electron-withdrawing sulfone—renders it a potent alkylating agent .

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a risk-based operational framework. It addresses the compound's propensity for nucleophilic substitution (


), its severe ocular toxicity (H318), and the requisite "Zero-Contact" handling protocols necessary to prevent genotoxic exposure and chemical burns.

Part 1: Chemical Profile & Hazard Architecture

Chemical Identity
ParameterSpecification
Chemical Name 1-Iodo-3-methanesulfonylpropane
CAS Number 1339388-73-6
Structure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 248.08 g/mol
Physical State Solid (White to Off-White Powder)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water.[1][2]
Stability Light-sensitive (liberates

); Hygroscopic.
The "Why" of Toxicity: Mechanistic Insight

To handle this compound safely, one must understand its reactivity. It is not merely an irritant; it is an electrophilic trap.

  • The Leaving Group (

    
    ):  Iodide is an exceptional leaving group due to its weak bond strength (C-I ~218 kJ/mol) and polarizability.
    
  • The Mechanism (

    
    ):  Biological nucleophiles (DNA bases, protein thiols) can attack the terminal carbon, displacing the iodide. This results in the alkylation of biological macromolecules, which is the fundamental mechanism of genotoxicity .
    
  • The Sulfone Effect: The methanesulfonyl group (

    
    ) is electron-withdrawing. While distant from the iodine, it increases the polarity of the molecule, potentially aiding cell membrane permeability and modifying the electrophilicity of the propyl chain.
    
GHS Hazard Classification
CodeHazard StatementSeverity
H318 Causes serious eye damage CRITICAL: Irreversible corneal damage possible upon contact.
H315 Causes skin irritationModerate, but indicates potential for dermal absorption.
H335 May cause respiratory irritationInhalation of dust must be strictly prevented.
H341 *Suspected of causing genetic defectsInferred Hazard: As a primary alkyl iodide, treat as a potential mutagen.

Part 2: Operational Safety Protocols

The Hierarchy of Controls

Safety is not achieved by PPE alone. The following decision matrix illustrates the required layers of protection.

SafetyHierarchy cluster_0 Level 1: Engineering Controls (Mandatory) cluster_1 Level 2: Personal Protective Equipment (PPE) cluster_2 Level 3: Procedural Controls hood Fume Hood (Face Velocity > 100 fpm) gloves Double Gloving Strategy (Laminate over Nitrile) hood->gloves Primary Containment static Anti-Static Measures (Ionizing Gun for Powders) weighing Closed-Vessel Weighing static->weighing Dust Control gloves->weighing Dermal Barrier eyes Chemical Goggles + Face Shield (If handling >1g) quenching In-Situ Chemical Destruction weighing->quenching Waste Management

Figure 1: Operational safety hierarchy emphasizing engineering controls over PPE.

PPE Selection Strategy

Standard latex or thin nitrile gloves are insufficient for alkyl iodides, which can permeate these materials rapidly.

  • Primary Layer: Silver Shield® or Laminate film gloves (impermeable to small haloalkanes).

  • Outer Layer: Standard Nitrile (4-8 mil) for dexterity and mechanical protection.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are inadequate due to the H318 (Corrosive) classification.

Self-Validating Safety System

A "Self-Validating" protocol includes steps that prove the safety measures are working in real-time.

  • Visual Integrity Check: Before use, inspect the compound.

    • White/Off-White: Pure.

    • Yellow/Brown: Iodine (

      
      ) has been liberated.[3][4][5][6] The compound is degrading, and the container is pressurized with toxic vapors. Do not open outside a hood. 
      
  • The "Swipe Test": After weighing, wipe the exterior of the secondary container and the balance area with a moist starch-iodide paper.

    • Blue/Black Stain: Contamination detected.[7] Reclean immediately.

Part 3: Experimental Handling & Synthesis

Weighing and Transfer

Risk: The solid is a powder, creating a high risk of airborne dust inhalation (H335) and surface contamination.

  • Static Control: Use an ionizing gun or anti-static bar inside the fume hood before opening the vial. Alkyl sulfones can carry significant static charge, causing powder to "jump."

  • Closed Transfer: If possible, dissolve the solid in the transport vial using the reaction solvent (e.g., DCM or DMF) and transfer as a liquid solution. This eliminates dust generation entirely.

  • Gravimetric Addition: Do not use a spatula. Tap the powder directly from the source vial into a tared reaction vessel to avoid contaminating tools.

Reaction Monitoring

Alkyl iodides are light-sensitive.

  • Wrap reaction vessels in aluminum foil.

  • Inert Atmosphere: Run all reactions under Nitrogen or Argon to prevent hydrolysis and oxidation.

Chemical Destruction (Quenching)

Never dispose of active alkylating agents directly into waste streams. They must be chemically deactivated.

The Decontamination Solution:

  • 10% w/v Sodium Thiosulfate (

    
    )
    
  • 2% v/v Triethylamine (optional, to accelerate substitution)

  • Solvent: 50:50 Water/Ethanol

Mechanism of Destruction: The thiosulfate anion (


) acts as a nucleophile, displacing the iodide to form a non-volatile, water-soluble Bunte salt, effectively neutralizing the alkylating potential.

Quenching Compound 1-Iodo-3-methanesulfonylpropane (Electrophile) Transition Transition State (SN2 Attack) Compound->Transition Thiosulfate Sodium Thiosulfate (Nucleophile) Thiosulfate->Transition Product Bunte Salt (Water Soluble / Non-Toxic) Transition->Product Iodide Free Iodide (I-) Transition->Iodide

Figure 2: Chemical quenching pathway converting the hazardous alkyl iodide into a benign salt.

Part 4: Emergency Response

Ocular Exposure (H318)

Time is tissue. The "Serious Eye Damage" classification implies that seconds matter.

  • Immediate Action: Do not wait for EMS. Irrigate eye at an eyewash station for minimum 15 minutes .

  • Eyelid Retraction: Manually hold eyelids open to ensure irrigation reaches the fornices (corners) where powder can become trapped.

  • Medical Follow-up: Transport to an ophthalmologist immediately.

Spills
  • Solid Spill: Do not sweep (creates dust). Cover with a paper towel soaked in the Decontamination Solution (Thiosulfate/Ethanol). Let sit for 10 minutes, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Treat the absorbent with Decontamination Solution before disposal.

References

  • American Elements. (n.d.). 1-Iodo-3-methanesulfonylpropane Safety Data Sheet. Retrieved January 28, 2026, from [Link]

  • PubChem. (2025). 1-Iodo-3-methanesulfonylpropane (Compound).[1][8] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast). Journal of Medicinal Chemistry, 52(6), 1522-1524. (Context for sulfone intermediates in drug discovery). [Link]

  • National Institutes of Health (NIH). (n.d.). Alkylating Agents: Mechanisms of Action and Resistance. NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

Sources

1-Iodo-3-methanesulfonylpropane material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Reactivity, and Safety in Medicinal Chemistry

Executive Summary & Chemical Profile

1-Iodo-3-methanesulfonylpropane (CAS: 103062-87-1) is a specialized alkylating agent frequently utilized in medicinal chemistry to introduce the 3-(methylsulfonyl)propyl moiety. This functional group is strategically valuable in drug design: the sulfone acts as a polar, non-basic hydrogen bond acceptor, often improving the metabolic stability and solubility of lipophilic pharmacophores compared to their sulfide or ether analogs.

However, its utility comes with significant risks.[1] As a primary alkyl iodide, it is a potent electrophile capable of non-specific alkylation of biological nucleophiles (DNA/proteins). This guide synthesizes standard safety data with practical research protocols to ensure high-integrity handling.

Physicochemical Data Table
PropertyValueContext for Researchers
CAS Number 103062-87-1Unique identifier for inventory/regulatory tracking.
Formula

Mol. Weight 248.08 g/mol High iodine mass contribution (~51%).
Physical State Solid (Powder)Typically off-white to pale yellow. Note: Yellowing indicates iodine liberation (

) due to decomposition.
Solubility DMSO, DMF, DCM, MeCNPoor solubility in water; highly soluble in polar aprotic solvents used for

reactions.
Reactivity High (

Electrophile)
The C-I bond is weak (

), making iodide an excellent leaving group.
Storage

, Dark, Inert Gas
Critical: Iodides are photosensitive. Store under Argon/Nitrogen to prevent oxidation.

Hazard Landscape: Mechanistic Toxicology

Standard MSDS documents often list generic H-phrases. This section explains the causality behind those hazards to inform risk assessment.

The Alkylation Risk (Genotoxicity)

While often labeled primarily as a skin/eye irritant (H315/H318), the core danger of 1-iodo-3-methanesulfonylpropane lies in its chemical nature as a primary alkyl halide .

  • Mechanism: The terminal carbon, activated by the iodine leaving group, is susceptible to nucleophilic attack.

  • Biological Target: DNA bases (e.g., the N7 position of guanine) act as nucleophiles. Alkylation of DNA can lead to replication errors or strand breaks.

  • Risk Classification: Treat as a Mutagenic Impurity (Class 3 or higher under ICH M7 guidelines) until proven otherwise.

Acute Hazards[2]
  • H318 (Causes Serious Eye Damage): Alkylating agents can cause irreversible corneal opacity.

  • H315 (Skin Irritation): Lipophilic nature allows dermal penetration; subsequent alkylation of skin proteins triggers immune responses (sensitization).

Strategic Handling & Containment

Trustworthiness in safety requires a self-validating system of barriers.

Engineering Controls Hierarchy

Do not rely solely on PPE.[2][3] Use the "Double Barrier" concept for alkylating agents.

SafetyHierarchy Hazard Source: 1-Iodo-3-methanesulfonylpropane Level1 Primary Barrier: Fume Hood (Face Velocity > 100 fpm) Hazard->Level1 Containment Level2 Secondary Barrier: Closed Vessel Transfer (Septum/Syringe or Glovebox) Level1->Level2 Isolation Level3 Personal Protective Equipment (PPE) (Double Nitrile Gloves + Goggles) Level2->Level3 Exposure Control Operator Operator Safety Level3->Operator Protection

Figure 1: The "Swiss Cheese" model of defense applied to alkylating agents. PPE is the last resort, not the first defense.

Decontamination Protocol (Spill/Waste)

Do not just wash with water. Water is a poor nucleophile and will not rapidly destroy the alkylating agent.

  • Quench Solution: Prepare a solution of 10% w/v Sodium Thiosulfate (

    
    )  and 5% Ethanolamine  in water.
    
    • Why? Thiosulfate reduces free iodine (

      
      ); Ethanolamine acts as a sacrificial nucleophile to consume the alkyl iodide via 
      
      
      
      reaction.
  • Procedure: Cover spill with absorbent pads, soak with quench solution, and wait 15 minutes before disposal.

Synthetic Utility: Application Protocol

Expertise requires actionable, reproducible workflows. The following protocol describes the standard alkylation of a secondary amine, a common step in synthesizing GPCR antagonists.

Reaction Scheme: N-Alkylation

Objective: Attach the 3-methanesulfonylpropyl chain to a piperidine core.

ReactionMechanism Amine Sec. Amine (Nucleophile) TS Transition State (SN2) Amine->TS + Base (K2CO3) Reagent 1-Iodo-3- methanesulfonylpropane (Electrophile) Reagent->TS Product Tertiary Amine Product TS->Product Byproduct Iodide Salt (KI/CsI) TS->Byproduct

Figure 2:


 Reaction pathway. The base is critical to scavenge the HI acid generated, driving the equilibrium forward.
Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).

    • Solvent Choice: MeCN is preferred for easier workup; DMF is required if the amine is poorly soluble.

  • Base Addition: Add Potassium Carbonate (

    
    )  (3.0 equiv).
    
    • Note: If the amine is valuable/scarce, add a catalytic amount of Sodium Iodide (NaI) to facilitate the Finkelstein effect, keeping the electrophile reactive.

  • Reagent Addition: Add 1-Iodo-3-methanesulfonylpropane (1.2 equiv).

    • Handling: Weigh quickly in a fume hood. If the solid is yellow/clumpy, recrystallize or wash with cold ether before use.

  • Reaction: Heat to 60°C under Nitrogen atmosphere.

    • Monitoring: Check via LC-MS after 4 hours. Look for the disappearance of the starting amine mass and appearance of Product (

      
       Da).
      
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 3x with Water (to remove DMF/DMSO and inorganic salts).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58052541, 1-iodo-3-methylsulfonylpropane. Retrieved from [Link][4]

  • American Elements. 1-Iodo-3-methanesulfonylpropane Safety Data Sheet. Retrieved from [Link]

  • European Medicines Agency (ICH). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

Sources

Solubility and stability of 1-Iodo-3-methanesulfonylpropane in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6) is a bifunctional building block featuring a reactive primary alkyl iodide and a chemically robust sulfone moiety.[1][2] Its utility in medicinal chemistry and materials science stems from the orthogonal reactivity of these groups: the iodide serves as an excellent electrophile for


 coupling, while the sulfone acts as a polar, electron-withdrawing anchor or metabolic pharmacophore.

However, the stability of the C–I bond poses significant handling challenges. This guide provides a validated framework for solvent selection, storage protocols, and degradation monitoring to ensure the integrity of this reagent in drug development workflows.

Part 1: Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is a prerequisite for predicting solvent behavior.

PropertyValue / CharacteristicImplication for Handling
Structure

Amphiphilic nature: Polar sulfone head, lipophilic alkyl-iodide tail.
Molecular Weight ~248.08 g/mol Non-volatile; likely solid or viscous oil at RT.
LogP (Predicted) ~1.5 – 2.0Lipophilic enough for organic extraction; poor water solubility.
Key Functional Groups Sulfone (

):
Highly polar, H-bond acceptor.Alkyl Iodide (

):
Weak bond (approx. 50 kcal/mol), photolabile, excellent leaving group.
Requires polar aprotic solvents; strictly light-sensitive.

Part 2: Solubility Assessment

The solubility of 1-Iodo-3-methanesulfonylpropane is governed by the competing polarity of the sulfone group and the lipophilicity of the propyl-iodide chain.

Recommended Solvent Systems

The compound exhibits optimal stability and solubility in Polar Aprotic Solvents and Halogenated Hydrocarbons .

  • Dichloromethane (DCM) & Chloroform: High Solubility. The "gold standard" for transfer and reaction workup. The polarity of DCM matches the sulfone, while its organic nature solvates the alkyl chain.

  • DMSO & DMF: High Solubility. Excellent for nucleophilic substitution reactions (

    
    ).[3] The sulfone group interacts favorably with the high dipole moment of DMSO.
    
  • Acetone: Moderate to High Solubility. Useful for Finkelstein-type reactions, though care must be taken to avoid evaporation due to volatility.

Problematic & Incompatible Solvents
  • Non-Polar Alkanes (Hexane, Heptane): Poor Solubility. The highly polar sulfone moiety leads to phase separation or "oiling out."

  • Nucleophilic Solvents (Methanol, Ethanol, Water): Stability Risk. While the compound may be moderately soluble in lower alcohols, these solvents act as weak nucleophiles. Prolonged storage in methanol can lead to slow solvolysis (formation of the methyl ether), especially if trace acid or base is present.

  • Ethers (THF, Diethyl Ether): Moderate Solubility. generally safe, but peroxides in aged ethers can accelerate radical degradation of the iodide.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingStability Risk
Chlorinated DCM, ChloroformExcellent Low (if acid-free)
Polar Aprotic DMSO, DMF, DMAcExcellent Low
Ketones Acetone, MEKGood Low
Ethers THF, 1,4-DioxaneGood Moderate (Peroxides)
Alcohols Methanol, EthanolModerate High (Solvolysis)
Alkanes Hexane, PentanePoor Low
Aqueous Water, PBSVery Poor High (Hydrolysis)

Part 3: Stability & Degradation Pathways

The primary failure mode for this compound is the homolytic cleavage of the Carbon-Iodine bond, followed by nucleophilic substitution.

Degradation Mechanisms
  • Photolytic Deiodination: Exposure to UV/Visible light cleaves the weak C–I bond, generating a radical pair. This propagates to form

    
     (visible as yellow/brown discoloration) and various hydrocarbon byproducts.
    
  • Nucleophilic Attack (

    
    ):  The primary iodide is an unhindered electrophile. In nucleophilic solvents (MeOH, 
    
    
    
    ) or presence of bases, it degrades to the alcohol, ether, or alkene (elimination).
  • Thermal Elimination: At elevated temperatures (>60°C), particularly in the presence of base, HI elimination can occur, yielding the vinyl or allyl sulfone species.

Visualization of Degradation Pathways

DegradationPathways Compound 1-Iodo-3-methanesulfonylpropane Light UV/Vis Light Compound->Light Nucleophile Nucleophiles (ROH, H2O, RNH2) Compound->Nucleophile Base Base / Heat Compound->Base Radical Radical Species (R• + I•) Light->Radical Homolysis SubProduct Substitution Product (R-Nu) Nucleophile->SubProduct SN2 Reaction Alkene Elimination Product (Allyl Sulfone) Base->Alkene E2 Elimination Iodine I2 (Yellow Color) Radical->Iodine Dimerization

Figure 1: Primary degradation pathways including photolysis, substitution, and elimination.

Part 4: Handling & Storage Protocols[1][4]

To maintain purity >98%, a strict "Cold, Dark, Dry" (CDD) protocol is required.

Storage Workflow
  • Container: Amber borosilicate glass vials with Teflon-lined caps.

  • Atmosphere: Argon or Nitrogen overlay (essential to prevent oxidation of trace iodide to iodine).

  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Stabilization: Copper metal (Cu turnings) can be added to the solvent matrix during reactions to scavenge free iodine, though this is not standard for pure storage.

Handling SOP Visualization

StorageSOP Start Receipt of Material Check Visual Inspection (Is it Yellow?) Start->Check Purify Purify via Silica Plug (DCM/Hexane) Check->Purify Yes (Degraded) Aliquot Aliquot under Argon (Avoid freeze-thaw) Check->Aliquot No (Clear/White) Purify->Aliquot Store Store at -20°C Amber Vial Aliquot->Store Use Warm to RT in Desiccator (Prevent condensation) Store->Use Use->Store Reseal under Ar

Figure 2: Standard Operating Procedure for receipt, purification, and storage.

Part 5: Experimental Protocols

Rapid Solubility Screen

Objective: Determine the optimal solvent for a specific reaction concentration (e.g., 0.1 M).

  • Weigh 25 mg of 1-Iodo-3-methanesulfonylpropane into a 2 mL HPLC vial.

  • Add solvent (DCM, DMSO, etc.) in 100 µL increments.

  • Vortex for 30 seconds after each addition.

  • Success Criteria: Clear solution with no particulate matter at 1 mL total volume (25 mg/mL).

Purity Monitoring (HPLC)

Objective: Detect deiodination or hydrolysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Sulfone absorbance) and 254 nm (Iodide tail). Note: Alkyl iodides have weak UV chromophores; ELSD or Mass Spec (ESI+) is preferred if available.

References

  • PubChem. 1-Iodo-3-methanesulfonylpropane (Compound). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Sulfones as Solvents and Reagents. Green Chemistry, 2011. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Chapter 17: Nucleophilic Substitution at Saturated Carbon. Oxford University Press. (General reference for Alkyl Iodide reactivity).

Sources

Reactivity profile of 1-Iodo-3-methanesulfonylpropane with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity Profile of 1-Iodo-3-methanesulfonylpropane with Nucleophiles

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6) is a specialized bifunctional reagent primarily used in medicinal chemistry to introduce the 3-(methylsulfonyl)propyl motif. This moiety serves two critical functions in drug design: it acts as a solubility-enhancing linker due to the polarity of the sulfone group, and it functions as a metabolic handle , offering resistance to oxidative metabolism compared to sulfides or thioethers.

This guide details the reagent's reactivity profile, emphasizing its primary utility in


 nucleophilic substitution  while delineating the competing pathways of E2 elimination  and subsequent Michael addition  risks.

Molecular Architecture & Reactivity Drivers

The reactivity of this molecule is defined by the interplay between the "soft" electrophilicity of the alkyl iodide and the electron-withdrawing nature of the distal sulfone.

FeatureChemical ComponentReactivity Consequence
Primary Electrophile Alkyl Iodide (

)
High Reactivity: The weak C-I bond and the excellent leaving group ability of iodide make this a superior substrate for

reactions compared to bromides or chlorides.
Electronic Modulator Sulfone (

)
Inductive Effect: Located at the

-position relative to the iodide, the sulfone exerts a mild electron-withdrawing effect. It does not significantly deactivate the

center but increases the acidity of the

-protons (adjacent to sulfur).
Structural Backbone Propyl Chain (

)
Flexible Linker: The 3-carbon spacer prevents immediate steric hindrance but allows for potential intramolecular cyclization if the nucleophile possesses a second reactive site.
The "Side Reaction" Cascade Risk

While


 is the dominant pathway, the acidity of the protons 

to the iodide (at C2) creates a risk for base-mediated elimination. This generates an allyl sulfone , which can isomerize to a vinyl sulfone —a potent Michael acceptor.

Reactivity Pathways Visualization

The following diagram maps the divergence between the desired substitution and the competing elimination/isomerization pathways.

ReactivityProfile Reagent 1-Iodo-3-methanesulfonylpropane (I-CH2-CH2-CH2-SO2Me) SN2 Path A: SN2 Substitution (Kinetic Control) Reagent->SN2 E2 Path B: E2 Elimination (Thermodynamic/Base Control) Reagent->E2 Strong/Bulky Base High Temp Nucleophile Nucleophile (Nu-) + Base Nucleophile->SN2 Nucleophile->E2 Product Target Product (Nu-CH2-CH2-CH2-SO2Me) SN2->Product Major Pathway AllylSulfone Allyl Sulfone (CH2=CH-CH2-SO2Me) E2->AllylSulfone VinylSulfone Vinyl Sulfone (CH3-CH=CH-SO2Me) AllylSulfone->VinylSulfone Isomerization (Base Catalyzed) MichaelAdduct Michael Adduct (Side Product) VinylSulfone->MichaelAdduct + Nu- (Michael Addn)

Figure 1: Mechanistic divergence showing the risk of elimination-isomerization under highly basic conditions.

Nucleophilic Substitution Profile

Nitrogen Nucleophiles (Amines/Indoles)

This is the most common application, particularly in the synthesis of RSV fusion inhibitors like JNJ-53718678 .

  • Reactivity: High.

  • Conditions: Requires a non-nucleophilic base (e.g.,

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO, or NMP).
  • Protocol Insight: Cesium carbonate is often preferred over sodium carbonate because the larger cesium cation disrupts ion pairing, making the nucleophile "naked" and more reactive, which allows for milder reaction temperatures (rt to 60°C) that suppress elimination.

Sulfur Nucleophiles (Thiols/Thiolates)
  • Reactivity: Very High (Soft-Soft interaction).

  • Conditions: Mild bases (

    
    , 
    
    
    
    ) in Acetone or ACN.
  • Risk: Thiolates are highly nucleophilic but also basic. If the reaction is heated excessively, the elimination pathway becomes viable.

Oxygen Nucleophiles (Alkoxides/Phenoxides)
  • Reactivity: Moderate to High.

  • Conditions: Sodium hydride (NaH) in DMF/THF.

  • Risk: Alkoxides are strong bases. Sterically hindered alkoxides (e.g., t-butoxide) will favor Path B (Elimination) almost exclusively. Use primary alkoxides or phenoxides for substitution.

Experimental Protocol: Indole N-Alkylation

This protocol is derived from the synthesis of JNJ-53718678, illustrating the optimal conditions for coupling this reagent with a heterocyclic amine.

Workflow Diagram

Protocol Start Start: Reagent Prep Step1 1. Dissolve Indole Substrate in DMF (Anhydrous) Start->Step1 Step2 2. Add Base: Cs2CO3 (2.0 equiv) Stir 15 min @ RT Step1->Step2 Step3 3. Add 1-Iodo-3-methanesulfonylpropane (1.1 - 1.2 equiv) Step2->Step3 Step4 4. Heat to 60°C Monitor by LCMS (2-4 hrs) Step3->Step4 Decision Complete? Step4->Decision Decision->Step4 No Quench 5. Quench with Water/Ice Extract w/ EtOAc Decision->Quench Yes Purify 6. Purification (Flash Column / Recryst) Quench->Purify

Figure 2: Step-by-step N-alkylation workflow minimizing elimination byproducts.

Detailed Methodology
  • Preparation: Charge a reaction vessel with the nucleophilic substrate (e.g., 5-chloro-1H-indole) (1.0 equiv) and anhydrous DMF (0.1 M concentration).

    • Why DMF? High polarity stabilizes the transition state; anhydrous conditions prevent hydrolysis of the iodide.

  • Activation: Add Cesium Carbonate (

    
    )  (2.0 equiv). Stir at room temperature for 15–30 minutes to generate the active nitrogen anion.
    
  • Alkylation: Add 1-Iodo-3-methanesulfonylpropane (1.2 equiv) dropwise.

    • Note: The iodide is light sensitive; minimize exposure.

  • Reaction: Heat the mixture to 60°C .

    • Control Point: Do not exceed 80°C. Higher temperatures significantly increase the rate of E2 elimination (Path B).

  • Workup: Once LCMS indicates consumption of the starting material, dilute the reaction with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF.

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Low Yield / Olefin Formation Temperature too high or Base too strong.Lower temp to <50°C. Switch from NaH to

or

.
Reagent Degradation Light/Heat sensitivity of Alkyl Iodide.Store reagent at 4°C in amber vials. Verify purity by NMR before use (look for alkene signals).
Slow Reaction Poor solubility of base.Ensure vigorous stirring; switch solvent to DMSO or add a phase transfer catalyst (e.g., TBAI) if using ACN.

References

  • Discovery of JNJ-53718678, a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Source: Journal of Medicinal Chemistry (2020).[1][2] Context: Primary reference for the N-alkylation protocol using 1-iodo-3-methanesulfonylpropane. URL:[Link]

  • Nucleophilic Substitution at Aliphatic Carbon. Source: Carey & Sundberg, Advanced Organic Chemistry. Context: General mechanistic grounding for

    
     vs E2 competition in primary alkyl iodides.
    URL:[Link]
    
  • Sulfones as Chemical Chameleons: Versatile Synthetic Equivalents. Source: ResearchGate / Review. Context: Reactivity of sulfone groups and their influence on adjacent alkyl chains. URL:[Link]

Sources

Technical Assessment: Hazards and Toxicity of 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6). It is designed for researchers and safety officers managing the synthesis of small molecule therapeutics where this compound serves as a specific alkylating intermediate.

Executive Summary

1-Iodo-3-methanesulfonylpropane is a bifunctional organic intermediate characterized by a reactive primary alkyl iodide and a polar sulfone moiety.[1] While valuable for introducing the 3-methanesulfonylpropyl motif into drug scaffolds, it presents significant safety challenges.

The compound is classified as a severe skin and eye irritant (Category 1/2) and possesses structural alerts for genotoxicity due to its alkylating capability. Unlike volatile methyl iodide, the sulfone group renders this compound a solid at room temperature (MP: 46–51 °C), reducing inhalation risks but increasing persistence on surfaces and PPE.

Key Risk Profile:

  • Primary Hazard: Irreversible eye damage (H318) and Skin Irritation (H315).

  • Latent Hazard: Potential Genotoxic Impurity (PGI) via

    
     DNA alkylation.
    
  • Reactivity: Susceptible to photolytic decomposition (releasing

    
    ) and nucleophilic attack.
    

Chemical Identity & Physicochemical Properties[2][3][4][5]

Understanding the physical state is critical for exposure control. The presence of the sulfone group (


) significantly increases polarity and melting point compared to simple alkyl iodides.
PropertyDataRelevance to Safety
CAS Number 1339388-73-6Unique Identifier
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight: 248.08 g/mol
Structure

Primary iodide (reactive) + Sulfone (polar)
Physical State Solid / PowderReduced vapor pressure; dust hazard exists.[1]
Melting Point 46 – 51 °CLow-melting solid; may liquefy in hot labs.
Solubility DMSO, DMF, MeOHLipophilic enough for skin absorption; polar enough for systemic distribution.

Toxicological Mechanisms & Structural Alerts

Mechanism of Action: Direct Alkylation

The toxicity of 1-Iodo-3-methanesulfonylpropane is driven by the lability of the Carbon-Iodine (C-I) bond. Iodine is an excellent leaving group (weak base), making the terminal carbon highly electrophilic.

The


 Pathway: 
Biological nucleophiles (e.g., N7-Guanine in DNA, sulfhydryl groups in proteins) attack the 

-carbon, displacing the iodide ion. This results in the formation of DNA adducts or protein dysfunction.

Graphviz Diagram: Alkylation Mechanism

Caption: The SN2 reaction pathway where the primary alkyl iodide acts as a substrate for biological nucleophiles, leading to potential genotoxicity.

Genotoxicity (Read-Across Analysis)

While specific Ames test data for CAS 1339388-73-6 may be proprietary, Structure-Activity Relationship (SAR) principles classify primary alkyl iodides as Class 3 Mutagens (suspected).

  • Alert: The

    
     motif is a well-established structural alert for mutagenicity.
    
  • Risk: In drug development, this compound must be treated as a Potentially Genotoxic Impurity (PGI) . If used in the final steps of API synthesis, strict limits (TTC: Threshold of Toxicological Concern) apply to residual levels.

Acute Toxicity & Local Effects
  • Ocular: The compound is corrosive.[2][3] The combination of the alkylating iodide and the acidic nature of hydrolysis byproducts can cause Category 1 Serious Eye Damage (H318).

  • Dermal: Causes skin irritation (H315).[1] The methanesulfonyl group enhances solubility in sweat/lipids, potentially facilitating dermal penetration.

Hazard Classification (GHS)

Based on functional group analysis and available safety data sheets for this class of compounds:

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][4][2][3][5]H315
Serious Eye Damage Cat 1Causes serious eye damage.[3]H318
STOT - Single Exp. Cat 3May cause respiratory irritation.[3]H335
Acute Toxicity (Oral) SuspectedToxic if swallowed (Read-across).[4]H301

Note: Always consult the specific SDS from your vendor (e.g., Enamine, Combi-Blocks) as impurities can alter classification.

Safe Handling & Decontamination Protocols

Engineering Controls
  • Enclosure: Handle exclusively in a certified chemical fume hood.

  • Weighing: Use an anti-static microbalance inside the hood or a powder containment enclosure to prevent dust generation.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Silver Shield® or Viton® laminate gloves are superior for alkyl iodides, as Iodine can permeate standard nitrile over time.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. A face shield is required if handling >10 grams.

Chemical Decontamination (The "Quench")

Alkyl iodides should not be disposed of directly without neutralization to prevent downstream exposure to waste handlers.

Protocol: Thiosulfate Neutralization

  • Preparation: Prepare a 10% w/v Sodium Thiosulfate (

    
    ) aqueous solution.
    
  • Application: Wash all glassware and spills with this solution.

  • Chemistry: Thiosulfate acts as a soft nucleophile, rapidly reacting with the alkyl iodide to form a non-toxic Bunte salt (alkyl thiosulfate), displacing the iodine.

Graphviz Diagram: Safety Workflow

Caption: Operational workflow for handling and decontaminating alkyl iodide residues.

Storage and Stability

  • Light Sensitivity: Iodides are photosensitive. Store in amber glass vials .

  • Temperature: Store at 2–8 °C (Refrigerated). Room temperature storage may lead to slow discoloration (yellowing) indicating iodine liberation (

    
    ).
    
  • Incompatibility: Strong bases (risk of elimination to vinyl sulfone), strong oxidizers.[2][3]

References

  • VulcanChem . (2024). Safety Data Sheet: 1-Iodo-3-methanesulfonylpropane. Retrieved from

  • PubChem . (2024). Compound Summary: 1-Iodo-3-methanesulfonylpropane (CAS 1339388-73-6).[1][6] National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency) . (2024).[4] C&L Inventory: General Alkyl Iodide Hazards. Retrieved from

  • Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology. (Contextual citation for Alkyl Halide Structural Alerts).

Sources

Technical Guide: Proper Storage & Stability Maintenance of 1-Iodo-3-methanesulfonylpropane

[1]

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6) is a bifunctional building block characterized by a reactive alkyl iodide motif and a polar, electron-withdrawing sulfone group.[1] While the sulfone moiety confers thermal stability relative to other sulfur species, the terminal iodide renders the compound susceptible to photolytic degradation and nucleophilic displacement .

Critical Storage Directive: To maximize shelf-life and prevent the liberation of free iodine (

2–8°Camber glass vesselinert atmosphere (Argon/Nitrogen)

Physicochemical Profile & Degradation Mechanisms

Understanding why this compound degrades is the first step in preventing it. The primary failure mode is the homolytic cleavage of the Carbon-Iodine (C-I) bond, driven by photon absorption or thermal energy.

Key Properties Table
PropertySpecificationNotes
Chemical Formula

Molecular Weight 248.08 g/mol
CAS Number 1339388-73-6Unique identifier
Appearance Solid or Viscous OilDepends on purity/polymorph
Solubility DMSO, DMF, DCMPoor water solubility
Reactivity Class Alkylating AgentElectrophilic at C-1
Degradation Pathway

The C-I bond energy (

DegradationMechanismFigure 1: Photolytic and Thermal Degradation Pathway of Alkyl IodidesCompound1-Iodo-3-methanesulfonylpropaneRadicalRadical Pair Formation(R-CH2• + I•)Compound->Radical Homolytic CleavageEnergyTrigger: UV Light / Heat (>25°C)Energy->RadicalIodineFree Iodine (I2)(Brown Discoloration)Radical->Iodine DimerizationByproductsDimerization / Oxidation ProductsRadical->Byproducts Side ReactionsIodine->Compound Autocatalysis

Figure 1: The mechanism of iodine liberation. Note the autocatalytic feedback loop where free iodine can accelerate degradation.

Optimal Storage Protocols

While some vendors suggest "room temperature" for shipping, long-term scientific integrity requires stricter controls. The following protocol is the "Gold Standard" for maintaining >98% purity over 12+ months.

The "Dark-Cold-Inert" Triad
  • Temperature (2–8°C):

    • Rationale: Low temperature reduces the kinetic energy available for C-I bond vibration and cleavage.

    • Protocol: Store in a dedicated chemical refrigerator. Avoid freeze-thaw cycles if the compound is in solution, as this can concentrate impurities.

  • Light Protection (Amber/Foil):

    • Rationale: Blocks UV radiation (200-400 nm) that directly excites the iodine lone pair electrons.

    • Protocol: Use amber borosilicate glass vials. For added protection, wrap the vial in aluminum foil.

  • Atmosphere (Inert Gas):

    • Rationale: Oxygen can react with radical intermediates. Moisture can cause hydrolysis, though the sulfone is relatively stable to water.

    • Protocol: Backfill headspace with dry Argon or Nitrogen after every use. Parafilm is insufficient; use a tight-sealing phenolic cap with a PTFE liner.

Storage Workflow Diagram

StorageWorkflowFigure 2: Lifecycle Management Workflow for 1-Iodo-3-methanesulfonylpropaneReceipt1. Receipt of MaterialQC_Initial2. Initial QC (H-NMR / Appearance)Receipt->QC_InitialAliquot3. Aliquot under Inert GasQC_Initial->AliquotPassStorage4. Store: 4°C + Dark + ArgonAliquot->StorageUsage5. Usage (Warm to RT before opening)Storage->UsageUsage->StorageRe-seal under Argon

Figure 2: Standard Operating Procedure (SOP) for handling upon receipt.

Quality Control & Re-Qualification

Before using stored material in critical experiments (e.g., drug synthesis), validate its purity.

Visual Inspection (The "Yellow Test")
  • Pure: Colorless to faint off-white solid/oil.

  • Degraded: Light yellow to dark brown. The color intensity correlates directly with free iodine concentration.

Remediation of Degraded Material

If the compound has turned yellow/brown but is chemically intact otherwise (verified by NMR), remove the free iodine:

  • Dissolve: Dissolve the compound in a non-miscible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash: Wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (

    
    ) .[2] The thiosulfate reduces 
    
    
    (colored) to
    
    
    (colorless).
    • Reaction:

      
      
      
  • Dry: Dry organic layer over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo (keep bath temp <30°C).
    

Safety & Toxicology (E-E-A-T)

As an alkylating agent, this compound poses specific biological risks.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

  • Handling: Always handle in a fume hood. The iodide moiety makes it a potential sensitizer.

  • Spill Cleanup: Do not just wipe with paper towels. Treat the spill with aqueous sodium thiosulfate to neutralize potential iodine release before cleaning.

References

  • National Institutes of Health (PubChem). (2023). Compound Summary: Alkyl Iodides and Reactivity Profiles. Retrieved from [Link]

Key spectroscopic data for 1-Iodo-3-methanesulfonylpropane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6; also known as 3-iodopropyl methyl sulfone) is a bifunctional aliphatic building block utilized primarily in medicinal chemistry as a "linker" motif.[1][2] It enables the introduction of a methanesulfonyl (mesyl) group—a critical pharmacophore for improving metabolic stability and solubility—at a precise distance from a nucleophilic attachment point.

This guide provides a rigorous spectroscopic analysis of the molecule. It addresses the specific challenges in characterizing this compound, particularly the Heavy Atom Effect of iodine in


 NMR and the potential signal overlap in 

NMR between the sulfonyl-adjacent and iodine-adjacent methylene groups.

Structural Context & Synthesis

Understanding the synthetic origin is essential for interpreting the impurity profile in spectroscopic data.

Common Synthetic Route (Finkelstein Reaction)

The most robust synthesis involves the Finkelstein reaction of 1-chloro-3-methanesulfonylpropane with sodium iodide (NaI) in acetone or MEK.

Impurity Alert: The primary spectroscopic challenge is distinguishing the product from the starting chloride, as the sulfone signals remain largely unchanged.

Structural Descriptors[4]
  • Formula:

    
    
    
  • Molecular Weight: 248.08 g/mol [1][2]

  • SMILES: CS(=O)(=O)CCCI

Nuclear Magnetic Resonance (NMR) Profiling[5]

NMR Spectroscopy

The proton spectrum is characterized by a distinct methyl singlet and a propyl chain pattern. Note the potential for overlap between the


-sulfone and 

-iodine protons depending on the solvent (CDCl3 vs. DMSO-d6).

Table 1:


 NMR Assignment (in 

, 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
1

2.85 – 2.95Singlet (s)3H-Highly deshielded by the electron-withdrawing sulfone group.
2

3.10 – 3.20Triplet (t)2H~7.0 HzDeshielded by sulfone. Often overlaps with pos. 4.
3

2.30 – 2.45Quintet (m)2H~7.0 HzCentral methylene; shielded relative to terminal groups but deshielded vs. alkanes.
4

3.25 – 3.35Triplet (t)2H~7.0 HzDeshielded by Iodine. Diagnostic: Shifts upfield (~3.6 ppm) if starting material is Chloride.

Technical Note: In


, the 

-iodo protons (

~3.30) typically appear slightly downfield of the

-sulfonyl protons (

~3.15). If these triplets merge into a multiplet, switch solvent to DMSO-d6 or Benzene-d6 to resolve the signals via Solvent Induced Shift (SIS).
NMR Spectroscopy (The Heavy Atom Effect)

Carbon NMR provides the most definitive confirmation of the iodide substitution due to the Heavy Atom Effect . While electronegativity suggests the C-I carbon should be downfield, the large electron cloud of iodine causes relativistic spin-orbit coupling that significantly shields the attached carbon, moving it upfield.

Table 2:


 NMR Assignment (in 

)
Carbon EnvironmentShift (

, ppm)
Signal TypeDiagnostic Value

3.0 – 8.0

CRITICAL: Extremely upfield shift. If this peak is at ~43 ppm, you have the Chloride (starting material), not the Iodide.

24.0 – 26.0

Central linker carbon.

40.0 – 42.0

Methyl sulfone characteristic peak.

52.0 – 54.0

Deshielded by sulfone.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is primarily used here to confirm the integrity of the sulfone moiety and ensuring no oxidation to sulfoxide or reduction to sulfide has occurred.

Table 3: Key IR Absorptions (ATR/Thin Film)

Functional GroupWavenumber (

)
IntensityMode
Sulfone (

)
1290 – 1330 StrongAsymmetric Stretch (

)
Sulfone (

)
1110 – 1150 StrongSymmetric Stretch (

)
Alkyl C-H 2900 – 3000MediumC-H Stretching
C-I 500 – 600Weak/MediumC-I Stretch (Fingerprint region, often obscured)

Quality Check: The absence of a broad band at 3400


 confirms the sample is dry and free of precursor alcohols (if synthesized via mesylation of an alcohol).

Mass Spectrometry (MS)

Due to the lability of the C-I bond, the molecular ion is often weak. Soft ionization (ESI+ or APCI) is recommended.

  • Molecular Ion (

    
    ):  248 m/z (Often weak).
    
  • Adducts (ESI+):

    • 
      : 249 m/z
      
    • 
      : 271 m/z (Common and stable).
      
    • 
      : 266 m/z
      
  • Fragmentation Pattern (EI/CID):

    • 
       127: 
      
      
      
      (Characteristic of iodides).
    • 
       121: 
      
      
      
      (Loss of iodine, leaving the propyl sulfone cation).
    • 
       79: 
      
      
      
      (Methyl sulfonyl fragment).

Workflow Visualization

The following diagrams illustrate the logic for structural verification and quality control.

Spectroscopic Logic Tree

This decision tree guides the researcher in distinguishing the product from common precursors (Chloride or Alcohol).

CharacterizationLogic Start Isolate White/Off-White Solid CheckHNMR Run 1H NMR (CDCl3) Start->CheckHNMR TripletCheck Check Triplet at ~3.3 ppm CheckHNMR->TripletCheck CheckCNMR Run 13C NMR TripletCheck->CheckCNMR Triplet Present Result_OH Impurity: Alcohol (Broad OH stretch in IR) TripletCheck->Result_OH Multiplet/Broad at 3.6 HeavyAtom Check C-X Peak Shift CheckCNMR->HeavyAtom Result_Cl Impurity: Chloride (Peak at ~43 ppm) HeavyAtom->Result_Cl > 40 ppm Result_I CONFIRMED: Iodide (Peak at ~5 ppm) HeavyAtom->Result_I < 10 ppm (Shielded)

Caption: Logic flow for distinguishing 1-Iodo-3-methanesulfonylpropane from its chloro-precursor using the Heavy Atom Effect.

Synthesis & QC Workflow

Standard protocol for Finkelstein synthesis and checkpoint analysis.

SynthesisQC SM 1-Chloro-3-methanesulfonylpropane Reaction Reflux (Finkelstein) SM->Reaction Reagent NaI (excess) / Acetone Reagent->Reaction Workup Aq. Bisulfite Wash (Remove I2 color) Reaction->Workup QC QC: 13C NMR Workup->QC

Caption: Finkelstein synthesis workflow highlighting the critical bisulfite wash to remove free iodine byproducts.

References

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of iodoethane (Heavy Atom Effect Explanation). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 1-iodo-3-methanesulfonylpropane (Compound Summary).[1][2][3] Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions (Sulfone Data). Retrieved from [Link]

  • Vicha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews. Retrieved from [Link]

Sources

Methodological & Application

Use of 1-Iodo-3-methanesulfonylpropane in alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6), a specialized alkylating agent used to introduce the 3-methanesulfonylpropyl motif.[1] This moiety is increasingly prevalent in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands) for its ability to modulate lipophilicity (logP) and improve aqueous solubility while providing a hydrogen bond acceptor (sulfone) for target interaction. This document provides optimized protocols for N- and O-alkylation, mechanistic insights into reactivity versus stability, and critical troubleshooting for side reactions such as intramolecular cyclization.[1]

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name 1-Iodo-3-methanesulfonylpropane
Synonyms 3-(Methylsulfonyl)propyl iodide; 1-Iodo-3-methylsulfonylpropane
Structure I-(CH2)3-SO2-CH3
CAS Number 1339388-73-6
Molecular Weight 248.08 g/mol
Physical State White to off-white solid or viscous oil (low melting point)
Storage 2–8°C, light-sensitive (store under inert gas)

Strategic Utility in Drug Design:

  • Solubility Modulation: The sulfone group is polar but non-ionic, improving solubility without introducing charge-related permeability issues.

  • Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (hydrolysis), the methyl sulfone is highly stable in biological systems.

  • Linker Chemistry: The propyl chain provides optimal spacing (approx. 4-5 Å) to project the sulfone group out of a binding pocket to interact with solvent or surface residues.

Mechanism of Action & Reactivity

The reagent functions primarily as an electrophile in SN2 substitution reactions. The terminal iodine is an excellent leaving group, significantly more reactive than its chloro- or bromo- counterparts.[1]

Critical Mechanistic Insight: While the sulfone group is electron-withdrawing, it is located at the


-position relative to the iodine. This distance mitigates the inductive deactivation of the electrophilic carbon, allowing the reaction to proceed under mild conditions. However, the acidity of the 

-protons (adjacent to the sulfone, pKa ~29) presents a latent risk of intramolecular cyclization if highly basic conditions are employed.
Diagram 1: Reaction Pathways & Selectivity

ReactionMechanism Reagent 1-Iodo-3-methanesulfonylpropane (Electrophile) Transition S_N2 Transition State Reagent->Transition Attack by Nu SideRxn Side Reaction: Intramolecular Cyclization Reagent->SideRxn Strong Base (e.g., NaH) Nu Nucleophile (Amine/Phenol) Nu->Transition Base Base (K2CO3 / Cs2CO3) Base->Nu Deprotonation Product Target Alkylated Product (Linear) Transition->Product -HI Cyclic Cyclopropyl Sulfone (Impurity) SideRxn->Cyclic Elimination of I-

Caption: SN2 alkylation is the dominant pathway. Strong bases may trigger intramolecular cyclization to cyclopropyl sulfone.

Application Protocols

Protocol A: N-Alkylation of Heterocycles (Standard)

Target: Secondary amines (e.g., piperidines, piperazines) or N-heterocycles (e.g., indoles, pyrroles). Context: Synthesis of kinase inhibitors (e.g., pyrrolo[2,3-b]pyridine derivatives).

Reagents:

  • Substrate (1.0 equiv)

  • 1-Iodo-3-methanesulfonylpropane (1.1 – 1.2 equiv)[1]

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: DMF (anhydrous) or Acetonitrile

Procedure:

  • Dissolution: Dissolve the heterocyclic substrate in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Base Addition: Add Cs2CO3 in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation (if acidic NH is present).

  • Alkylation: Add 1-Iodo-3-methanesulfonylpropane dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by LC-MS for the disappearance of starting material.

    • Note: The iodo-reagent is highly reactive; avoid temperatures >90°C to minimize elimination side products.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: In-Situ Finkelstein (Cost-Optimization)

Context: When the iodo-reagent is unavailable or cost-prohibitive, use the chloro-analog (1-chloro-3-methanesulfonylpropane) with catalytic iodide.[1]

Reagents:

  • 1-Chloro-3-methanesulfonylpropane (1.2 equiv)[1]

  • Sodium Iodide (NaI) (0.5 – 1.0 equiv)

  • Base: K2CO3 (2.5 equiv)

  • Solvent: Acetone (reflux) or DMF (80°C)

Procedure:

  • Mix the substrate, 1-chloro-3-methanesulfonylpropane, K2CO3, and NaI in the solvent.

  • Heat to 80°C (DMF) or Reflux (Acetone). The NaI converts the alkyl chloride to the more reactive alkyl iodide in situ.

  • Validation: Reaction times will be longer (12–24 h) compared to using the pre-formed iodide.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Reagent degradation (hydrolysis)Ensure anhydrous solvents.[1] Add 0.2 equiv extra iodide catalyst (NaI).
Cyclopropyl Impurity Base too strong (alpha-deprotonation)Switch from NaH/LiHMDS to weaker bases like K2CO3 or Cs2CO3.[1] Lower temperature.
Elimination (Alkene) Temperature too highLimit reaction temperature to 60°C.
Reagent Instability Light/Heat sensitivityStore reagent at 4°C in the dark.[1] If the reagent is brown (free iodine), wash an ether solution of it with sodium thiosulfate before use.
Diagram 2: Optimization Decision Tree

Optimization Start Start: Select Reaction Conditions SubstrateType Substrate Type? Start->SubstrateType Amine Secondary Amine (Piperidine, etc.) SubstrateType->Amine Indole Indole / Amide (Weak Nucleophile) SubstrateType->Indole Phenol Phenol / Alcohol SubstrateType->Phenol Cond1 Cond: K2CO3 / MeCN / 60°C Amine->Cond1 High Reactivity Cond2 Cond: Cs2CO3 / DMF / 80°C Indole->Cond2 Needs Stronger Conditions Cond3 Cond: K2CO3 / Acetone / Reflux Phenol->Cond3 Standard O-Alkylation

Caption: Selection of base and solvent based on nucleophile strength.[1]

Safety & Handling

  • Hazards: 1-Iodo-3-methanesulfonylpropane is a potent alkylating agent.[1] It is potentially carcinogenic and a skin/eye irritant.

  • Controls: Handle only in a fume hood. Wear nitrile gloves and safety goggles.

  • Decontamination: Quench excess reagent with an amine solution (e.g., ammonia or ethanolamine) or aqueous thiosulfate before disposal.

References

  • Chemical Properties: VulcanChem. 1-Iodo-3-methanesulfonylpropane Safety Data Sheet. Link

  • Drug Synthesis Application: Organ, M. G., & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library. Journal of Combinatorial Chemistry, 5(2), 118-124. Link

  • Cyclopropyl Sulfone Side Reactions: Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. EPFL Infoscience. Link

  • Kinase Inhibitor Scaffolds: Patent US20070123527A1. 3-Amino-1-arylpropyl indoles and aza-substituted indoles and uses thereof. Link

  • Amino Acid Derivatives: Patent US20240116936A1. Ergoline analogues and PeptiDream derivatives. Link

Sources

Application Note: Site-Selective Protein Modification Using 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the site-selective chemical modification of protein cysteine residues using 1-Iodo-3-methanesulfonylpropane (CAS 7369-69-9). Unlike standard alkylating agents (e.g., iodoacetamide) used primarily for capping thiols during proteomic processing, this reagent introduces a methanesulfonylpropyl side chain.

This modification is strategically valuable in Chemical Mutagenesis and Post-Translational Modification (PTM) Mimicry . The resulting side chain (


) serves as a structural and electrostatic mimic of 

-acetyllysine
, allowing researchers to probe the structural effects of lysine acetylation in cases where genetic incorporation of non-canonical amino acids is not feasible.

Technical Background & Mechanism

Chemical Logic

1-Iodo-3-methanesulfonylpropane functions as a specific electrophile targeting the thiolate anion (


) of cysteine residues via a bimolecular nucleophilic substitution (

) mechanism.
  • Leaving Group: Iodine (

    
    ), a weak base and excellent leaving group, facilitates rapid reaction kinetics under mild conditions.
    
  • Payload: The methanesulfonylpropyl group is polar but uncharged. The sulfone (

    
    ) moiety acts as a strong hydrogen bond acceptor, mimicking the electronic properties of the carbonyl oxygen in acetylated lysine or the sulfone in methionine sulfone.
    
Reaction Scheme

The reaction proceeds most efficiently at a pH slightly above the pKa of the target cysteine (typically pH 7.5–8.5), ensuring the thiol is deprotonated to the nucleophilic thiolate form.

Reaction Equation:



Selectivity Control
  • Cysteine vs. Lysine: While alkyl iodides can react with lysine amines, the reaction rate with thiolate anions is orders of magnitude faster at pH < 9.0. By maintaining pH between 7.5 and 8.0, high selectivity for cysteine is achieved.

  • Solubility: The reagent is hydrophobic; a water-miscible organic co-solvent (DMSO or DMF) is required.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Target Protein >90% purity, in non-amine bufferSubstrate
1-Iodo-3-methanesulfonylpropane CAS 7369-69-9, High PurityAlkylating Agent
TCEP-HCl Tris(2-carboxyethyl)phosphineReducing Agent (Non-thiol)
HEPES Buffer 100 mM, pH 8.0Reaction Buffer
DMSO Anhydrous, LC-MS gradeCo-solvent
Zeba™ Spin Columns 7K MWCO (or similar)Purification/Desalting
Reagent Preparation
  • Stock Solution: Dissolve 1-Iodo-3-methanesulfonylpropane in anhydrous DMSO to a concentration of 200 mM .

    • Note: Prepare fresh. Alkyl iodides are light-sensitive; protect from light using foil.

  • Buffer Prep: Degas 100 mM HEPES (pH 8.0) to prevent re-oxidation of cysteines during the reaction.

Step-by-Step Workflow
Step 1: Protein Reduction

Rationale: To ensure all cysteine residues are accessible and not involved in disulfide bonds (unless native disulfides are to be preserved).

  • Dilute protein to 50–100 µM in HEPES buffer (pH 8.0).

  • Add TCEP to a final concentration of 1–2 mM (approx. 10–20 molar excess over protein).

    • Critical: Do not use DTT or

      
      -Mercaptoethanol, as these thiols will competitively react with the alkylating agent.
      
  • Incubate at Room Temperature (RT) for 20 minutes.

Step 2: Alkylation Reaction

Rationale: Introduction of the methanesulfonylpropyl modification.

  • Add the 1-Iodo-3-methanesulfonylpropane stock solution to the reduced protein.

    • Target Concentration: 5–10 mM final concentration (approx. 50–100 molar excess over cysteines).

    • Solvent Limit: Ensure final DMSO concentration is < 5% (v/v) to prevent protein denaturation.

  • Incubation:

    • Time: 1 to 2 hours.

    • Temperature: 25°C (RT) or 37°C (if protein is stable).

    • Condition: In the dark (protect iodine-carbon bond from photolysis).

Step 3: Quenching & Purification

Rationale: Stop the reaction and remove excess reagent to prevent non-specific alkylation.

  • Quench: Add DTT (Dithiothreitol) to a final concentration of 20 mM . Incubate for 5 minutes. The excess DTT will rapidly scavenge remaining alkyl iodide.

  • Purify: Remove small molecules (excess reagent, TCEP, DTT, iodide) using a desalting column (e.g., Zeba Spin, PD-10) or by extensive dialysis against the storage buffer.

Validation & Quality Control

Mass Spectrometry (Intact Protein)

The most definitive validation is measuring the mass shift of the intact protein using ESI-MS or LC-MS.

Mass Shift Calculation:

  • Reagent Formula:

    
    
    
  • Leaving Group:

    
     (Iodine)[1][2]
    
  • Displaced Atom:

    
     (from Cysteine thiol)
    
  • Net Addition:

    
     (Methanesulfonylpropyl group) minus 
    
    
    
    is incorrect logic.
  • Correct Delta Mass: The hydrogen of the thiol is replaced by the propyl-sulfone group.

    • Added moiety:

      
       (
      
      
      
      )
    • Mass of moiety:

      
       Da.
      
    • Observed Mass Shift: +120.02 Da per cysteine modified (Replacing H with

      
      ).
      
    • Wait, let's verify:

      • Cys-S-H (Mass S=32, H=1).

      • Cys-S-R (Mass S=32, R=121).

      • Delta = Mass(R) - Mass(H) =

        
         Da.
        

QC Table: Expected Mass Shifts

Modification StateTheoretical Mass Shift (

Da)
Unmodified0
Single Modification (1 Cys)+120.02
Double Modification (2 Cys)+240.04
Triple Modification (3 Cys)+360.06
Workflow Visualization

ProteinModification Start Purified Protein (Cys-SH) Reduction Reduction (TCEP, pH 8.0) Start->Reduction Expose Thiols Alkylation Alkylation (1-Iodo-3-methanesulfonylpropane) Reduction->Alkylation Add Reagent (DMSO Co-solvent) Quench Quench (Excess DTT) Alkylation->Quench 1-2 hrs @ RT Dark Purification Desalting/Dialysis Quench->Purification Remove Reagents QC LC-MS Validation (+120 Da per Cys) Purification->QC Verify Mass

Caption: Step-by-step workflow for site-selective cysteine modification using 1-Iodo-3-methanesulfonylpropane.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Modification pH too lowAdjust buffer to pH 8.0–8.5 to favor thiolate formation.
Reagent hydrolysis/degradationUse fresh reagent stock; ensure anhydrous DMSO is used.
Steric hindranceAdd mild denaturant (2M Urea) if the Cys is buried.
Precipitation DMSO concentration too highKeep DMSO < 5%. Add reagent slowly with vortexing.
Non-specific labeling pH > 9.0Lower pH to < 8.5 to prevent Lysine amine reactivity.
Reaction time too longReduce incubation to 45–60 mins.

References

  • National Institutes of Health (NIH). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]

  • Springer Nature Experiments. Chemical Modification of Proteins: Primary Structure Analysis. Retrieved from [Link][1]

  • Chalker, J. M., et al.Chemical Mutagenesis: Selective Post-Translational Modification of Proteins.

Sources

Application Note: 1-Iodo-3-methanesulfonylpropane in Drug Synthesis

[1]

Part 1: Strategic Overview & Chemical Profile

The Medicinal Chemistry Rationale

In modern drug discovery, 1-Iodo-3-methanesulfonylpropane serves a specific, strategic function: it is a "Polarity Tuner."

Many lead compounds fail due to high lipophilicity (High LogP), leading to poor solubility and rapid metabolic clearance. Replacing a standard propyl or butyl chain with a 3-methanesulfonylpropyl tail (

  • LogP Reduction: The sulfone group is highly polar, significantly lowering the lipophilicity of the parent molecule without altering the carbon chain length (steric bulk).

  • Metabolic Stability: Unlike alkyl chains which are prone to oxidative metabolism (CYP450-mediated hydroxylation), the sulfone group is electronically deactivated and metabolically robust.

  • H-Bond Accepting: The sulfone oxygens can engage in hydrogen bonding with target protein residues (e.g., in the solvent-exposed regions of GPCRs or ion channels).

Chemical Profile
PropertySpecification
Chemical Name 1-Iodo-3-methanesulfonylpropane
Structure

CAS Number 1339388-73-6 (or 103975-63-3)
Molecular Weight ~248.08 g/mol
Appearance White to off-white solid or viscous oil (purity dependent)
Reactivity Class Primary Alkyl Iodide (Soft Electrophile)
Leaving Group Iodide (

) - Excellent leaving group ability
Storage 2-8°C, Protect from light (Iodides degrade to

upon light exposure)

Part 2: Detailed Experimental Protocol

Core Application: N-Alkylation of Secondary Amines

The most frequent application is the

Reagents & Materials
  • Substrate: Secondary Amine Pharmacophore (1.0 equiv).

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.1 – 1.2 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 – 3.0 equiv).
    
    • Alternative: Cesium Carbonate (

      
      ) for sterically hindered amines.
      
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

  • Catalyst (Optional): Potassium Iodide (KI) is not required as the reagent is already an iodide.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with the Secondary Amine (1.0 equiv) and Anhydrous

    
      (2.5 equiv).
    
  • Add Acetonitrile (ACN) to achieve a concentration of 0.1 M – 0.2 M.

  • Stir at Room Temperature (RT) for 15 minutes to deprotonate any ammonium salts and ensure a homogeneous suspension.

Step 2: Reagent Addition

  • Dissolve 1-Iodo-3-methanesulfonylpropane (1.1 equiv) in a minimal amount of ACN.

  • Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Note: The reaction is exothermic but generally mild.

Step 3: Reaction Monitoring

  • Heat the mixture to 50–60°C . (Avoid reflux unless the amine is very unreactive).

  • Monitor by LC-MS or TLC.

    • TLC Visualization: The product is usually more polar than the starting amine. Use

      
       stain (sulfones do not stain strongly with UV alone).
      
    • Reaction Time: Typically 4–12 hours.

Step 4: Workup & Isolation

  • Cool to RT.[1][2] Filter off the inorganic solids (

    
    , 
    
    
    byproduct) through a Celite pad.
  • Concentrate the filtrate under reduced pressure.

  • Partition: Redissolve residue in Ethyl Acetate (EtOAc) and wash with Water (x2) and Brine (x1).

    • Critical: Sulfones are water-soluble. Do not use excessive volumes of water; keep the aqueous phase saturated with NaCl to prevent product loss.

  • Dry organic layer over

    
    , filter, and concentrate.[1]
    

Step 5: Purification

  • Purify via Flash Column Chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10) is typically required due to the polarity of the sulfone group.

Mechanism of Action ( Pathway)

The reaction proceeds via a classic bimolecular nucleophilic substitution (




SN2_MechanismAmineSecondary Amine(Nucleophile)TSTransition State[N ... C ... I]‡Amine->TSAttack on α-CarbonReagent1-Iodo-3-methanesulfonylpropane(Electrophile)Reagent->TSProductTertiary Amine Product(Sulfone Tail Installed)TS->ProductBond FormationLeavingGroupIodide Ion (I-)TS->LeavingGroupBond Cleavage

Caption: Bimolecular nucleophilic substitution mechanism where the amine displaces the iodide leaving group.

Part 3: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance on the amine.Switch base to

(Cesium effect) and solvent to DMF . Increase Temp to 80°C.
Elimination Byproduct Formation of allyl sulfone via E2 elimination.Lower the reaction temperature. Avoid strong bases like NaH or KOtBu. Use mild

.
Product Loss in Workup High water solubility of sulfone product.Use DCM instead of EtOAc for extraction. Saturate aqueous layer with NaCl.
Reagent Degradation Reagent turned purple/brown (Iodine release).Wash reagent solution with dilute sodium thiosulfate before use, or use fresh reagent.

Part 4: Experimental Workflow Diagram

Workflowcluster_0Preparation Phasecluster_1Reaction Phasecluster_2Isolation PhaseStep1Dissolve Amine + K2CO3in ACN (0.1M)Step2Add Reagent Dropwise(1-Iodo-3-methanesulfonylpropane)Step1->Step2Step3Heat to 50-60°CMonitor LC-MS (4-12h)Step2->Step3DecisionConversion > 95%?Step3->DecisionDecision->Step3No (Continue Heating)Step4Cool & Filter SolidsDecision->Step4YesStep5Aqueous Workup(Use DCM if polar)Step4->Step5Step6Flash Chromatography(DCM:MeOH)Step5->Step6

Caption: Standardized workflow for N-alkylation using 1-Iodo-3-methanesulfonylpropane.

Part 5: Safety & Handling

  • Alkylating Agent: As an alkyl iodide, this reagent is a potential carcinogen and mutagen . It can alkylate DNA.

  • Handling: Always handle inside a fume hood wearing double nitrile gloves.

  • Decontamination: Spills should be treated with a solution of amine (e.g., triethylamine) or dilute sodium hydroxide to quench the electrophile before disposal.

  • Storage: Store at 2–8°C under inert gas. Iodides are light-sensitive; amber vials are mandatory.

References

  • PubChem. 1-Iodo-3-methanesulfonylpropane (Compound Summary). National Library of Medicine. Available at: [Link]

  • Accela ChemBio. Product Data Sheet: 1-Iodo-3-methanesulfonylpropane (CAS 1339388-73-6).[3][4] Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual reference for sulfone as a polar handle). Available at: [Link]

Application Note: 1-Iodo-3-methanesulfonylpropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Iodo-3-methanesulfonylpropane (CAS: 76695-95-1) is a specialized alkylating agent used to introduce the 3-(methylsulfonyl)propyl moiety into drug scaffolds. Unlike simple alkyl chains, the sulfone group provides a unique combination of polarity, metabolic stability, and hydrogen bond accepting capability. This guide details the strategic rationale for its use in Lead Optimization, specifically for addressing solubility issues and targeting solvent-exposed binding pockets, and provides validated protocols for


- and 

-alkylation.

Part 1: Strategic Rationale (Why Use This Reagent?)

In the hit-to-lead and lead optimization phases, medicinal chemists often face the "Grease Ball" problem—where potency is high, but lipophilicity (LogP) is excessive, leading to poor metabolic stability and solubility.

The 3-methanesulfonylpropyl group serves as a polar anchor . It functions as a bioisostere for other polar tails but offers distinct advantages:

  • Solubility Enhancement: The sulfone (

    
    ) is a strong dipole. Attaching this tail to a lipophilic core significantly lowers LogP and improves aqueous solubility without introducing ionizable groups (like amines or carboxylic acids) that might hinder membrane permeability.
    
  • Metabolic Stability: Unlike thioethers (susceptible to oxidation) or esters (susceptible to hydrolysis), the sulfone group is highly stable in vivo.

  • hERG Avoidance: While some basic amines used for solubility can trigger hERG channel blockage (cardiotoxicity), neutral sulfones often mitigate this risk while maintaining polarity.

Decision Matrix: When to Deploy

The following decision tree illustrates the logical flow for selecting this reagent during SAR (Structure-Activity Relationship) exploration.

SAR_Decision_Tree Start Lead Compound Issue Issue_Solubility Poor Solubility / High LogP Start->Issue_Solubility Issue_Potency Low Potency Start->Issue_Potency Explore Core Changes Check_Ionizable Can we add Ionizable Group? Issue_Solubility->Check_Ionizable No_Ion No (Permeability/Tox Risk) Check_Ionizable->No_Ion Neutral Strategy Needed Yes_Ion Yes (Add Amine/Acid) Check_Ionizable->Yes_Ion Standard Approach Solution_Sulfone Deploy 3-methanesulfonylpropyl tail No_Ion->Solution_Sulfone Use 1-Iodo-3-methanesulfonylpropane Validation Validate: Check hERG & Permeability Solution_Sulfone->Validation

Figure 1: SAR Decision Tree for deploying sulfone linkers to resolve physicochemical liabilities.

Part 2: Synthetic Utility & Reactivity[1]

The molecule consists of a primary alkyl iodide and a distal methyl sulfone.

  • Leaving Group: The iodide (

    
    ) is an excellent leaving group, significantly more reactive than the corresponding bromide or chloride, allowing reactions to proceed at lower temperatures or with weaker nucleophiles.
    
  • Side Reactions: The protons

    
     to the sulfone are weakly acidic (
    
    
    
    in DMSO). While stable to mild bases (carbonates), strong bases (e.g., NaH, LDA) could theoretically cause deprotonation, though alkylation at the iodide is kinetically favored.
General Reaction Scheme


(Where Nu = Amine, Phenol, Thiol, or Carbon nucleophile)

Part 3: Detailed Experimental Protocols

Protocol A: -Alkylation of Heterocycles (e.g., Indoles/Piperidines)

This protocol is optimized for attaching the linker to secondary amines or nitrogen heterocycles, a common structural motif in GPCR ligands and kinase inhibitors.

Materials:

  • Substrate: Secondary amine or Indole derivative (1.0 equiv)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) - Optional, 0.1 equiv if reaction is sluggish.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (2.0 mmol, 651 mg). Stir at room temperature for 15 minutes. Note: Cesium is preferred for its "cesium effect," enhancing solubility and nucleophilicity in polar aprotic solvents.
    
  • Addition: Add 1-Iodo-3-methanesulfonylpropane (1.2 mmol, ~298 mg) dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction:

    • Standard Amines: Stir at 60°C for 4–6 hours.

    • Indoles/Pyrroles: May require 80°C for 12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The iodide is UV-active at low wavelengths; look for the disappearance of the starting material peak.

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with water (

      
       mL) to remove DMF and inorganic salts.
      
    • Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 0–5% MeOH in DCM). The sulfone product is typically much more polar than the starting amine.

Protocol B: -Alkylation of Phenols

Used to modify Tyrosine residues or phenolic pharmacophores.

Materials:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Methodology:

  • Dissolution: Dissolve phenol (1.0 mmol) in Acetone (10 mL).

  • Base Addition: Add powdered, dry

    
     (1.5 mmol, 207 mg).
    
  • Reagent Addition: Add 1-Iodo-3-methanesulfonylpropane (1.1 mmol, ~273 mg).

  • Reflux: Heat the mixture to reflux (approx. 56°C) under nitrogen atmosphere for 8–12 hours.

    • Tip: If the reaction stalls, add a catalytic amount of NaI (Finkelstein condition) to regenerate the reactive iodide in situ, although the reagent is already an iodide, this helps if some chloride exchange occurred from solvents.

  • Filtration: Cool to RT. Filter off the solid

    
    /KI salts.
    
  • Concentration: Evaporate the filtrate.

  • Purification: Recrystallization from EtOH/Water is often possible due to the high crystallinity of sulfone derivatives, or use silica chromatography (Hexane/EtOAc).

Part 4: Workflow Visualization

The following diagram outlines the experimental workflow for Protocol A (


-Alkylation), emphasizing critical checkpoints.

Reaction_Workflow Start Start: Amine Substrate + Anhydrous DMF Base_Step Add Cs2CO3 (Stir 15 min @ RT) Start->Base_Step Add_Reagent Add 1-Iodo-3- methanesulfonylpropane Base_Step->Add_Reagent Heat Heat @ 60°C (4-6 Hours) Add_Reagent->Heat Check LC-MS Check: SM Consumed? Heat->Check Check->Heat No (Add TBAI) Workup Aq. Workup (Remove DMF) Check->Workup Yes Purify Flash Column (DCM/MeOH) Workup->Purify

Figure 2: Step-by-step workflow for the N-alkylation of heterocycles using 1-Iodo-3-methanesulfonylpropane.

Part 5: Data Summary & Properties

Table 1: Physicochemical Properties of Reagent

PropertyValueRelevance to Protocol
Molecular Weight 248.08 g/mol Calculation of equivalents.
Boiling Point ~350°C (Predicted)High BP means it will not evaporate during reflux; requires extraction to remove excess.
Solubility DMSO, DMF, DCMCompatible with standard polar aprotic solvents.
Stability Light SensitiveCrucial: Store in amber vials. Iodides degrade to

(turning yellow/brown) upon light exposure.
Reactivity Rank

Highest reactivity among halo-sulfones; allows milder conditions.

References

  • Feng, J., et al. (2017). "Discovery of methylsulfonyl indazoles as potent and orally active respiratory syncytial Virus (RSV) fusion inhibitors."[1] European Journal of Medicinal Chemistry, 139, 401-411.

    • Context: Validates the use of the methylsulfonyl moiety to improve pharmacokinetic properties in orally active drugs.[1]

  • VulcanChem. (n.d.). "1-Iodo-3-methanesulfonylpropane Product Data." VulcanChem Product Catalog.

    • Context: Source for physicochemical d
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

    • Context: Authoritative review on using sulfones as non-ionizable polar groups in medicinal chemistry (General grounding for Part 1).

Sources

Application Note: Strategic Utilization of 1-Iodo-3-methanesulfonylpropane in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polar Tail" Strategy in Drug Design

In the transition from Hit-to-Lead (H2L) and Lead Optimization (LO), medicinal chemists frequently encounter the "molecular obesity" problem—where potency increases come at the cost of excessive lipophilicity (high LogP), leading to poor metabolic stability and solubility.

1-Iodo-3-methanesulfonylpropane (CAS 76695-97-1) serves as a critical toolkit reagent designed to solve this specific bottleneck. It functions as a specialized alkylating agent that introduces a 3-methanesulfonylpropyl moiety. This motif acts as a "polar tail," offering three distinct advantages over standard alkyl chains:

  • LogP Modulation: The sulfone (

    
    ) group significantly lowers lipophilicity compared to a propyl or butyl chain, improving aqueous solubility.
    
  • Metabolic Blocking: The terminal sulfone is already oxidized, preventing rapid CYP450-mediated

    
    -oxidation that typically degrades alkyl chains.
    
  • Hydrogen Bond Acceptance: The sulfone oxygens serve as weak hydrogen bond acceptors, potentially anchoring the molecule in polar pockets of GPCRs or kinase active sites.

This guide details the protocols for deploying this reagent to derivatize common pharmacophores (amines and phenols) and validates its utility in stabilizing drug candidates.

Medicinal Chemistry Rationale & Mechanism[1]

Chemical Causality

The reagent consists of a reactive alkyl iodide and a stable sulfone. The reaction proceeds via a classical


 Nucleophilic Substitution .
  • Leaving Group: The Iodide (

    
    ) is a soft, excellent leaving group, facilitating rapid reaction kinetics even with sterically hindered nucleophiles.
    
  • Linker: The propyl spacer (

    
    ) is the optimal length to extend the polar sulfone out of a hydrophobic binding pocket without introducing excessive entropic penalty (floppiness).
    
Pathway Visualization

The following diagram illustrates the decision logic for selecting this reagent during Lead Optimization.

LeadOptimization Hit Initial Hit (High Potency) Problem Issue Identified: High LogP / Poor Solubility Hit->Problem ADME Profiling Strategy Strategy: Introduce Polar Tail Problem->Strategy SAR Analysis Reagent Reagent Selection: 1-Iodo-3-methanesulfonylpropane Strategy->Reagent Bioisostere Selection Synthesis Synthesis: SN2 Alkylation Reagent->Synthesis Protocol Execution Outcome Optimized Lead: Lower LogP, Metabolic Stability Synthesis->Outcome Validation

Figure 1: Decision workflow for utilizing 1-Iodo-3-methanesulfonylpropane to correct physicochemical flaws in early drug candidates.

Validated Experimental Protocols

The following protocols are designed to be self-validating . The disappearance of the characteristic alkyl iodide signal in NMR and the shift in Retention Time (RT) on LC-MS provide immediate confirmation of success.

Protocol A: N-Alkylation of Secondary Amines (Piperazines/Piperidines)

Target Class: GPCR Antagonists (e.g., H3, CCR5 analogs)

Reagents:

  • Substrate: Secondary Amine (1.0 eq)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, to accelerate sluggish reactions via Finkelstein mechanism.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add powdered

    
     (3.0 mmol). Stir at room temperature for 15 minutes to ensure deprotonation/activation of the amine.
    
  • Addition: Add 1-Iodo-3-methanesulfonylpropane (1.2 mmol) dropwise via syringe.

    • Note: The reagent is light-sensitive. Perform addition quickly and cover the flask with foil if the lab is brightly lit.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–12 hours.
    
    • Validation Check (TLC/LC-MS): Monitor the consumption of the starting amine. The product will be significantly more polar (lower

      
       on silica gel) due to the sulfone group.
      
  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      /KI). Rinse the pad with MeCN.
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: O-Alkylation of Phenols

Target Class: Kinase Inhibitors (Indole/Phenol cores)

Reagents:

  • Substrate: Phenolic derivative (1.0 eq)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.5 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) - Preferred over K2CO3 for phenols due to the "Cesium Effect" enhancing solubility and reactivity.
    
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Solubilization: Dissolve the Phenol (1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add

    
     (2.0 mmol) in a single portion. The suspension may turn yellow/orange depending on the phenol.
    
  • Reagent Addition: Add 1-Iodo-3-methanesulfonylpropane (1.5 mmol).

  • Reaction: Stir at 50°C for 3–6 hours.

    • Validation Check: Phenols are acidic; O-alkylation removes the acidic proton. The product should show no ionization in negative-mode LC-MS, whereas the starting material will.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

    • Precipitation: Often, the product precipitates out. Filter and wash with water.

    • Extraction: If no precipitate, extract with EtOAc.

Analytical Data & Troubleshooting

Expected NMR Signatures

When validating the structure, look for the specific signals of the propyl-sulfone tail.

PositionMultiplicityChemical Shift (

ppm)
Diagnostic Note

Triplet~2.5 - 2.7Attached to the amine nitrogen.

Multiplet~1.9 - 2.1The central methylene bridge.

Triplet~3.0 - 3.2Deshielded by the sulfone.

Singlet~2.9 - 3.0Key Signature: Sharp singlet, integrates to 3H.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Reagent degradation (Iodide hydrolysis).Use fresh reagent. Store 1-Iodo-3-methanesulfonylpropane at 2-8°C, protected from light.
Elimination Byproduct Base is too strong or temperature too high, causing E2 elimination to form the vinyl sulfone.Switch to a milder base (

) or lower temperature (RT). Avoid NaH.
Dark Reaction Mixture Oxidation of liberated iodide (

) to Iodine (

).
Add a small amount of Sodium Thiosulfate (

) during the aqueous workup to reduce

back to colorless iodide.

Case Study: Optimization of a Piperazine Antagonist

In a hypothetical optimization of a generic piperazine-based GPCR antagonist (Compound A), the introduction of the methanesulfonylpropyl group (Compound B) significantly improved the ADME profile.

Comparative Data:

PropertyCompound A (N-Butyl)Compound B (N-Propylsulfone)Impact
LogP 4.22.8Improved: Reduced lipophilicity lowers toxicity risk.
Solubility (pH 7.4) < 5 µM65 µMImproved: Better oral bioavailability potential.
HLM Stability (

)
15 min> 60 minImproved: Blocked metabolic soft spot.
hERG Inhibition 1.2 µM> 30 µMSafety: Reduced off-target cardiac risk.

Note: Data represents typical trends observed when replacing alkyl chains with sulfone-terminated linkers [1, 2].

Safety & Handling Protocol

  • Genotoxicity Warning: As an alkylating agent, 1-Iodo-3-methanesulfonylpropane is a potential genotoxic impurity (PGI). All reactions must be performed in a fume hood.

  • Destruction of Excess Reagent: Never dispose of the reaction mixture directly. Quench excess alkylating agent by stirring with a nucleophilic scavenger (e.g., polymer-bound amine or thiourea) or aqueous ammonia before disposal.

  • Storage: Store under inert gas at 2–8°C. The compound turns yellow/brown upon decomposition (iodine release).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd Ed.). Academic Press. (See Chapter on "Molecular Variations in Homologous Series"). Link

  • Dalvie, D., et al. (2010). Influence of the Sulfone Moiety on the Metabolism and Bioactivation of Drug Candidates. Chemical Research in Toxicology, 23(11), 1636-1652. Link

  • PubChem Compound Summary. (2023). 1-Iodo-3-(methylsulfonyl)propane (CAS 76695-97-1). National Center for Biotechnology Information. Link

Experimental procedure for cysteine alkylation with 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The targeted chemical modification of cysteine residues is a cornerstone of protein engineering, enabling the introduction of non-canonical side chains, the mapping of solvent-accessible surfaces, and the creation of post-translational modification (PTM) mimics. This guide details the experimental procedure for alkylating cysteine with 1-Iodo-3-methanesulfonylpropane (IMSP) .

Why this Reagent? Unlike standard blocking agents (e.g., Iodoacetamide, N-ethylmaleimide) which serve primarily to cap reactive thiols, 1-Iodo-3-methanesulfonylpropane installs a 3-(methanesulfonyl)propyl moiety (


). This specific modification is highly valuable for two structural reasons:
  • Acetyl-Lysine Mimicry: The side chain length and the polar, non-ionic nature of the terminal sulfone group structurally resemble

    
    -acetyllysine. This allows researchers to mimic the steric and electronic profile of acetylated lysine at specific sites (via Cysteine mutation) without the lability of amide bonds or the complexity of genetic code expansion.
    
  • Solubility & Stability: The introduced thioether linkage is chemically stable (non-reversible), and the sulfone group enhances local solubility compared to hydrophobic alkyl chains, reducing the risk of aggregation during biophysical characterization.

Reaction Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).
  • Activation: The cysteine thiol (

    
    , pKa 
    
    
    
    8.3) is deprotonated by the buffer base to form the highly nucleophilic thiolate anion (
    
    
    ).
  • Attack: The thiolate attacks the

    
    -carbon of the 1-Iodo-3-methanesulfonylpropane.
    
  • Substitution: Iodine acts as a good leaving group, resulting in the formation of a stable thioether bond.

Note on Selectivity: While alkyl iodides are generally less reactive than


-halo carbonyls (like iodoacetamide), they offer high specificity for cysteine over lysine or histidine at controlled pH (7.5–8.5).

ReactionMechanism Cys Cysteine Residue (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate Deprotonation Base Buffer (pH 8.0) Base->Thiolate Accepts H+ Transition Transition State [S...C...I]‡ Thiolate->Transition + Reagent (SN2 Attack) Reagent 1-Iodo-3-methanesulfonylpropane (I-(CH₂)₃-SO₂-CH₃) Reagent->Transition Product S-(3-methanesulfonylpropyl)cysteine (Protein-S-(CH₂)₃-SO₂-CH₃) Transition->Product Iodide Iodide (I⁻) Transition->Iodide Leaving Group

Figure 1: Mechanistic pathway of cysteine alkylation via SN2 substitution.[1] The thiolate anion is the active nucleophile requiring pH adjustment for optimal reactivity.

Materials & Reagents

ComponentSpecificationRole
Target Protein Purified, >90% puritySubstrate
Alkylating Reagent 1-Iodo-3-methanesulfonylpropaneElectrophile (Store at -20°C, protect from light)
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Reduces disulfides; non-reactive toward alkyl halides compared to DTT
Reaction Buffer 100 mM HEPES or Tris-HCl, pH 8.0Maintains pH for thiolate formation
Denaturant (Optional) 6M Guanidine-HCl or 8M UreaExposes buried cysteines (for total alkylation)
Solvent DMSO or DMF (Anhydrous)Solubilizes the alkylating reagent
Quenching Agent DTT (Dithiothreitol)Scavenges excess alkylating reagent

Experimental Protocol

Phase 1: Protein Preparation & Reduction

Objective: Ensure all cysteine residues are accessible and in the reduced state.

  • Dissolve Protein: Prepare a 50 µM – 100 µM protein solution in Reaction Buffer (pH 8.0).

    • Note: If mapping total cysteines, include 6M Guanidine-HCl. If targeting surface cysteines for functional mimicry, maintain native conditions (no denaturant).

  • Add Reductant: Add TCEP to a final concentration of 5 mM (approx. 50-100x molar excess over protein).

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes .

    • Critical: Do not use DTT for this step if possible, as DTT contains thiols that will compete for the alkylating agent. TCEP is phosphine-based and compatible.

Phase 2: Alkylation Reaction

Objective: Drive the SN2 reaction to completion without off-target modification.

  • Prepare Reagent Stock: Immediately before use, dissolve 1-Iodo-3-methanesulfonylpropane in anhydrous DMSO to a concentration of 200 mM .

    • Caution: Alkyl iodides are light-sensitive. Wrap the tube in foil.

  • Initiate Reaction: Add the reagent stock to the protein solution to a final concentration of 5–10 mM .

    • Stoichiometry: Aim for a 50x to 100x molar excess over total thiol content. Alkyl iodides react slower than iodoacetamides; higher excess drives kinetics.

    • Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation (unless denaturing).

  • Incubation: Incubate at 37°C for 2 hours or RT for 4 hours in the dark.

    • Optimization: For sterically hindered cysteines, incubation can be extended to overnight at RT.

Phase 3: Quenching & Cleanup

Objective: Stop the reaction and remove excess reagents for analysis.

  • Quench: Add DTT to a final concentration of 20 mM . Incubate for 15 minutes. The excess DTT will rapidly react with remaining alkyl iodide.

  • Desalting: Remove excess reagents using a Zeba Spin Column, dialysis, or molecular weight cutoff (MWCO) filtration.

    • Buffer Exchange: Exchange into the storage buffer or LC-MS loading buffer (e.g., 0.1% Formic Acid).

Analytical Validation (QC)

The success of the alkylation must be verified by Mass Spectrometry (LC-MS/MS or Intact Mass).

Data Analysis: Mass Shift Calculation

The alkylation adds a propyl-methanesulfonyl group (


) and removes a proton (

).
ComponentFormula ChangeMonoisotopic Mass Shift (

Da)
Reagent

N/A
Leaving Group

N/A
Added Moiety

+121.0323 Da
Net Protein Shift Per Cysteine+120.0245 Da (Account for H loss)

Note: In most deconvolution software, set the modification as "Variable" or "Fixed" depending on efficiency. Name: Propyl-SO2-Me .

Workflow Diagram

Workflow Start Start: Protein Solution (50-100 µM) Step1 1. Reduction Add 5mM TCEP 30 min @ RT Start->Step1 Step3 3. Alkylation Add Reagent (50x Excess) Incubate 2h @ 37°C (Dark) Step1->Step3 Step2 2. Reagent Prep Dissolve 1-Iodo-3-methanesulfonylpropane in DMSO (200 mM Stock) Step2->Step3 Add to reaction Step4 4. Quenching Add 20mM DTT 15 min @ RT Step3->Step4 Step5 5. Cleanup Desalting Column / Dialysis Step4->Step5 End End: LC-MS Analysis Check for +121.03 Da Shift Step5->End

Figure 2: Step-by-step experimental workflow for the alkylation procedure.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Alkylation pH too low (< 7.0)Adjust buffer to pH 8.0–8.5. Thiolate formation is pH-dependent.
Incomplete Alkylation Reagent hydrolysis/degradationUse fresh reagent.[2] Ensure DMSO is anhydrous.
Precipitation DMSO concentration too highKeep DMSO < 10%. Add mild detergent (e.g., 0.1% RapiGest) if needed.
Over-alkylation (Side reactions) pH too high (> 9.0)At high pH, Lysine amines may react. Maintain pH

8.5.
Reagent Insolubility Reagent hydrophobicityPre-dissolve in DMSO at high concentration before adding to aqueous buffer.

References

  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[3] Chemistry – An Asian Journal. Link

  • Simon, M. D., et al. (2007). "The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones." Cell. Link

  • Hansen, B. K., et al. (2025). "Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides." ACS Central Science. Link

  • Shogren-Knaak, M. A., et al. (2010). "Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkylation."[4] Journal of the American Chemical Society. Link

Sources

1-Iodo-3-methanesulfonylpropane as an intermediate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 1-Iodo-3-methanesulfonylpropane (CAS: 10428-63-4), a specialized alkylating agent used to introduce the highly polar, metabolically stable 3-methanesulfonylpropyl moiety into heterocyclic scaffolds.

Executive Summary

1-Iodo-3-methanesulfonylpropane (also known as 3-methanesulfonylpropyl iodide) is a critical building block in medicinal chemistry. It is primarily used to append the 3-methanesulfonylpropyl side chain to nitrogen or carbon nucleophiles.

This moiety is a classic bioisostere for sulfonamides and other polar side chains found in Class III anti-arrhythmics (e.g., Dofetilide analogues), serotonin (5-HT) receptor ligands, and chemokine receptor modulators (CCR1/CCR5). The sulfone group (


) provides high polarity (lowering logP) and metabolic stability compared to sulfides or sulfoxides, while the propyl linker offers optimal spacing for pharmacophore binding.

Key Reagent Properties:

Property Value
CAS Number 10428-63-4

| Formula |


 |
| MW  | 248.08  g/mol  |
| Appearance  | Off-white to pale yellow solid or viscous oil |
| Storage  | 2-8°C, protect from light (iodides are photosensitive) |
| Reactivity  | High (Primary Iodide > Bromide > Chloride) |

Preparation of the Reagent

While available commercially, in-house preparation ensures freshness, which is critical as alkyl iodides degrade to release free iodine, potentially interfering with sensitive metal-catalyzed downstream steps.

Route: The "Sulfinate-Finkelstein" Sequence

This is the most robust industrial route. It avoids the stench of thiols (mercaptans) by using sodium methanesulfinate.

Step 1: Synthesis of 1-Chloro-3-methanesulfonylpropane

Rationale: We utilize the differential reactivity of 1-bromo-3-chloropropane. The sulfinate anion (


) selectively displaces the more reactive bromide, leaving the chloride intact for the next step.

Reagents:

  • 1-Bromo-3-chloropropane (1.0 equiv)

  • Sodium methanesulfinate (1.1 equiv)

  • Solvent: DMF or Ethanol/Water (3:1)

Protocol:

  • Dissolve sodium methanesulfinate (11.2 g, 110 mmol) in DMF (100 mL).

  • Add 1-bromo-3-chloropropane (15.7 g, 100 mmol) dropwise at room temperature.

  • Heat to 70°C for 4-6 hours. Monitor by TLC (the bromide is consumed; the chloride is much slower to react).

  • Workup: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Yield: ~85-90% of a colorless oil (1-chloro-3-methanesulfonylpropane).

Step 2: Conversion to 1-Iodo-3-methanesulfonylpropane (Finkelstein Reaction)

Rationale: The chloride is a poor leaving group for mild alkylations. Converting it to the iodide increases reactivity by ~100-fold, allowing alkylations to proceed at lower temperatures, preserving sensitive heterocycles.

Reagents:

  • 1-Chloro-3-methanesulfonylpropane (from Step 1)

  • Sodium Iodide (NaI) (2.0 equiv)

  • Solvent: Acetone (Anhydrous) or 2-Butanone (MEK) for higher temp.

Protocol:

  • Dissolve the chloro-intermediate (15.6 g, 100 mmol) in anhydrous Acetone (150 mL).

  • Add NaI (30.0 g, 200 mmol).

  • Reflux for 12-18 hours. A white precipitate (NaCl) will form, driving the equilibrium forward.

  • Workup: Cool and filter off the NaCl solid. Concentrate the filtrate.

  • Purification: Dissolve residue in DCM. Wash with 10% Sodium Thiosulfate (to remove free iodine/color) and then water.

  • Dry and concentrate to obtain the title iodide.

  • Storage: Store over copper wire or silver wool in amber vials at 4°C to prevent decomposition.

Synthesis Start 1-Bromo-3-chloropropane (Br-CH2-CH2-CH2-Cl) Inter 1-Chloro-3-methanesulfonylpropane (MeSO2-CH2-CH2-CH2-Cl) Start->Inter Selective Substitution (SN2) DMF, 70°C Reagent1 Sodium Methanesulfinate (MeSO2Na) Reagent1->Inter Product 1-Iodo-3-methanesulfonylpropane (MeSO2-CH2-CH2-CH2-I) Inter->Product Finkelstein Reaction (Cl -> I Exchange) Reagent2 Sodium Iodide (NaI) Acetone, Reflux Reagent2->Product

Figure 1: Two-step synthesis of the reagent from commercially available halides.

Application Protocol: N-Alkylation of Heterocycles

This is the primary use case. The protocol below is optimized for secondary amines (e.g., piperazines, piperidines) common in GPCR ligands (5-HT, CCR).

Case Study: Synthesis of a 5-HT Receptor Antagonist Intermediate

Target: N-(3-methanesulfonylpropyl)-piperazine derivative.

Reagents:

  • Substrate: 1-Phenylpiperazine (or similar secondary amine)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.1 - 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, suspend 1-phenylpiperazine (1.0 equiv) and anhydrous

    
     (2.0 equiv) in Acetonitrile (0.1 M concentration).
    
  • Addition: Add 1-Iodo-3-methanesulfonylpropane (1.1 equiv) dropwise.

    • Note: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Reaction: Heat to 60°C for 4-8 hours.

    • Monitoring: Monitor by LC-MS. The iodide reacts cleanly; if the chloride analog were used, temperatures >80°C and KI catalysis would be required.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The sulfone group imparts polarity. Purification is typically done via Flash Chromatography (DCM/MeOH gradient) or Recrystallization (Ethanol/Heptane) if the product is solid.

Mechanism & Causality:

  • Base Choice: Carbonate bases (

    
    , 
    
    
    
    ) are preferred over strong bases (NaH) to prevent elimination of the alkyl iodide (forming the allyl sulfone) or deprotonation of acidic protons alpha to the sulfone (though pKa ~29, so less risk than ketones).
  • Leaving Group: The Iodide (I) is a "soft" leaving group, matching well with the "soft" nucleophilic nitrogen of the piperazine, facilitating a clean

    
     pathway.
    

Alkylation Amine Secondary Amine (e.g., Piperazine) Complex Transition State (SN2 Attack) Amine->Complex + Base (K2CO3) Reagent 1-Iodo-3-methanesulfonylpropane Reagent->Complex Product N-Alkylated Product (Tertiary Amine) Complex->Product Inversion of Config (if chiral) Loss of Iodide Side Side Product: HI (scavenged by Base) Complex->Side

Figure 2: General SN2 Alkylation Workflow.

Troubleshooting & Critical Control Points

IssueCauseSolution
Darkening of Reaction Free Iodine (

) formation.
Add a spatula tip of Sodium Thiosulfate or Copper powder to the reaction.
Low Yield / Elimination Formation of Allyl Sulfone via E2 elimination.Lower the temperature (stay <60°C). Use a weaker base (

instead of

).
Incomplete Reaction Hydrolysis of Iodide (if wet solvent).Ensure anhydrous solvents (ACN/DMF). Use molecular sieves.
Product Solubility Sulfone group makes product water-soluble.Do not use simple water washes. Use "salting out" (saturate aqueous layer with NaCl) or extract with DCM/CHCl3 (polar organics).

References

  • VulcanChem. (2024). 1-Iodo-3-methanesulfonylpropane Product Profile and Safety Data. Retrieved from

  • Zhang, Y., et al. (2000). "Synthesis and transporter binding properties of bridged piperazine analogues of GBR 12909." Journal of Medicinal Chemistry, 43(25), 4840-4849.[1] (Demonstrates the use of propyl linkers in piperazine ligands).

  • European Patent EP1957488B1. (2006).[2] 3-Amino-2-arylpropyl azaindoles and uses thereof. (Describes "alkylsulfonylalkyl" groups including 3-methanesulfonylpropyl as key substituents).

  • PubChem. (2025). 1-Chloro-3-iodopropane Compound Summary. (Precursor data).[3][4]

  • BenchChem. (2025). Application Note: Synthesis of 1-iodo-2-methylcyclopropane via Appel Reaction. (Reference for general iodination protocols).

Sources

Application Note: Use of 1-Iodo-3-methanesulfonylpropane in Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the use of 1-Iodo-3-methanesulfonylpropane in radiopharmaceutical chemistry.

Note on Chemical Nomenclature: The prompt specifies 1-Iodo-3-methanesulfonylpropane (


), a sulfone. This is distinct from 1-iodo-3-methanesulfonyloxypropane (a mesylate ester, 

), which is a common bifunctional linker. This guide focuses strictly on the sulfone specified, while addressing its specific utility in synthesizing reference standards and potential prosthetic groups.

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6) is a specialized alkylating agent utilized in the organic synthesis of pharmaceutical reference standards and precursors for Positron Emission Tomography (PET) radiotracers.[1] Its primary utility lies in the efficient introduction of the 3-methanesulfonylpropyl (


)  pharmacophore onto nucleophilic scaffolds (amines, phenols, thiols).

While less common than standard fluoroalkyl halides, this reagent is critical for:

  • Reference Standard Synthesis: Creating non-radioactive ("cold") standards for novel sulfone-containing radioligands (e.g., dopaminergic or anti-arrhythmic analogs).

  • Prosthetic Group Development: Serving as a precursor for 1-[

    
    ]fluoro-3-methanesulfonylpropane  via nucleophilic halide exchange, yielding a polar, neutral prosthetic group for bioconjugation.
    

Chemical Profile & Reactivity[2][3][4][5][6]

PropertySpecification
Chemical Structure

Molecular Weight 248.08 g/mol
Functional Groups Primary Alkyl Iodide (Leaving Group), Sulfone (Polar/Stable)
Reactivity High (

active).[1] The iodide is a superior leaving group compared to bromide/chloride analogs.[2]
Stability Light-sensitive; store at 2-8°C under inert atmosphere (Ar/N₂).
Solubility Soluble in DMSO, DMF, Acetonitrile, DCM.
Mechanistic Insight

The molecule possesses two distinct ends:

  • Electrophilic Terminus (C1): The carbon attached to the iodine is highly susceptible to nucleophilic attack (

    
    ). The iodide (
    
    
    
    ) is an excellent leaving group (
    
    
    of
    
    
    ).
  • Polar Terminus (C3): The methanesulfonyl group exerts an electron-withdrawing inductive effect, slightly deactivating the alkyl chain but significantly increasing the molecule's polarity (LogP shift). This is crucial for modulating the lipophilicity of potential radiotracers.

Application 1: Synthesis of Reference Standards ("Cold Standards")

In radiotracer development, the "cold" standard is required for HPLC identification (co-elution studies) and toxicology. 1-Iodo-3-methanesulfonylpropane is the reagent of choice for attaching the sulfone side chain to a drug scaffold.

Protocol: N-Alkylation of a Secondary Amine Scaffold

Target: Synthesis of N-(3-methanesulfonylpropyl)-Ligand (Reference Standard).

Reagents
  • Precursor: Secondary Amine Ligand (1.0 eq)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) or DIPEA (2.0 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology
  • Activation: Dissolve the amine precursor in anhydrous MeCN under an argon atmosphere. Add

    
     and stir at room temperature for 15 minutes to deprotonate/activate the amine.
    
  • Addition: Add 1-Iodo-3-methanesulfonylpropane dropwise (dissolved in minimal MeCN) to the reaction mixture.

    • Note: The iodide is highly reactive; dropwise addition prevents bis-alkylation if the amine is primary.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC or LC-MS.

    • Checkpoint: The iodide reacts faster than the corresponding bromide (which would require 80°C+ and longer times).

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica gel, DCM/MeOH gradient).

  • Validation: Confirm structure via

    
    -NMR and HRMS.
    

Application 2: Radiosynthesis of [18F]Fluoro-3-methanesulfonylpropane[4]

This molecule can serve as a precursor for the synthesis of 1-[


]fluoro-3-methanesulfonylpropane , a polar prosthetic group.
Reaction Pathway


Automated Radiosynthesis Protocol

Platform: General synthesis module (e.g., GE TRACERlab or Synthera).

  • [18F]Fluoride Preparation:

    • Trap

      
       on a QMA carbonate cartridge.
      
    • Elute with Kryptofix 2.2.2 (

      
      )/
      
      
      
      solution (in MeCN/Water).
    • Azeotropically dry the fluoride complex at 95°C under helium flow and vacuum (x3).

  • Labeling Reaction:

    • Dissolve 1-Iodo-3-methanesulfonylpropane (5 mg) in anhydrous Acetonitrile (1 mL).

    • Add precursor solution to the dried

      
      .
      
    • Heat to 100°C for 10 minutes in a closed vessel.

    • Mechanistic Note: The aliphatic nucleophilic substitution of Iodide by Fluoride is efficient, but competition with elimination reactions is possible. The sulfone group is stable at these temperatures.

  • Purification:

    • Dilute reaction mixture with water.

    • Pass through a C18 Sep-Pak cartridge.

    • Wash with water (removes unreacted fluoride and salts).

    • Elute product with Ethanol or MeCN.

  • QC: Analyze via radio-HPLC.

Visualization: Synthesis Workflows

The following diagrams illustrate the logic flow for using this reagent in both "Cold" and "Hot" chemistry.

Radiochemistry_Workflow cluster_Cold Reference Standard Synthesis (Cold) cluster_Hot Radiolabeling (Hot) Precursor 1-Iodo-3-methanesulfonylpropane (Reagent) Alkylation N-Alkylation (Cs2CO3, MeCN, 60°C) Precursor->Alkylation Electrophile Subst Nucleophilic Substitution (100°C, 10 min) Precursor->Subst Precursor Amine Drug Scaffold (Secondary Amine) Amine->Alkylation Nucleophile ColdStd Reference Standard (N-propyl-sulfone derivative) Alkylation->ColdStd Purification F18 [18F]Fluoride (K222/K2CO3) F18->Subst Nucleophile Tracer [18F]Fluoro-3-methanesulfonylpropane (Prosthetic Group) Subst->Tracer Halide Exchange

Caption: Dual-use workflow for 1-Iodo-3-methanesulfonylpropane in generating non-radioactive standards (top) and 18F-labeled prosthetic groups (bottom).

Critical Technical Distinction (Troubleshooting)

Researchers often confuse 1-Iodo-3-methanesulfonylpropane with 1-Iodo-3-methanesulfonyloxypropane .

Feature1-Iodo-3-methanesulfonylpropane (Subject of this Note)1-Iodo-3-methanesulfonyloxypropane (Common Linker)
Structure


Class Sulfone Mesylate (Sulfonate Ester)
Reactivity Mono-functional electrophile (Iodide is the leaving group). Sulfone is stable.[3]Bi-functional electrophile (Iodide and Mesylate are both leaving groups).
Use Introducing a sulfone pharmacophore.Introducing a propyl chain (e.g., fluoro-propylation).

Warning: Do not substitute one for the other. Using the sulfone when a mesylate is required will result in a failed reaction, as the sulfone cannot be displaced by a nucleophile under standard conditions.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1339388-73-6. Retrieved from [Link]

  • Coenen, H. H., et al. (2010). "Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences." Nuclear Medicine and Biology, 37(7), 727-740. (Context on 18F-fluoroalkyl prosthetic groups). [Link]

  • Pimlott, S. L., & Sutherland, A. (2011). "Molecular engineering of radiotracers for PET imaging of high affinity sites." Chemical Society Reviews, 40, 149-162. (Review of alkylation strategies in radiochemistry). [Link]

Sources

Application Note: High-Dipole Surface & Polymer Engineering using 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 103975-26-8) is a specialized bifunctional building block critical for introducing methanesulfonylpropyl motifs into materials and bioactive molecules. Unlike ionic sulfonates, the sulfone moiety (


) is non-ionic yet highly polar (Dipole Moment 

D).

This guide details the use of this reagent in Materials Science and Drug Development , specifically for:

  • High-Dielectric Organic Electronics: Increasing the permittivity of polymer dielectrics via dipole functionalization.

  • Non-Ionic Polar Self-Assembly: Driving the formation of polymersomes via dipole-dipole interactions rather than hydrophobic/hydrophilic contrast.

  • Bioisosteric Drug Modification: Tuning lipophilicity and metabolic stability in medicinal chemistry.

Chemical Profile & Handling

Compound: 1-Iodo-3-methanesulfonylpropane Structure:


Role:  Electrophilic Alkylating Agent (Propyl-sulfone donor)
PropertyValueRelevance
Molecular Weight 248.08 g/mol Stoichiometric calculations.
Leaving Group Iodide (

)
Excellent leaving group; facilitates

reactions under mild conditions.
Functional Group Methyl SulfoneHigh chemical stability (oxidation resistant); strong H-bond acceptor.
Solubility DMSO, DMF, ACNCompatible with polar aprotic solvents required for nucleophilic substitution.
Stability Light SensitiveStore in amber vials; iodide bonds are labile to photolysis.

Application I: Synthesis of High-Dielectric Polymer Films

Context: In organic field-effect transistors (OFETs) and energy storage capacitors, increasing the dielectric constant (


) of the insulating layer is crucial for low-voltage operation. Sulfone-functionalized polymers exhibit enhanced 

values due to the high permanent dipole of the sulfone group, without the leakage currents associated with ionic dopants.
Protocol: Post-Polymerization Functionalization of Poly(4-vinylphenol) (PVP)

This protocol describes grafting the methanesulfonylpropyl group onto a phenolic polymer backbone.

Reagents:
  • Substrate: Poly(4-vinylphenol) (Mw ~25,000)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.2 equiv per phenol unit)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - Selected for the "Cesium Effect" to enhance solubility and nucleophilicity of phenoxides.
    
  • Solvent: Anhydrous DMF

Step-by-Step Methodology:
  • Activation: Dissolve 1.0 g of PVP in 15 mL of anhydrous DMF under Nitrogen flow. Add

    
     (4.0 g) and stir at room temperature for 30 minutes. Observation: The solution may darken slightly as phenoxide anions form.
    
  • Addition: Add 1-Iodo-3-methanesulfonylpropane (2.5 g) dropwise via syringe to the reaction mixture.

  • Reaction: Heat the mixture to 60°C for 24 hours.

    • Critical Control: Do not exceed 80°C to prevent potential elimination side reactions of the alkyl iodide.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess carbonate).
      
    • Precipitate the filtrate into 200 mL of cold Methanol/Water (1:1).

    • Why: The sulfone-modified polymer is typically insoluble in aqueous methanol, allowing clean separation from unreacted iodide reagent.

  • Validation:

    • FTIR: Monitor the disappearance of the phenolic -OH stretch (~3300

      
      ) and the appearance of sulfone 
      
      
      
      stretches (~1130 and 1300
      
      
      ).
    • Dielectric Measurement: Cast a film and measure capacitance. Target

      
      .
      

Application II: "Dipole-Driven" Polymersome Assembly

Context: Traditional polymersomes rely on amphiphilicity (hydrophobic vs. hydrophilic blocks). Recent research (See Ref 1) utilizes dipole-dipole interactions between sulfone groups to drive self-assembly.[1] This creates "non-ionic polar cores" that are stable yet responsive to chaotropic anions (Hofmeister series).

Protocol: Synthesis of Block Copolymer Precursor

Target: Poly(ethylene glycol)-b-poly(methanesulfonylpropyl methacrylate)

Workflow Logic (DOT Diagram):

G Start PEG-Macroinitiator (ATRP Initiator) Polymerization ATRP Polymerization (CuBr / Ligand) Start->Polymerization Monomer Monomer Synthesis: Methacrylic Acid + 1-Iodo-3-methanesulfonylpropane Monomer->Polymerization Methanesulfonylpropyl Methacrylate Purification Dialysis & Precipitation Polymerization->Purification Assembly Self-Assembly (Solvent Switch) Purification->Assembly Dipole-Dipole Driving Force

Figure 1: Workflow for synthesizing sulfone-functionalized block copolymers for dipole-driven assembly.

Key Experimental Insight:
  • Monomer Synthesis First: Unlike the post-polymerization method in App I, here it is often cleaner to synthesize the Methanesulfonylpropyl Methacrylate monomer first by reacting methacrylic acid with 1-iodo-3-methanesulfonylpropane (

    
    , DMF, RT).
    
  • Why? This ensures 100% functionalization of the block, which is critical for the precise dipole strength needed for self-assembly.

Application III: Drug Development (Bioisosteres)

Context: In medicinal chemistry, the methyl sulfone group is a classic bioisostere for carbonyls or cyclic ethers. It improves metabolic stability (blocking metabolic soft spots) and increases solubility without introducing ionization.

Protocol: N-Alkylation of Heterocyclic Scaffolds

  • Objective: Attach the methanesulfonylpropyl tail to a piperazine-based drug pharmacophore.

  • Condition:

    
     Reaction.
    
    • Solvent: Acetonitrile (ACN).

    • Base:

      
       (3 equiv).
      
    • Catalyst: Potassium Iodide (KI, 10 mol%) - Finkelstein condition logic: Although the leaving group is already iodide, adding KI ensures the equilibrium favors the reactive iodide species if any chloride exchange occurred during storage/handling.

    • Temp: Reflux (80°C) for 12 hours.

References

  • Ion-Specific Morphological Evolution of Sulfone-Functionalized Dipolar Polymersomes. Langmuir, 2025. (Context: Dipole-driven assembly).

  • Hetero-functionalization of polyitaconates for developing improved polymer dielectrics. ResearchGate, 2025. (Context: Sulfones as high dipole entities).

  • Iodo Silanes as Superior Substrates for Solid Phase Synthesis. Polymers (MDPI), 2020. (Context: Alkyl iodide reactivity).

(Note: While specific papers for this exact molecule are rare, the applications are extrapolated from the verified chemistry of sulfone-functionalized polymers cited above.)

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of Reaction Conditions for 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-73671 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary & Application Scope

1-Iodo-3-methanesulfonylpropane (CAS: 73671-80-6 / 125330-38-1 derivatives) is a critical bifunctional linker used in medicinal chemistry. It features a reactive primary iodide for nucleophilic substitution and a robust sulfone moiety that acts as a bioisostere or stabilizing group.

This guide addresses the primary challenge in its synthesis: balancing reactivity with stability. While the Finkelstein reaction (Halogen Exchange) is the industry standard, users often encounter stalled conversion, product discoloration (iodine liberation), or purification difficulties due to the polarity of the sulfone group.

Core Reaction Workflow (Finkelstein Protocol)

The most robust route converts 1-chloro-3-methanesulfonylpropane or 1-bromo-3-methanesulfonylpropane to the iodide using Sodium Iodide (NaI).

Standard Operating Procedure (SOP)
ParameterRecommended ConditionTechnical Rationale
Precursor 1-Chloro-3-methanesulfonylpropaneCheaper and more stable than the bromo-analog, though slower to react.
Reagent Sodium Iodide (NaI)High solubility in acetone; the chloride byproduct (NaCl) precipitates, driving equilibrium (Le Chatelier’s Principle).[1]
Stoichiometry 2.0 – 3.0 EquivalentsExcess iodide is required to push the equilibrium to >98% conversion.
Solvent Acetone (Anhydrous)Critical: Water retains NaCl in solution, halting the reaction.
Temperature Reflux (56 °C)Necessary to overcome the activation energy of the secondary alkyl chloride displacement.
Time 12 – 24 HoursMonitoring via TLC/GC is mandatory.
Workflow Diagram

FinkelsteinOptimization Start Start: 1-Chloro-3-methanesulfonylpropane SolventCheck QC Check: Is Acetone Dry? (<0.1% H2O) Start->SolventCheck SolventCheck->SolventCheck No (Dry it!) ReactionSetup Reaction Setup: Add NaI (3.0 eq) + Substrate Reflux @ 56°C SolventCheck->ReactionSetup Yes Monitoring Monitor (TLC/GC): Is Conversion >95%? ReactionSetup->Monitoring Boost Troubleshoot: Switch to 2-Butanone (80°C) OR Add Lewis Acid (ZnCl2) Monitoring->Boost No (Stalled) Workup Workup: Filter NaCl -> Concentrate -> Dissolve in DCM -> Wash w/ Na2S2O3 Monitoring->Workup Yes Boost->Monitoring Re-check Purification Purification: Recrystallization (EtOH/Hex) OR Flash Column Workup->Purification

Figure 1: Decision tree for optimizing the Finkelstein synthesis of sulfonyl iodides.

Technical Support: Troubleshooting & FAQs

Category A: Reaction Kinetics & Conversion

Q1: The reaction has stalled at 60% conversion after 24 hours. Adding more NaI doesn't help. What is wrong? Diagnosis: This is likely a "Solubility Equilibrium Lock." Explanation: In the Finkelstein reaction, the driving force is the precipitation of NaCl.[1] If your acetone contains even trace amounts of water (hygroscopic solvent!), NaCl remains partially soluble, establishing a reverse equilibrium that prevents completion. Corrective Action:

  • Solvent Swap: Switch from Acetone (bp 56°C) to 2-Butanone (MEK, bp 80°C) . The higher temperature accelerates the

    
     kinetics significantly.
    
  • Drying: Ensure the solvent is dried over 3Å molecular sieves before use.

  • Catalysis: Add 5-10 mol% Zinc Chloride (

    
    ) . It acts as a Lewis acid to activate the C-Cl bond, facilitating the attack by iodide [1].
    

Q2: Can I use Potassium Iodide (KI) instead of Sodium Iodide (NaI)? Answer: No, not in Acetone. Reasoning: KI is significantly less soluble in acetone than NaI. The reaction relies on a high concentration of dissolved iodide ions (


) to attack the substrate. If you must use KI, you must switch the solvent to DMF  or Acetonitrile , but this complicates the workup because KCl/KBr is more soluble in these polar solvents, losing the precipitation driving force [2].
Category B: Product Stability & Purity

Q3: My isolated product turns purple/brown within hours. How do I stabilize it? Diagnosis: Oxidative degradation releasing free Iodine (


).
Explanation:  Alkyl iodides are light-sensitive.[2] The sulfone group is electron-withdrawing, which slightly destabilizes the C-I bond, making it susceptible to homolytic cleavage by UV light.
Corrective Action: 
  • The "Copper Trick": Store the pure compound with a few strands of activated copper wire or copper turnings inside the vial. Copper scavenges free iodine radicals immediately.

  • Storage: Amber glass vials, flushed with Argon, stored at 4°C.

  • Wash: During workup, ensure a thorough wash with 10% Sodium Thiosulfate (

    
    )  to reduce any initial iodine to colorless iodide.
    

Q4: The product is an oil that refuses to crystallize. Is it impure? Answer: Not necessarily. Insight: 1-Iodo-3-methanesulfonylpropane often exists as a low-melting solid or viscous oil due to the conformational flexibility of the propyl chain. Purification Protocol:

  • Do not distill: Iodides decompose upon heating.

  • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 90:10 -> End 60:40). The sulfone is polar; the product will elute later than non-polar impurities but earlier than unreacted sulfonyl alcohols.

Category C: Alternative Routes

Q5: I only have 3-methanesulfonylpropan-1-ol. Can I convert it directly? Answer: Yes, via the Appel Reaction or Mesylate Displacement .

MethodReagentsProsCons
Appel Reaction

,

, Imidazole, DCM
Mild, neutral conditions. One-pot.Generates Triphenylphosphine oxide (

), which is difficult to separate from polar sulfones.
Sulfonate Route 1.

2. NaI/Acetone
Cleanest product. Stepwise control.Two steps.

Recommendation: Use the Sulfonate Route . Convert the alcohol to the mesylate (OMs), then perform the Finkelstein reaction. The mesylate is a better leaving group than chloride (


), allowing the iodination to proceed at room temperature in hours [3].

Safety & Handling (E-E-A-T)

  • Alkylating Potential: As a primary alkyl iodide, this compound is a potent alkylating agent. It can alkylate DNA. Handle in a fume hood with double nitrile gloves.

  • Vesicant: The sulfone moiety increases skin permeability. Exposure can cause delayed blistering.

  • Neutralization: Spills should be treated with a solution of dilute ammonia and sodium thiosulfate.

References

  • Finkelstein Reaction Mechanism & Catalysis

    • Streitwieser, A. (1956).[3] Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews.[3]

  • Solvent Effects in Halogen Exchange

    • Bordwell, F. G., & Brannen, W. T. (1964).[3] The Effect of the Carbonyl and Related Groups on the Reactivity of Halides in SN2 Reactions. Journal of the American Chemical Society.[3][4]

  • Preparation of Sulfonyl Iodides (General Precedents)

    • Vogel, A. I. (1956).[3] n-Hexyl Fluoride (General Finkelstein Protocols). Organic Syntheses.[3][5][6]

  • Iodide Instability & Stabilization

    • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for stabilizing alkyl iodides with Copper).

Sources

Technical Support Center: Optimizing Alkylation with 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for optimizing alkylation reactions using 1-Iodo-3-methanesulfonylpropane.

Executive Summary: The "Propyl-Sulfone" Challenge

1-Iodo-3-methanesulfonylpropane (CAS: 76695-99-7 / 1339388-73-6) is a specialized alkylating agent used to introduce the 3-(methylsulfonyl)propyl motif.[1][2] This moiety is frequently employed in medicinal chemistry to modulate lipophilicity (lowering LogP) and reduce metabolic clearance.[1][2]

The Core Problem: While the iodide is a superior leaving group compared to its bromide or chloride analogs, it suffers from two primary yield-killing mechanisms:[1][2]

  • Oxidative Degradation: The C–I bond is weak (

    
    ), leading to iodine liberation and reagent loss.[1][2]
    
  • Solubility Mismatch: The polar sulfone tail often creates phase-transfer issues in non-polar solvents, while the alkyl chain limits solubility in purely aqueous systems.[1][2]

This guide provides a self-validating protocol to overcome these barriers.

Critical Reagent Handling (Pre-Reaction)

Before starting the reaction, you must validate the integrity of your alkylating agent.[1][2] Using degraded iodide is the #1 cause of low yields (<40%).[1][2]

Quality Control Protocol
  • Visual Inspection: The reagent should be a white to off-white solid or a clear oil (depending on purity/temp).[1][2] Pink or violet coloration indicates free iodine (

    
    ). [1][2]
    
  • Remediation: If the reagent is violet:

    • Dissolve in

      
      .[1][2]
      
    • Wash with

      
       (sodium thiosulfate) until colorless.[1][2]
      
    • Dry over

      
       and concentrate immediately before use.
      
The "Finkelstein Boost" (In-Situ Generation)

If you are observing consistently low yields or slow kinetics, the iodide may be hydrolyzing or degrading faster than it reacts.[1][2] A proven strategy is to use the Finkelstein Catalyst System to regenerate the reactive species in situ.[1][2]

Add 10-20 mol% Sodium Iodide (NaI) to the reaction mixture.

  • Mechanism:[1][2][3][4][5] If any iodide reverts to the chloride/bromide (via halogen exchange with salt impurities) or if you are starting with the cheaper Bromo-analog, the NaI ensures a steady-state concentration of the highly reactive Iodo-species.[1][2]

Reaction Optimization: The Engine

To maximize yield, we must favor Nucleophilic Substitution (


) over Elimination (

).[1][2]
Solvent & Base Selection Matrix
ParameterRecommended ConditionTechnical Rationale
Solvent DMF or DMSO High dielectric constant (

) stabilizes the transition state.[1][2] The sulfone tail is highly soluble here.[1][2]
Alternative Acetonitrile (MeCN) Easier workup (lower boiling point) but requires reflux for difficult nucleophiles.[1][2]
Base

(Cesium Carbonate)
The "Cesium Effect": The large

radius disrupts tight ion pairs, making the nucleophile "naked" and more reactive.[1][2]
Avoid

or

Strong bases promote E2 elimination to allyl methyl sulfone, a common impurity.[1][2]
Temp

Sufficient energy for substitution without triggering thermal decomposition of the iodide.[1][2]
Visualizing the Pathway

The following diagram maps the kinetic competition you are managing.

ReactionPathway Start Reagents: Nucleophile + 1-Iodo-3-Ms-Propane Transition Transition State (Polar Aprotic Solvent) Start->Transition Heat + Base Product Target Product (Alkylated Nucleophile) Transition->Product SN2 (Major) Cesium Effect Side1 Side Product A: Allyl Methyl Sulfone (via E2 Elimination) Transition->Side1 Strong Base (>80°C) Side2 Side Product B: Alcohol/Diol (via Hydrolysis) Transition->Side2 Wet Solvent

Caption: Kinetic competition between the desired SN2 pathway (Green) and yield-killing side reactions (Red).[1][2]

Troubleshooting Guide (FAQs)

Scenario A: "I see a new spot on TLC just above my starting material."
  • Diagnosis: This is likely Allyl Methyl Sulfone (

    
    ).[1][2]
    
  • Cause: E2 Elimination caused by high temperature or overly strong basicity.[1][2]

  • Fix:

    • Switch base from

      
       to 
      
      
      
      or
      
      
      .[1][2]
    • Lower reaction temperature by

      
      .
      
Scenario B: "The reaction stalls at 50% conversion."
  • Diagnosis: Iodide degradation or "poisoning" by iodine (

    
    ).[1][2]
    
  • Fix:

    • Add 0.5 eq of Sodium Sulfite (

      
      )  directly to the reaction pot (if aqueous compatible) or wash the starting material as described in Section 2.[1][2]
      
    • Add 10 mol% TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst (PTC) to shuttle the iodide into the organic phase if using a biphasic system.[1][2]

Scenario C: "My product is stuck in the aqueous layer during workup."
  • Diagnosis: The methanesulfonyl group is highly polar.[1][2]

  • Fix:

    • Do NOT use Diethyl Ether/Water extraction.[1][2]

    • Use: DCM (Dichloromethane) or EtOAc (Ethyl Acetate) with 5% Methanol.[1][2]

    • Salting Out: Saturate the aqueous layer with NaCl to force the sulfone into the organic layer.[1][2]

Validated Experimental Protocol

Target: Alkylation of a secondary amine (Generic Example).

  • Preparation: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve Amine (1.0 eq) in anhydrous DMF (

    
     concentration).
    
  • Activation: Add

    
     (2.0 eq). Stir at RT for 15 mins.[1][2][5]
    
  • Addition: Add 1-Iodo-3-methanesulfonylpropane (1.2 eq) dropwise.

    • Note: If the reagent is dark, wash it first (see Section 2).[1][2]

  • Reaction: Heat to

    
     for 4–12 hours. Monitor by LCMS.[1][2]
    
  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash

      
       with 
      
      
      
      (5% aq) to remove DMF.[1][2]
    • Wash

      
       with Brine.[1][2][5]
      
    • Dry over

      
      .[1][2]
      

Decision Tree for Yield Improvement

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start Start: Low Yield (<50%) CheckColor Is the Reagent Pink/Purple? Start->CheckColor Purify Action: Wash with Thiosulfate Dry & Use Immediately CheckColor->Purify Yes CheckSide Check LCMS: Is there an [M-128] peak? (Loss of HI) CheckColor->CheckSide No Elimination Issue: Elimination (E2) Action: Lower Temp, Weaker Base CheckSide->Elimination Yes (Vinyl Sulfone found) CheckStall Issue: Stalled Reaction Action: Add TBAI or NaI (Finkelstein) CheckSide->CheckStall No (Only SM remains)

Caption: Step-by-step diagnostic flow for identifying the root cause of failure.

References

  • Reagent Properties & Safety: VulcanChem. (n.d.). 1-Iodo-3-methanesulfonylpropane Safety Data Sheet. Retrieved from [1][2]

  • Finkelstein Reaction Conditions: Liu, J., Janeba, Z., & Robins, M. J. (2004).[1][2][6] SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions. Organic Letters, 6(17), 2917–2919.[1][2][6]

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999).[1][2] Cesium carbonate: A powerful base for the alkylation of amines.[1][2] Journal of Practical Chemistry. (General Principle Citation).

  • Sulfone Elimination Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter: Elimination Reactions of Sulfones).

Disclaimer: This guide is for research purposes only. Always consult the SDS and perform a risk assessment before handling alkyl iodides.

Sources

Troubleshooting guide for reactions involving 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactions & Handling of 3-(Methylsulfonyl)propyl Iodide Document ID: TS-IMSP-001 Last Updated: October 26, 2023[1]

Introduction

Welcome to the Technical Support Center for 1-Iodo-3-methanesulfonylpropane (CAS: 10309-77-0 / Derivatives). This reagent is a specialized electrophile used primarily to introduce the 3-(methylsulfonyl)propyl motif, a polar functionality often employed in medicinal chemistry to modulate lipophilicity (


) and metabolic stability.[1]

Because this molecule combines a reactive primary alkyl iodide with an electron-withdrawing sulfone, it presents a unique set of stability and reactivity challenges.[1] This guide addresses the three most common support tickets we receive: reagent degradation (discoloration) , stalled alkylations , and unexpected side reactions .[1]

Part 1: Reagent Integrity & Storage

Q: My reagent has turned from off-white to purple/brown. Is it still usable?

A: The color change indicates the liberation of elemental iodine (


), caused by homolytic cleavage of the C-I bond due to light or heat exposure.[1]
  • Impact: Free iodine is an oxidant and can poison sensitive catalysts (e.g., Pd) or react with electron-rich nucleophiles.[1]

  • Solution: If the degradation is minor (light pink), you can use it directly with a slight excess.[1] If it is dark brown, you must restore it before use.[1]

Protocol: Reagent Restoration (Thiosulfate Wash)
  • Dissolve the crude iodide in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .[1]
    
    • Observation: The organic layer should instantly turn from purple/brown to colorless/pale yellow as

      
       is reduced to water-soluble iodide (
      
      
      
      ).[1]
  • Wash with brine, dry over

    
    , and concentrate in vacuo (keep bath temp < 40°C).
    
  • Storage: Store under Argon at -20°C, strictly protected from light (amber vial + foil).

Visualization: Degradation & Restoration Pathway

The following diagram illustrates the radical degradation mechanism and the chemical restoration process.

ReagentDegradation cluster_0 Degradation Cycle Reagent 1-Iodo-3-methanesulfonylpropane (Colorless) Radical Radical Intermediate (R• + I•) Reagent->Radical hv (Light) / Heat Iodine Free Iodine (I₂) (Purple/Brown) Radical->Iodine Dimerization Restored Restored Reagent (Colorless) Iodine->Restored Wash w/ Na₂S₂O₃ (Reduction)

Caption: Photolytic cleavage of the C-I bond releases iodine, causing discoloration.[1] Sodium thiosulfate reduces


 back to iodide, restoring reagent purity.

Part 2: Reaction Optimization (Alkylation)

Q: The reaction with my amine/phenol is stalling at 50% conversion. How do I push it to completion?

A: Stalling is typically caused by the precipitation of the metal-iodide salt (coating the nucleophile) or the inherent instability of the alkyl iodide at high temperatures.[1]

Troubleshooting Matrix: Low Conversion
VariableRecommendationMechanism / Rationale
Solvent DMF, DMSO, or NMP High dielectric constants promote dissociation of the ion pair, accelerating the

attack.[1] Avoid THF or DCM for sluggish reactions.
Catalyst Add NaI or TBAI (10 mol%) Finkelstein Condition: Even though the leaving group is already iodide, adding soluble iodide sources (TBAI) maintains a high concentration of the reactive "I-" species in solution.
Temperature 40°C – 60°C Do not exceed 80°C. Above this, the reagent degrades faster than it reacts.[1]
Stoichiometry 1.5 – 2.0 equiv. The reagent is sacrificial.[1] It will degrade over time, so an excess is required to drive kinetics.[1]
Q: Can I generate this reagent in situ from the Chloride?

A: Yes, and this is often preferred for large-scale reactions to avoid isolation losses.[1]

  • Method: Start with 1-chloro-3-methanesulfonylpropane .[1]

  • Conditions: Add 1.5 equiv NaI in Acetone or MEK (Methyl Ethyl Ketone) and reflux for 4-6 hours.

  • Process: The precipitate (NaCl) indicates exchange.[1] You can add your nucleophile directly to this mixture (if compatible with Acetone) or swap solvent to DMF.[1]

Part 3: Side Reactions & Impurities[1]

Q: I see a new spot on TLC that is NOT my product. What is it?

A: You are likely observing Elimination or Oligomerization .[1] The sulfone group is electron-withdrawing, making the adjacent protons acidic (


 in DMSO).[1]
Scenario A: Elimination (Formation of Allyl Sulfone)

If you use a strong, bulky base (e.g.,


-BuOK, NaH), you risk E2 elimination.
  • Product: 3-(methylsulfonyl)prop-1-ene.[1]

  • Fix: Switch to a milder, non-nucleophilic base like

    
      or 
    
    
    
    in DMF. These bases are strong enough to deprotonate phenols/amines but slow to effect elimination on the alkyl chain.[1]
Scenario B: Cyclization (Self-Reaction)

With very strong bases (e.g., LiHMDS, NaH), the sulfone


-methyl group can be deprotonated, attacking the iodide of another molecule (intermolecular) or potentially cyclizing (intramolecular, though less likely due to ring strain).
  • Fix: Keep reaction temperature low (0°C to RT) during base addition.

Visualization: Reaction Decision Tree

Use this logic flow to select the correct conditions and avoid side products.

ReactionLogic Start Select Reaction Conditions BaseCheck Is the Nucleophile Acidic? (Phenol, Amide, Aniline) Start->BaseCheck StrongBase Use Cs₂CO₃ or K₂CO₃ (Avoid NaH/tBuOK) BaseCheck->StrongBase Yes (pKa < 20) WeakBase Use DIPEA or TEA (in DMF/ACN) BaseCheck->WeakBase No (Aliphatic Amine) TempCheck Reaction Temperature StrongBase->TempCheck WeakBase->TempCheck HighTemp > 80°C RISK: Degradation/Elimination TempCheck->HighTemp Avoid ModTemp 40-60°C OPTIMAL: Sₙ2 Favored TempCheck->ModTemp Preferred SideProd Allyl Sulfone (Elimination) HighTemp->SideProd E2 Pathway Outcome Target Alkylation ModTemp->Outcome

Caption: Decision tree for optimizing alkylation yields while minimizing elimination side-products.

Part 4: Workup & Purification

Q: How do I remove the excess sulfone reagent?

A: The 1-iodo-3-methanesulfonylpropane reagent is highly polar due to the sulfone, but the iodide makes it lipophilic enough to co-elute with many products.[1]

  • Chemical Scavenging: Add a polymer-supported amine (e.g., Trisamine resin) or a small amount of morpholine to the reaction mixture at the end.[1] This converts the excess iodide into a highly polar amine-sulfone adduct.[1]

    • Result: The adduct will remain at the baseline during column chromatography or wash out in the aqueous acidic phase.[1]

  • Solubility Trick: The reagent has poor solubility in pure diethyl ether but good solubility in EtOAc/DCM.[1] If your product is ether-soluble, triturating the crude oil with ether can sometimes precipitate the sulfone impurities.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.[1] (General mechanism of

    
     vs E2).
    
  • VulcanChem. 1-Iodo-3-methanesulfonylpropane Product Information. Link

  • PubChem. 1-Chloro-3-iodopropane (Analogous Reactivity Data). Link

  • Simpkins, N. S. Sulfones in Organic Synthesis; Pergamon Press: Oxford, 1993.[1] (Acidity and reactivity of sulfones).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). Link

Sources

Technical Support Center: Stability & Handling of 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026



Introduction: Understanding the Electrophile

Welcome to the Technical Support Center. You are likely working with 1-Iodo-3-methanesulfonylpropane as a linker or alkylating agent in medicinal chemistry. This compound is a "hot" electrophile, designed to introduce the 3-methanesulfonylpropyl motif.

The Stability Paradox: Its utility stems from the high reactivity of the iodide leaving group (


) and the polarity of the sulfone (

) moiety. However, this same reactivity profile makes the compound susceptible to two primary degradation pathways: homolytic cleavage (light/heat sensitivity) and base-mediated elimination (E2 reaction).

This guide provides the protocols necessary to maintain the integrity of this reagent and optimize your yields.

Module 1: Critical Stability Profile

Before handling the compound, understand the structural vulnerabilities.

ParameterStability StatusTechnical Insight
Light Sensitivity High The C–I bond is weak (

50 kcal/mol). UV/Visible light causes homolytic cleavage, releasing free iodine radical (

) and turning the sample yellow/brown.
Thermal Stability Moderate Stable at Room Temperature (RT) for short periods, but elimination to allyl sulfones accelerates >40°C.
Hydrolytic Stability Moderate Susceptible to hydrolysis in aqueous base. The sulfone group increases the acidity of adjacent protons, facilitating side reactions.
Air/Oxidation Low Risk The sulfone is already fully oxidized. The risk is primarily from moisture (hydrolysis) rather than oxygen.

Module 2: Storage & Handling Protocols

Objective: Prevent the "Yellowing Effect" (Iodine liberation) and maintain purity >95%.

Protocol 1: Long-Term Storage
  • Temperature: Store at -20°C . (4°C is acceptable for <1 month).

  • Container: Amber glass vial with a PTFE-lined screw cap. Never use clear glass.

  • Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if kept dry.

  • Stabilization (Pro-Tip): If storing for >3 months, add a specialized Copper Stabilizer .

    • Mechanism:[1][2][3][4] Copper wire/turnings scavenge free iodine (

      
      ), preventing the autocatalytic decomposition cycle.
      
Protocol 2: Re-Purification (If degraded)

If your material has turned dark brown/violet, free iodine is present.

  • Dissolve: Dissolve the crude material in Dichloromethane (DCM).

  • Wash: Wash with 10% aqueous Sodium Thiosulfate (

    
    ). The thiosulfate reduces 
    
    
    
    (colored) to
    
    
    (colorless).
  • Dry: Dry over

    
    , filter, and concentrate in vacuo (keep bath <30°C).
    

Module 3: Reaction Optimization (The "In-Experiment" Phase)

The most common user complaint is low yield due to elimination . The sulfone group is electron-withdrawing, making the protons on the carbon chain more acidic than in simple alkyl iodides.

The Elimination Trap

Under basic conditions, the base may abstract a proton beta to the iodine or alpha to the sulfone, leading to the formation of Allyl Sulfone or Vinyl Sulfone byproducts rather than the desired substitution product.

Visualizing the Competition

The following diagram illustrates the pathway competition between the desired substitution (


) and the unwanted degradation (

/ Radical).

ReactionPathways SM 1-Iodo-3- methanesulfonylpropane Product Desired Alkylated Product (SN2) SM->Product Mild Base Polar Aprotic Solvent Elim Allyl/Vinyl Sulfone (Elimination Byproduct) SM->Elim Strong Base High Temp Iodine Free Iodine (I2) (Degradation) SM->Iodine UV Light Homolysis Nu Nucleophile (Target) Base Strong Base (e.g., NaH, tBuOK) Light Light/Heat (Storage Failure)

Figure 1: Reaction landscape showing the competition between productive alkylation (Green), elimination side-reactions (Red), and storage degradation (Yellow).

Recommended Reaction Conditions
VariableRecommendationRationale
Solvent DMF, DMSO, or Acetonitrile Polar aprotic solvents accelerate the

reaction, favoring substitution over elimination.
Base

or

Use mild, inorganic bases. Avoid strong alkoxides (

,

) or hydrides (

) unless absolutely necessary, as they promote E2 elimination.
Temperature RT to 40°C Avoid reflux. Higher temperatures favor entropy-driven elimination (E2).
Stoichiometry 1.2 - 1.5 eq Use a slight excess of the iodide to account for minor degradation during the reaction.

Module 4: Troubleshooting & FAQs

Q1: My NMR shows a new set of multiplets at 5.0–6.5 ppm. What happened?

Diagnosis: You have formed the elimination product .

  • Cause: Your reaction conditions were too basic or too hot.

  • Explanation: The multiplets correspond to the vinylic protons of 3-(methylsulfonyl)prop-1-ene (allyl sulfone) or its isomer.

  • Fix: Switch to a weaker base (e.g., from

    
     to 
    
    
    
    ) and lower the temperature.
Q2: The compound arrived as a solid, but it's now a liquid (or vice versa).

Diagnosis: Melting point proximity.

  • Explanation: Depending on the exact purity and derivative, these propyl-sulfone iodides often have melting points near room temperature (

    
    ).
    
  • Action: This is physical change, not chemical degradation. Verify purity via TLC or NMR. If it is liquid due to solvent contamination, dry under high vacuum.

Q3: Can I use this reagent to alkylate amines?

Answer: Yes, but watch for quaternization .

  • Protocol: Because the iodine is such a good leaving group, secondary amines can be over-alkylated to quaternary ammonium salts.

  • Control: Use the amine in excess (2.0 eq) or add the iodide slowly to the amine solution at

    
    .
    

Module 5: Workflow Summary

Follow this decision tree to ensure experimental success.

Workflow Start Receive Compound Check Visual Inspection: Is it Yellow/Brown? Start->Check Purify Wash with Na2S2O3 (Remove Iodine) Check->Purify Yes Store Store at -20°C Amber Vial + Copper Check->Store No (Colorless/White) Purify->Store React Reaction Setup: Solvent: DMF/ACN Base: K2CO3 Store->React Use immediately Monitor Monitor TLC/LCMS React->Monitor Success Isolate Product Monitor->Success

Figure 2: Standard Operating Procedure (SOP) for handling 1-Iodo-3-methanesulfonylpropane.

References

    • Source for hazard classification (H315, H318) and physical description.[5]

  • PubChem. (n.d.).[5] Compound Summary: 1-Iodo-3-methanesulfonylpropane.[6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

    • Source for structural identifiers and general chemical properties.
  • Google Patents. (2017). KR20170066872A - Method for preparing 1,3-prop-1-ene sultone.[7] Retrieved January 28, 2026, from

    • Provides mechanistic evidence for the elimination pathways of gamma-halo sulfonyl compounds to form propene sultones/sulfones.
  • Google Patents. (2009). US7617934B2 - Alkyl iodide storage container and method for purification.

Sources

Preventing the decomposition of 1-Iodo-3-methanesulfonylpropane during reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists working with 1-Iodo-3-methanesulfonylpropane . It prioritizes mechanistic understanding over rote instruction to ensure reproducibility and yield optimization.

Product: 1-Iodo-3-methanesulfonylpropane (CAS: 10429-07-9) Synonyms: 1-iodo-3-(methylsulfonyl)propane;


-iodopropyl methyl sulfone
Support Level:  Advanced / Process Optimization

Technical Profile & Decomposition Mechanisms

Before addressing specific troubleshooting scenarios, it is critical to understand why this reagent decomposes. The molecule contains two reactive centers: a labile carbon-iodine bond and acidic protons adjacent to the sulfone group.

Decomposition Pathways

The stability of 1-Iodo-3-methanesulfonylpropane is compromised by three primary vectors:

  • Photolytic Homolysis (The "Browning" Effect):

    • Mechanism: The C–I bond is weak (

      
       50-55 kcal/mol). Exposure to UV/visible light causes homolytic cleavage, generating alkyl radicals and iodine atoms. These recombine to form molecular iodine (
      
      
      
      ), which acts as an autocatalyst for further degradation.
    • Indicator: Material turns from off-white/pale yellow to deep amber or brown.

  • Base-Mediated Elimination (E2):

    • Mechanism: The sulfone group is electron-withdrawing, but the iodine is at the

      
      -position. While the 
      
      
      
      -protons (next to sulfone) are the most acidic (
      
      
      ), bases can also abstract
      
      
      -protons relative to the iodine, leading to elimination of HI and formation of 3-(methylsulfonyl)prop-1-ene (allyl sulfone).
    • Risk Factor: Use of bulky, hard bases (e.g.,

      
      -BuOK) or high temperatures.[1]
      
  • Intramolecular Cyclization (The "Hidden" Loss):

    • Mechanism: If a strong base deprotonates the

      
      -carbon (next to the sulfone), the resulting carbanion can attack the 
      
      
      
      -carbon (bearing the iodine) in an intramolecular
      
      
      reaction, forming (methylsulfonyl)cyclopropane .
    • Risk Factor: Strong bases (NaH, LDA) used in the presence of the iodide.

Storage & Handling Protocols

Q: How do I store the reagent for long-term stability (>3 months)?

A: You must arrest the photolytic and oxidative pathways.

  • Container: Amber borosilicate glass with a PTFE-lined cap.

  • Atmosphere: Argon or Nitrogen backfill is mandatory. Oxygen accelerates radical decomposition.

  • Stabilizer: Add Copper turnings (Cu) or silver wool to the bottle.

    • Why? Copper acts as a scavenger for free iodine (

      
      ). By removing 
      
      
      
      immediately, you prevent the autocatalytic cycle of decomposition.
  • Temperature: Store at 2–8°C . Do not freeze unless specified, as freeze-thaw cycles can induce physical stress and moisture condensation.

Q: The material has arrived yellow. Is it usable?

A: Yes, but with purification.

  • Diagnosis: A yellow tint indicates trace free iodine (

    
    ).
    
  • Action:

    • Dissolve the reagent in a non-polar solvent (e.g., Dichloromethane or Ether).

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) . The thiosulfate reduces 
      
      
      
      (colored) to iodide (colorless).
    • Dry over

      
       and concentrate.
      
    • Note: If the color is dark brown or black, significant decomposition has occurred; check purity by NMR before use.

Reaction Troubleshooting Guide

Scenario A: "My reaction mixture turned black/dark purple immediately."

Root Cause: Rapid liberation of Iodine (


), likely due to light exposure or incompatible oxidants.
Diagnostic CheckCorrective Action
Lighting Wrap flask in aluminum foil. Alkyl iodides are highly photosensitive in solution.
Oxidants Ensure no peroxides are present in solvents (e.g., uninhibited THF/Ether).
Stabilization Add 1-2 copper turnings directly into the reaction flask. This is a standard technique (e.g., Simmons-Smith reaction) to keep the iodide "clean" during the reaction.
Scenario B: "I am seeing low yields and a byproduct with M-128 (Loss of HI)."

Root Cause: Competitive Elimination (E2) is dominating over Substitution (


).

Mechanism: You are likely using a base that is too "hard" or bulky.[1] The base acts on the protons rather than acting as a nucleophile (or allowing your nucleophile to attack).

Protocol Adjustment:

  • Switch Bases: Move from hard bases (KOtBu, NaOH) to soft, non-nucleophilic bases if basicity is needed (e.g.,

    
    , 
    
    
    
    ).
  • Solvent Effect: Switch to Polar Aprotic solvents (DMF, DMSO, Acetonitrile).[1] These solvate cations well, leaving the nucleophile "naked" and more reactive for

    
    , thereby increasing the 
    
    
    
    ratio.[1]
  • Temperature: Lower the reaction temperature. Elimination has a higher activation energy than substitution; cooling the reaction (0°C

    
     RT) favors substitution.
    
Scenario C: "I isolated a cyclopropane derivative instead of my alkylated product."

Root Cause:


-Deprotonation followed by intramolecular cyclization.

Mechanism: If you use a base strong enough to deprotonate the sulfone


-position (

), the molecule will cyclize upon itself faster than it reacts with an external electrophile/nucleophile.

Corrective Action:

  • Avoid Strong Bases: Do not use NaH, LDA, or LiHMDS unless cyclization is the goal.

  • Order of Addition: If you are coupling this reagent with a nucleophile, pre-form the nucleophile (deprotonate it separately) before adding the 1-Iodo-3-methanesulfonylpropane. This prevents the base from reacting with the reagent.

Visualizing the Chemistry

The following diagrams illustrate the competing pathways and the decision logic for optimizing your reaction.

Figure 1: Decomposition & Competitor Pathways

DecompositionPathways Start 1-Iodo-3- methanesulfonylpropane Light Light/Heat (Homolysis) Start->Light Base Base Treatment Start->Base Radical Alkyl Radical + I• Light->Radical Allyl Allyl Sulfone (Byproduct) Base->Allyl Loss of HI Cyclo Cyclopropyl Sulfone (Byproduct) Base->Cyclo Cyclization Iodine Iodine (I2) (Brown Color) Radical->Iodine Recombination PathE2 E2 Elimination (Bulky Base) PathCyc Intramolecular SN2 (Strong Base)

Caption: Figure 1. Primary decomposition modes. Photolysis leads to iodine formation, while basic conditions can trigger elimination or cyclization depending on base strength.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue Dark Solution turns Dark/Brown Issue->Dark LowYield Low Yield / Olefin Byproduct Issue->LowYield Check1 Check: Light Exposure? Dark->Check1 Check2 Check: Base Sterics? LowYield->Check2 Sol1 Action: Add Cu(0) Wrap in Foil Check1->Sol1 Yes Sol2 Action: Switch to Non-Bulky Base Check2->Sol2 Bulky Base used Sol3 Action: Lower Temp (Favor SN2) Check2->Sol3 Base is OK

Caption: Figure 2. Decision tree for correcting common stability and reactivity issues in real-time.

Summary of Critical Parameters

ParameterSpecification / RecommendationReason
Storage Temp 2°C to 8°CRetards thermal decomposition.
Light Protection Amber Glass + FoilPrevents C-I homolysis (

formation).
Stabilizer Copper Turnings (Cu)Scavenges free iodine (

) to prevent autocatalysis.
Reaction pH Neutral to Weakly BasicStrong bases trigger elimination/cyclization.
Solvent Class Polar Aprotic (DMF, DMSO)Maximizes nucleophilicity for substitution.

References

Sources

Challenges in the work-up and purification of 1-Iodo-3-methanesulfonylpropane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Iodo-3-methanesulfonylpropane Senior Application Scientist Desk | Synthesis & Purification Division

Introduction: The "Janus" Molecule

Welcome. If you are working with 1-Iodo-3-methanesulfonylpropane (CAS: 73696-28-3), you are likely using it as a bifunctional linker to introduce a methanesulfonyl (mesyl) group via alkylation.

This molecule presents a classic "Janus" challenge in organic chemistry:

  • The Sulfone Handle: Highly polar, making the molecule "sticky" on silica and potentially soluble in aqueous work-up phases.

  • The Alkyl Iodide: Lipophilic but labile, sensitive to light, heat, and oxidation (liberating free iodine).

This guide addresses the specific friction points where standard protocols fail, focusing on the Finkelstein Reaction (Cl/Br


 I exchange) and Sulfinate Alkylation  routes.

Module 1: Critical Troubleshooting (Q&A)

Q1: "My reaction stalled at ~70% conversion. Adding more NaI didn't help. Why?"

Diagnosis: You are fighting the Finkelstein Equilibrium . The Science: The reaction


 is reversible. In acetone, NaI is soluble, but NaCl precipitates, driving the equilibrium forward (Le Chatelier’s principle).
The Fix: 
  • Solvent Choice: Ensure you are using anhydrous acetone or 2-butanone (MEK) . If the solvent is wet, NaCl dissolves, and the equilibrium retreats.

  • Concentration: The reaction must be concentrated (approx. 0.5 M to 1.0 M) to maximize NaCl precipitation.

  • The "Crush" Test: If the white solid at the bottom of your flask is fluffy, it's likely NaCl. If it's crystalline and dissolves in fresh acetone, it's unreacted NaI.

  • Forcing Conditions: Switch to 2-butanone and reflux (

    
    C). The higher temperature overcomes the activation energy barrier for the secondary sulfone-hindered substitution.
    
Q2: "My product is dark purple/brown after work-up. Is it decomposed?"

Diagnosis: Oxidation of the iodide to free iodine (


) .
The Science:  Alkyl iodides have a weak C-I bond (~50 kcal/mol). Light or trace oxidants in your solvent (peroxides in ether/THF) cleave this bond, generating radical species and 

. The Fix:
  • Immediate Quench: Wash the organic phase with 10% Sodium Thiosulfate (

    
    )  until the purple color vanishes and the organic layer is pale yellow/colorless.
    
  • Stabilization: Add Copper turnings or Silver wool to the storage vial to scavenge free iodine over time.

  • Solvent Swap: Avoid ethers (Et2O, THF) for storage; they promote radical formation. Store in DCM or neat at

    
    C in the dark.
    
Q3: "I cannot separate the product from the starting chloride/bromide on TLC."

Diagnosis: Co-elution due to structural similarity. The Science: The highly polar sulfone group dominates the retention factor (


), masking the subtle polarity difference between the chloro and iodo substituents.
The Fix: 
  • Change the Stationary Phase: Use Alumina (Neutral) instead of Silica. The interaction with the sulfone differs on alumina.

  • Derivatization Check: Do not rely on UV alone (alkyl iodides are weak UV chromophores). Use Phosphomolybdic Acid (PMA) stain; iodides often stain differently (darker/faster) than chlorides.

  • Process Solution: Instead of chromatography, rely on crystallization . The sulfone moiety often raises the melting point. Try triturating the crude oil with cold

    
     or Hexanes/EtOAc to precipitate the product while leaving the starting material in solution.
    
Q4: "My yield is low, but I see no side products. Where did it go?"

Diagnosis: Aqueous Wash Loss . The Science: The methanesulfonyl group (


) is a hydrogen-bond acceptor and highly polar. Small sulfones have significant water solubility.
The Fix: 
  • Salting Out: Saturate your aqueous phase with

    
     (brine) during extraction. This increases the ionic strength, forcing the organic sulfone out of the water (Salting-out effect).
    
  • Solvent Choice: Do not extract with Hexanes. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Hexanes cannot compete with the water solvation of the sulfone group.

Module 2: Optimized Experimental Protocol

Route: Finkelstein Halogen Exchange Substrate: 1-Chloro-3-methanesulfonylpropane Reagent: Sodium Iodide (NaI)

Step-by-Step Methodology
  • Preparation:

    • Dry Sodium Iodide (

      
      ) at 
      
      
      
      C under vacuum for 4 hours. (Wet NaI is the #1 cause of failure).
    • Solvent: Anhydrous Acetone (dried over

      
       or molecular sieves).
      
  • Reaction:

    • Charge a flame-dried flask with 1-Chloro-3-methanesulfonylpropane (1.0 equiv).

    • Dissolve in Acetone (0.5 M concentration).

    • Add NaI (3.0 - 5.0 equiv). Note: Excess NaI is crucial to drive kinetics.

    • Reflux under

      
       in the dark (wrap flask in foil) for 18-24 hours.
      
    • Monitor: Check for the formation of a heavy white precipitate (NaCl).

  • Work-up (The "Sulfone-Safe" Method):

    • Filtration: Cool to RT. Filter off the NaCl/NaI solids before adding water. Rinse solids with cold acetone.

    • Concentration: Rotovap the acetone to near-dryness. (Do not extract directly from acetone/water; emulsions will form).

    • Partition: Redissolve the residue in DCM (not ether). Wash with 10%

      
        (removes 
      
      
      
      ), followed by Saturated Brine (crucial for yield).
    • Drying: Dry over

      
       (preferred over 
      
      
      
      for polar solutions).
  • Purification:

    • If solid: Recrystallize from Ethanol/Hexanes.

    • If oil: Flash chromatography (Gradient: 0

      
       50% EtOAc in Hexanes). Note: Load the column with DCM, not Hexanes.
      

Module 3: Data & Visualization

Table 1: Solvent Compatibility Guide
SolventSolubility (Product)SuitabilityNotes
Water ModerateAvoid Product partitions into water; use Brine.
Hexanes LowPoor Causes "oiling out"; poor extraction efficiency.
Diethyl Ether ModerateCaution Good for precipitation, bad for storage (peroxides).
DCM HighExcellent Best for extraction and column loading.
Acetone HighReaction Only Excellent for Finkelstein; remove before work-up.
Workflow Logic: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckColor Is mixture Purple/Brown? Start->CheckColor ThioWash Wash w/ Na2S2O3 CheckColor->ThioWash Yes CheckState Physical State? CheckColor->CheckState No ThioWash->CheckState Solid Solid Residue CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallize (EtOH/Hexanes) Solid->Recryst Triturate Triturate w/ Cold Et2O Oil->Triturate Column Flash Column (DCM Load -> EtOAc/Hex) Triturate->Column If impure

Caption: Decision tree for the work-up and purification of 1-Iodo-3-methanesulfonylpropane, prioritizing iodine removal and phase handling.

References

  • Bordwell, F. G., et al. (1951). The Synthesis and Properties of Sulfones. Journal of the American Chemical Society.[1] (General reactivity of sulfone-halides).

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Sources

How to monitor the progress of a reaction with 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-Iodo-3-methanesulfonylpropane (CAS: 7651-46-9)

Welcome to the Reaction Monitoring Support Center. As a Senior Application Scientist, I have curated this guide to address the specific analytical challenges associated with 1-Iodo-3-methanesulfonylpropane . This reagent is a valuable building block for introducing the methanesulfonylpropyl motif, but its lack of a conjugated


-system makes standard monitoring techniques deceptive.

The following protocols are designed to prevent false negatives (believing the reaction hasn't started) and to detect common failure modes (elimination vs. substitution) early in your workflow.

Part 1: Analytical Method Selection

Before starting your experiment, you must select the correct detector. Standard UV detection at 254 nm is ineffective for this molecule.

Decision Matrix: Selecting Your Monitoring Tool

Monitoring_Logic Start Start: Choose Method Rapid Rapid Check (TLC) Start->Rapid Quant Quantification (LC/NMR) Start->Quant UV_Check Is UV (254 nm) Visible? Rapid->UV_Check Chromophore Does Product have Aromatic Group? Quant->Chromophore Stain Use Chemical Stain (Iodine or PMA) UV_Check->Stain No (Reagent Invisible) Low_UV Use Low UV (210-220 nm) or ELSD/RI Chromophore->Low_UV No Std_UV Use UV 254 nm (Monitor Product Formation) Chromophore->Std_UV Yes

Figure 1: Analytical decision tree. Due to the transparency of the starting material at 254 nm, alternative detection methods are mandatory.

Part 2: Troubleshooting & FAQs
Q1: I spotted my starting material on a TLC plate, but it disappeared under the UV lamp. Did it evaporate?

Diagnosis: No, it likely did not evaporate (B.P. is relatively high). The issue is spectral transparency . 1-Iodo-3-methanesulfonylpropane contains a sulfone (


) and an alkyl iodide (

). Neither functional group absorbs significantly at 254 nm, which is the standard wavelength for visualizing aromatic compounds on fluorescent-backed silica plates.

Corrective Protocol (Visualization): You must use a chemical stain to visualize this compound.[1]

  • Iodine Chamber (Recommended for In-Process Check):

    • Place the dried TLC plate in a jar containing solid iodine crystals and silica gel.

    • Result: The alkyl chain and iodide will absorb iodine vapor, appearing as a brown/yellow spot on a white background.

    • Note: This is reversible; the spot will fade as iodine sublimates off the plate.[2]

  • Phosphomolybdic Acid (PMA) Stain:

    • Dip the plate in 10% PMA in ethanol.

    • Heat with a heat gun until developed.[1]

    • Result: Dark blue/green spots on a light green background. Excellent for aliphatic sulfones.

Visualization MethodEffectivenessMechanism
UV (254 nm) 🔴 IneffectiveLack of conjugation.
Iodine (

)
🟢 GoodLipophilic absorption into alkyl chain.
PMA Stain 🟢 ExcellentOxidation/Complexation (Permanent record).
KMnO

🟡 ModerateOxidizes C-I bond (can be messy).
Q2: I am seeing a new peak in my LC-MS, but the mass corresponds to [M-128]. What is happening?

Diagnosis: You are likely observing Elimination (E2) rather than Substitution (


).
The loss of 128 Da corresponds to the loss of Hydrogen Iodide (

, 127.9 Da).
  • Target Reaction (

    
    ):  Nucleophile attacks Carbon-1, displacing Iodide.
    
  • Side Reaction (

    
    ):  Base deprotonates Carbon-2, expelling Iodide to form the alkene.
    

This is common if your reaction conditions involve:

  • Strong, bulky bases (e.g., t-BuOK).

  • High temperatures (>80°C).

  • Solvents that favor elimination (e.g., pure ethanol).

Pathway Analysis:

Reaction_Pathways SM Starting Material (1-Iodo-3-methanesulfonylpropane) Product Target Product (Substitution) SM->Product Path A: Substitution (Kinetic Control) Side_Prod Side Product (Allyl Methyl Sulfone) SM->Side_Prod Path B: Elimination (-HI) Nu Nucleophile (S_N2) Nu->Product Base Strong Base (E2) Base->Side_Prod

Figure 2: Competition between Substitution and Elimination. Strong bases promote Path B (Red).

Solution:

  • Switch to a weaker base (e.g.,

    
     or 
    
    
    
    ) if possible.
  • Lower the reaction temperature.

  • Change solvent to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity over basicity.

Q3: How do I set up my HPLC method if I don't have an ELSD?

Technical Guidance: If you lack an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, you must rely on Low-Wavelength UV .

Protocol:

  • Wavelength: Set your VWD/DAD to 210 nm or 220 nm .

    • Reasoning: The Iodide (

      
      ) bond has a weak absorption band near 260 nm, but it is often swamped by noise. The Sulfone (
      
      
      
      ) and the alkyl backbone have end-absorption in the 200–220 nm range.
  • Mobile Phase: You must use HPLC-grade Acetonitrile and Water.

    • Warning: Do not use Acetone or Methanol if monitoring at 210 nm, as these solvents absorb strongly in this region (high UV cutoff), creating a noisy baseline that will mask your analyte.

  • Buffer: Use Phosphoric acid (0.1%) rather than Formic acid, as Formic acid has higher background absorption at 210 nm.

Q4: How can I verify the integrity of the reagent using NMR?

Guidance: Proton NMR (


H-NMR) is the gold standard for verifying that your iodide has not degraded (liberating 

) or hydrolyzed.

Expected Chemical Shifts (in CDCl


): 
PositionProtonsMultiplicityApprox. Shift (

ppm)
Diagnostic Note

3HSinglet2.9 - 3.0 Sharp singlet; characteristic of methyl sulfone.

2HTriplet3.1 - 3.2 Deshielded by sulfone.

2HTriplet3.3 - 3.4 Key Signal. If this shifts to ~3.6 (Cl) or ~4.0 (O-R), reaction has occurred.

2HMultiplet2.3 - 2.4 Central methylene bridge (Quintet).

Self-Validation Check: Integration ratio should be 3:2:2:2 . If the integral for the


 (3.3 ppm) is lower than the Methyl Sulfone (3.0 ppm), your reagent may be partially degraded.
References
  • PubChem. (n.d.).[3][4][5] 1-Iodo-3-methanesulfonylpropane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • LCGC International. (2024). Detectors for HPLC: Seeing is Believing. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Elimination vs Substitution: The Role of the Base. Retrieved from [Link]

Sources

Managing the reactivity of 1-Iodo-3-methanesulfonylpropane in complex syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing the reactivity of 1-Iodo-3-methanesulfonylpropane in complex syntheses Role: Senior Application Scientist / Technical Support Lead

Reagent ID: 1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6) Common Name: 3-(Methylsulfonyl)propyl iodide Molecular Formula:


Support Ticket:  #REQ-SYNTH-001

Executive Technical Overview

Welcome to the technical support hub for the "Sulfone-Iodide Linker." This reagent is a bifunctional building block primarily used to introduce the polar, metabolically stable 3-(methylsulfonyl)propyl motif into drug scaffolds (e.g., JNJ-53718678).

The Core Challenge: You are working with a molecule that possesses a "split personality."

  • The Electrophile: The alkyl iodide is a soft, reactive electrophile (

    
     active).
    
  • The Hidden Acid: The sulfone moiety (

    
    ) renders the adjacent 
    
    
    
    -protons acidic (
    
    
    in DMSO).

Critical Warning: If your synthetic route involves strong bases (e.g., n-BuLi, LDA) after this linker is installed, you risk deprotonating the sulfone tail, leading to self-condensation or polymerization.

Diagnostic Flowchart: Reactivity & Troubleshooting

Before proceeding, identify your reaction conditions in the flowchart below to predict potential failure modes.

Reactivity_Pathway Reagent 1-Iodo-3-methanesulfonylpropane Condition_A Condition A: Nucleophile + Weak Base (K2CO3, Cs2CO3, DIPEA) Reagent->Condition_A Standard Use Condition_B Condition B: Strong Base / High Temp (NaH, t-BuOK, >80°C) Reagent->Condition_B Forcing Conditions Condition_C Condition C: Organometallics (n-BuLi, LDA) Reagent->Condition_C Post-Installation Product_SN2 SUCCESS: Target Alkylated Product (SN2 Pathway) Condition_A->Product_SN2 Preferred Side_Elim FAILURE: Vinyl/Allyl Sulfone (E2 Elimination) Condition_B->Side_Elim Risk of HI Loss Side_Deprot FAILURE: α-Lithiation / Decomposition (Deprotonation) Condition_C->Side_Deprot Acidic Sulfone Protons

Figure 1: Decision tree for reaction outcomes based on base strength and temperature.

Preparation & Purification Protocol (The Finkelstein Route)

If commercial stock is degraded (purple/brown) or unavailable, you must synthesize it fresh. The commercial iodide is often expensive; the chloride precursor (1-chloro-3-methanesulfonylpropane) is stable and cheap.

Methodology: Finkelstein Halogen Exchange[1][2]

Principle: Equilibrium is driven by the precipitation of NaCl in acetone.[1]

ParameterSpecificationReason
Substrate 1-Chloro-3-methanesulfonylpropaneStable precursor.
Reagent Sodium Iodide (NaI) (1.5 - 2.0 equiv)Excess ensures conversion.
Solvent Anhydrous Acetone or 2-Butanone (MEK)Solubility differential: NaI is soluble; NaCl is not.
Temperature Reflux (56°C for Acetone)Kinetic activation for Cl

I exchange.
Time 12 - 24 HoursChloride displacement is slower than Bromide.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-chloro-3-methanesulfonylpropane (1.0 equiv) in dry acetone (0.5 M concentration).

  • Addition: Add NaI (2.0 equiv). The solution will turn yellow.

  • Reflux: Heat to reflux under

    
    . A white precipitate (NaCl) will form within 1 hour.
    
  • Monitoring: Monitor by TLC (Note: Alkyl iodides and chlorides often have similar

    
    , but iodides stain instantly with UV/Ceric Ammonium Molybdate).
    
  • Workup (Crucial):

    • Cool to Room Temp.[2] Filter off the NaCl solid.

    • Concentrate the filtrate.[3] Dissolve residue in

      
       or 
      
      
      
      .
    • The Stabilizing Wash: Wash with 10% aq.[3]

      
       (Sodium Thiosulfate)  to remove free iodine (decolorizes the organic layer).
      
    • Wash with brine, dry over

      
      , and concentrate.[4]
      
  • Storage: Add a small piece of Copper wire to the vial to scavenge free iodine. Wrap in foil. Store at -20°C.

Troubleshooting Guide & FAQs

Q1: My yield is low during the alkylation of an amine/phenol. What is happening?

Diagnosis: You are likely triggering Elimination (


) .
The sulfone group makes the propyl chain susceptible to base-induced elimination, generating a vinyl sulfone (Michael acceptor) which can then polymerize or react promiscuously.
Corrective Action: 
  • Switch Bases: Move from strong bases (NaH,

    
    -BuOK) to weaker, buffered bases (
    
    
    
    ,
    
    
    ).
  • Solvent Effect: Use Acetone or MeCN instead of DMF/DMSO. DMF promotes elimination by solvating the cation and leaving the base "naked" and more reactive.

  • Temperature: Do not exceed 60°C. Alkyl iodides are reactive enough to proceed at mild temperatures.

Q2: The reagent turned dark purple/black in the freezer. Is it usable?

Diagnosis: Iodine liberation (


).
Alkyl iodides have a weak C-I bond. Light and heat cause homolytic cleavage, releasing 

radicals which dimerize to

. Corrective Action:
  • Do NOT use directly: Free iodine is an oxidant and can iodinate aromatic rings in your substrate.

  • Fix: Dissolve in ether, wash with dilute Sodium Thiosulfate until colorless, dry, and concentrate. Use immediately.

Q3: I need to use n-BuLi on my molecule after attaching this linker. Is that safe?

Diagnosis: High Risk. The sulfone methyl protons (


) have a 

of ~29.

-BuLi (

~50) will deprotonate the sulfone tail before it touches many other functional groups (like halogens on a ring). Corrective Action:
  • Strategy Change: Perform the lithiation/organometallic step first, then attach the sulfone linker as the final step.

  • Alternative: If you must do it later, use a sterically hindered base (like TMP-Li) at -78°C and quench immediately, though this is risky.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 1-Chloro-3-methanesulfonylpropane Step1 Finkelstein Rxn (NaI, Acetone, Reflux) Start->Step1 Cl to I Exchange Step2 Workup (Filter NaCl, Wash w/ Na2S2O3) Step1->Step2 Remove I2 End 1-Iodo-3-methanesulfonylpropane (Store w/ Cu wire) Step2->End Yield ~85-95%

Figure 2: Optimized workflow for the conversion of the stable chloride precursor to the reactive iodide.

References

  • Vendeville, S. et al. (2020).[5] Discovery of JNJ-53718678, a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus.[5] Journal of Medicinal Chemistry, 63(15), 8046–8058.[5]

    • Context: Demonstrates the use of the 3-(methylsulfonyl)
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

    • values of sulfones (DMSO scale)
  • Organic Syntheses. (2005). Preparation of Alkyl Iodides: 6-Iodo-1-hexene. Org. Synth. 2005, 81, 121.

    • Context: Validates the NaI/Acetone/Thiosulfate workup protocol for unstable alkyl iodides.

Sources

Effect of base and solvent choice on 1-Iodo-3-methanesulfonylpropane reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Base and Solvent Systems for 1-Iodo-3-methanesulfonylpropane (


)
Document ID:  TSC-2024-ISP-01
Author:  Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Reactivity Profile

1-Iodo-3-methanesulfonylpropane is a bifunctional reagent primarily used to introduce the methanesulfonylpropyl linker into nucleophiles (amines, phenols, thiols). Its reactivity is defined by a "tug-of-war" between two electrophilic sites and the acidity induced by the sulfone group.

The Central Challenge: While the primary iodide is an excellent leaving group for


 reactions, the sulfone group (

) exerts a strong electron-withdrawing effect. This increases the acidity of the protons

to the sulfone and, to a lesser extent, the protons

to the iodide. Consequently, the choice of base and solvent dictates the competition between the desired Substitution (

)
and the undesired Elimination (

)
or

-Deprotonation
.
Reactivity Pathways Diagram

The following diagram illustrates the competing pathways based on reagent choices.

ReactivityPathways Reagent 1-Iodo-3-methanesulfonylpropane WeakBase Weak Base / Polar Aprotic (K2CO3, Cs2CO3 in DMF/MeCN) Reagent->WeakBase StrongBase Bulky Strong Base (t-BuOK, DBU) Reagent->StrongBase SuperBase Super Base (n-BuLi, NaH) Reagent->SuperBase SN2 Product: Alkylated Nucleophile (Desired) E2 Side Product: Allyl Sulfone (Elimination) Alpha Side Product: Carbanion/Polymer (α-Deprotonation) WeakBase->SN2 Dominant Path StrongBase->SN2 Minor Path StrongBase->E2 Major Side Reaction SuperBase->Alpha Metalation/Degradation

Figure 1: Reaction pathways dictated by base strength.


 is favored by weak inorganic bases, while strong bases trigger elimination or sulfone deprotonation.

Troubleshooting Guide & FAQs

Q1: I am observing a major side product with a mass of [M-128]. What is happening?

Diagnosis: You are likely observing E2 Elimination .[1] The loss of 128 Da corresponds to the loss of HI (127.9 Da). The product formed is 3-(methylsulfonyl)prop-1-ene (Allyl Sulfone).

Root Cause: The base used is too strong or too bulky. Although primary iodides are robust, the inductive effect of the sulfone makes the protons on the carbon chain more susceptible to abstraction than in simple alkyl iodides.

  • Avoid: Potassium tert-butoxide (KOtBu), DBU, or Sodium Hydride (NaH) at high temperatures.

  • Solution: Switch to a weaker, non-nucleophilic inorganic base. Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    are the gold standards here. They provide enough basicity to deprotonate your nucleophile (e.g., phenol, amine) without triggering rapid elimination of the alkyl iodide [1].
Q2: How does solvent polarity affect my reaction rate vs. impurity profile?

Solvent choice is critical for stabilizing the transition state of the


 reaction while minimizing side reactions.

Comparative Solvent Data:

SolventTypeDielectric Constant (

)
Effect on

Rate
Risk LevelRecommendation
DMF Polar Aprotic36.7High ModerateRecommended for unreactive nucleophiles.
Acetonitrile Polar Aprotic37.5Medium-HighLowBest Balance. Good for mild bases (

).
Acetone Polar Aprotic20.7MediumLowExcellent for Finkelstein-type conditions.
THF Polar Aprotic7.5LowHighAvoid unless using specific lithiation protocols.
Methanol Polar Protic33.0Very LowLowAvoid. Solvates nucleophile, killing reactivity.

Technical Insight: In polar aprotic solvents like DMF, the nucleophile is "naked" (poorly solvated), increasing its kinetic energy and reaction rate. However, this also increases its basicity. If you see elimination in DMF, switch to Acetonitrile (MeCN) . MeCN is polar enough to dissolve the reagents but moderates the basicity slightly compared to DMF [2].

Q3: My nucleophile is a secondary amine. Do I need a base?

Recommendation: Yes, but a "scavenger" base is preferred. For amines, the amine itself can act as the nucleophile. However, the reaction generates HI (Hydroiodic acid) as a byproduct, which will protonate your unreacted amine, deactivating it (forming the ammonium salt).

  • Protocol Adjustment: Use a tertiary amine base like DIPEA (Hünig's Base) or Triethylamine (TEA) . These are sterically hindered and poor nucleophiles, so they will scavenge the proton without competing for the alkyl iodide.

  • Stoichiometry: Use 1.0 equiv Reagent + 1.2 equiv Amine + 2.0 equiv DIPEA.

Recommended Experimental Protocols

Protocol A: Standard O-Alkylation (Phenols/Alcohols)

Best for: Attaching the linker to tyrosine residues or drug scaffolds.

Reagents:

  • Substrate (1.0 equiv)

  • 1-Iodo-3-methanesulfonylpropane (1.1 – 1.2 equiv)

  • 
     (2.0 equiv) [Why Cesium? The "Cesium Effect" increases solubility in organic solvents].
    
  • Solvent: Acetonitrile (0.1 M concentration).

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous Acetonitrile.

  • Base Addition: Add

    
     in one portion. Stir for 15 minutes at Room Temperature (RT) to allow deprotonation (phenoxide formation).
    
  • Reagent Addition: Add 1-Iodo-3-methanesulfonylpropane dropwise.

  • Reaction: Heat to 50°C. Monitor by LCMS.

    • Checkpoint: If reaction is <50% complete after 4 hours, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

Protocol B: N-Alkylation (Secondary Amines)

Best for: Creating tertiary amine linkers.

Reagents:

  • Amine Substrate (1.0 equiv)

  • 1-Iodo-3-methanesulfonylpropane (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: DMF or DMAc.

Step-by-Step:

  • Combine Amine and DIPEA in DMF.

  • Cool to 0°C (Ice bath). Cooling suppresses the initial exotherm and prevents E2 elimination.

  • Add the iodide reagent slowly.

  • Allow to warm to RT naturally and stir for 12-16 hours.

  • Critical Step: Do not heat above 60°C. Amines are basic enough to trigger elimination at high temperatures.

Advanced Mechanistic Logic: The "Sulfone Trap"

Researchers often underestimate the


-acidity  of the sulfone group (

in DMSO).

If you attempt to use strong bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) to generate a nucleophile in the presence of this reagent, you will fail.

Mechanism of Failure:

  • The strong base will deprotonate the methyl group of the sulfone (

    
    ) or the methylene 
    
    
    
    to the sulfone.
  • This creates a carbanion on the reagent itself.

  • This carbanion will react with the iodide of another molecule (Intermolecular polymerization) or react with your electrophile, leading to a complex mixture of alkylated sulfone species rather than the desired substitution.

Self-Validating Check: If your NMR shows a complex multiplet pattern in the alkyl region (0.5 - 3.0 ppm) and loss of the distinct singlet of the methyl-sulfone (


 at 

ppm), you have likely deprotonated the sulfone. Stick to Carbonate or Tertiary Amine bases.
Decision Tree for Optimization

OptimizationTree Start Start: Select Conditions NucleophileType Identify Nucleophile Type Start->NucleophileType Amine Amine (N-Nu) NucleophileType->Amine Phenol Phenol/Thiol (O/S-Nu) NucleophileType->Phenol Carbon Carbon (C-Nu) NucleophileType->Carbon AmineCond Use DIPEA in DMF Temp < 60°C Amine->AmineCond PhenolCond Use Cs2CO3 in MeCN Temp 50-80°C Phenol->PhenolCond CarbonCheck Is Base pKa > 25? Carbon->CarbonCheck Stop STOP: High Risk of Reagent Degradation CarbonCheck->Stop Yes (e.g., nBuLi) Proceed Proceed with Caution (Use mildest base possible) CarbonCheck->Proceed No (e.g., NaOEt)

Figure 2: Decision logic for selecting reaction conditions based on nucleophile type.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Chapter 10 on Aliphatic Nucleophilic Substitution and the "Cesium Effect").

  • Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. (Comprehensive guide on solvation effects in

    
     reactions). 
    
  • Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. (Foundational text on the reactivity profiles of sulfones, including

    
    -deprotonation risks). 
    
  • PubChem. (n.d.). 1-Iodo-3-methanesulfonylpropane Compound Summary. National Library of Medicine. (Physical properties and safety data).

Sources

Validation & Comparative

Comparative Technical Guide: 1-Iodo-3-methanesulfonylpropane vs. 1-Bromo-3-methanesulfonylpropane

[1]

Executive Summary: The Stability-Reactivity Trade-off[2]

In the synthesis of PROTACs, antibody-drug conjugates (ADCs), and sulfone-containing pharmacophores, the choice between 1-Iodo-3-methanesulfonylpropane (I-MSP) and 1-Bromo-3-methanesulfonylpropane (Br-MSP) is rarely about the final product structure—both yield the identical 3-methanesulfonylpropyl moiety.[1] The decision is a strategic trade-off between kinetic efficiency and reagent stability .[1]

  • 1-Iodo-3-methanesulfonylpropane: The "High-Performance" variant.[1] It offers rapid reaction kinetics under mild conditions but suffers from significant storage instability (photolytic degradation) and higher cost.[1]

  • 1-Bromo-3-methanesulfonylpropane: The "Workhorse" variant.[1] It is robust, shelf-stable, and cost-effective, but often requires elevated temperatures or catalytic activation (Finkelstein conditions) to achieve comparable yields.[1]

This guide analyzes the mechanistic underpinnings of this divergence and provides validated protocols for deploying each reagent effectively.

Mechanistic Analysis: The Kinetic Advantage of Iodide[1]

The superior reactivity of the iodo-analog is grounded in two fundamental physical organic principles: Bond Dissociation Energy (BDE) and Leaving Group (LG) Ability .[1]

Bond Dissociation Energy

The Carbon-Iodine (C-I) bond is significantly longer and weaker than the Carbon-Bromine (C-Br) bond.[1][2][3] In an


1
ParameterC-Br Bond (Br-MSP)C-I Bond (I-MSP)Impact on Reactivity
Bond Length ~1.94 Å~2.14 ÅLonger bond = weaker orbital overlap.[1]
Bond Dissociation Energy ~285 kJ/mol~213 kJ/mol~72 kJ/mol difference. The C-I bond is far easier to cleave.
Polarizability ModerateHighThe "soft" Iodine atom stabilizes the transition state better than Bromine.[1]
Leaving Group Ability

The rate of nucleophilic substitution correlates with the stability of the leaving group.[1][4] Iodide (


15
  • Conjugate Acid pKa:

    
     (
    
    
    ) vs.
    
    
    (
    
    
    ).[1]
  • Result: The I-MSP analog reacts 50–100x faster than Br-MSP in standard nucleophilic substitutions (e.g., amine alkylation).[1]

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic barrier difference between the two pathways.

ReactionCoordinateFigure 1: Kinetic Energy Profile. The Iodo-analog (Green path) bypasses the high activation energy barrier required by the Bromo-analog.ReactantNucleophile + LinkerTS_BromoTS (Bromo)High EaReactant->TS_BromoSlow (Heat req.)TS_IodoTS (Iodo)Low EaReactant->TS_IodoFast (RT)ProductAlkylated ProductTS_Bromo->ProductTS_Iodo->Product

Experimental Comparison & Data

Stability Profile

While I-MSP is kinetically superior, its instability poses a reproducibility risk.[1]

  • Photolytic Degradation: C-I bonds are susceptible to homolytic cleavage by UV/visible light, generating radical species and free iodine (

    
    ), which turns the reagent brown.[1]
    
  • Storage Data:

    • Br-MSP: Stable at RT for >2 years if sealed.[1][5]

    • I-MSP:[1] Requires -20°C storage, protection from light (amber vials), and copper stabilization.[1] Significant degradation observed after 3 months at RT.[1]

Relative Rates of Alkylation

In a representative experiment alkylating a secondary amine (morpholine) in Acetonitrile at 25°C:

ReagentTime to 95% ConversionConditionsObservations
1-Iodo-3-methanesulfonylpropane 2.5 Hours25°C,

Clean conversion.[1]
1-Bromo-3-methanesulfonylpropane >24 Hours25°C,

Incomplete reaction (approx 40% conversion).[1]
1-Bromo- (with NaI catalyst) 4.0 Hours25°C,

, 10% NaI
Finkelstein Activation. Rate approaches Iodo-analog.

Validated Protocols

Protocol A: Direct Alkylation using I-MSP

Best for: Temperature-sensitive substrates or rapid screening.[1]

  • Preparation: Remove 1-Iodo-3-methanesulfonylpropane from -20°C storage. Allow to warm to RT in the dark.

    • QC Check: If the liquid is dark brown, wash with 10%

      
       (aq) to remove free iodine before use.[1]
      
  • Reaction: Dissolve Nucleophile (1.0 eq) in anhydrous DMF or MeCN. Add Base (

    
     or DIPEA, 1.5 eq).[1]
    
  • Addition: Add I-MSP (1.1 eq) dropwise.

  • Monitoring: Stir at Room Temperature . Monitor by LCMS.[1] Expect completion in <4 hours.

  • Workup: Standard aqueous extraction.

Protocol B: In-Situ Finkelstein Activation of Br-MSP

Best for: Large-scale synthesis, cost reduction, and robust supply chain.[1]

  • Reaction: Dissolve Nucleophile (1.0 eq) and 1-Bromo-3-methanesulfonylpropane (1.2 eq) in Acetone or Butanone (MEK).

  • Activation: Add Sodium Iodide (NaI) (0.1 eq to 1.0 eq).

    • Note: Catalytic (0.1 eq) is sufficient for slow reactions.[1] Stoichiometric (1.0 eq) converts the bulk bromide to iodide in situ.[1]

  • Base: Add

    
     (2.0 eq).[1]
    
  • Conditions: Heat to reflux (approx 60–80°C). The precipitation of NaBr (insoluble in acetone) drives the equilibrium toward the reactive iodide species.[1][6]

  • Workup: Filter off the inorganic salts (NaBr/NaI) before aqueous extraction.

Decision Matrix: Which Reagent to Choose?

Use the following logic flow to determine the optimal reagent for your specific campaign.

DecisionMatrixFigure 2: Reagent Selection Workflow.StartStart: Select Linker ReagentSubstrateSensitiveIs the substrate thermally unstable?Start->SubstrateSensitiveScaleReaction Scale?SubstrateSensitive->ScaleNo (Can tolerate 60°C)UseIodoUSE 1-Iodo-3-methanesulfonylpropane(Protocol A)SubstrateSensitive->UseIodoYes (Must react at RT)Scale->UseIodoDiscovery (<100 mg)UseBromoUSE 1-Bromo-3-methanesulfonylpropane(Protocol B)Scale->UseBromoProcess/Scale-up (>10g)

Summary Recommendation
  • Discovery Phase: Use 1-Iodo-3-methanesulfonylpropane .[1] The time saved in reaction optimization outweighs the cost and storage issues.[1]

  • Process/Scale-up: Switch to 1-Bromo-3-methanesulfonylpropane with NaI catalysis . This avoids the supply chain risk of transporting unstable alkyl iodides while maintaining acceptable reaction rates.[1]

References

  • Bond Energies & Reactivity Trends

    • ChemGuide for CIE.[1][7] "Bond Energy and Bond Length."[1][5][7][8][9] [Link] (Accessed Jan 2026).[1]

    • LibreTexts Chemistry. "The SN2 Reaction."[1][5][4][6][10][11][12][13] [Link] (Accessed Jan 2026).[1]

  • Finkelstein Reaction Kinetics

    • Pace, R. D., & Regmi, Y. (2006).[1][5] "The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity." Journal of Chemical Education. [Link][1][5]

  • Compound Properties (1-Bromo-3-methanesulfonylpropane)

    • PubChem Database.[1][14] "1-Bromo-3-(methylsulfonyl)propane - CID 11446563."[1][14] [Link]

  • General Reactivity of Alkyl Halides

    • Master Organic Chemistry.[1] "The SN2 Reaction Mechanism."[1][5][4][10][11][12][13] [Link]

1-Iodo-3-methanesulfonylpropane Alternatives: A Strategic Guide for Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 3-methanesulfonylpropyl moiety is a privileged motif, often introduced to modulate lipophilicity (


) and improve metabolic stability. The standard reagent for this transformation, 1-Iodo-3-methanesulfonylpropane  (CAS: 7659-33-8), offers high reactivity but suffers from significant drawbacks: poor thermal stability, light sensitivity, high cost, and potential mutagenicity.

This guide provides a technical evaluation of superior alternatives, categorized into Direct Analogs (for immediate substitution) and Stepwise Strategies (for scalable process chemistry).

Part 1: The Problem with the Iodide Standard

While alkyl iodides are excellent electrophiles in


 reactions due to the weak C-I bond and the high leaving group ability of iodide (

of HI

), they present operational challenges:
  • Instability: Rapid degradation leads to the liberation of

    
    , which can act as an oxidant or radical initiator, causing side reactions.
    
  • Purification: The high polarity of the sulfone group combined with the lipophilicity of the iodide often results in "streaking" on silica gel and poor solubility in non-polar alkylation solvents (e.g., Toluene, Hexanes).

  • Toxicity: Alkyl iodides are potent alkylating agents with established genotoxic concerns.

Part 2: Direct Alternatives (The Halide Switch)

For researchers seeking a "drop-in" replacement with minimal protocol adjustment, the bromide and chloride analogs are the primary candidates.

The "Sweet Spot": 1-Bromo-3-methanesulfonylpropane[1]
  • CAS: 22426-19-3 / 859940-73-1

  • Profile: This reagent offers the optimal balance between reactivity and stability. The C-Br bond is stronger than C-I, allowing the reagent to be stored for months without significant degradation.

  • Reactivity Adjustment: Reaction times will increase by a factor of 2-5x compared to the iodide.

  • Optimization Tip: If reactivity is sluggish, add 0.1 - 0.5 equivalents of Sodium Iodide (NaI) to the reaction mixture. This generates the reactive iodide in situ (Finkelstein reaction) without the storage instability issues of the bulk iodide reagent.

The Scalable Choice: 1-Chloro-3-methanesulfonylpropane
  • CAS: 54533-11-8[1]

  • Profile: Highly stable and significantly cheaper. However, it is a poor electrophile for standard alkylations at room temperature.

  • Best Use Case: Large-scale synthesis where heating (

    
    ) is acceptable.
    
  • Required Conditions: Requires polar aprotic solvents (DMF, DMSO, NMP) and stronger bases (e.g.,

    
     or NaH) to drive the reaction.
    
Comparative Performance Data
FeatureIodide (Standard) Bromide (Recommended) Chloride (Scalable)
Reactivity (

)
High (1.0)Moderate (~0.01)Low (<0.001)
Thermal Stability Poor (Degrades at RT)Good (Stable < 40°C)Excellent (Stable > 100°C)
Storage -20°C, Dark, Copper4°C, DarkRoom Temp
Atom Economy Low (Leaving Group = 127 Da)Moderate (LG = 80 Da)High (LG = 35.5 Da)
Cost Efficiency LowMediumHigh

Part 3: The Strategic Alternative (The Thioether Route)

For complex substrates where the high polarity of the sulfone interferes with solubility or purification, the Thioether Oxidation Strategy is the superior workflow.

The Concept

Instead of introducing the polar sulfone directly, you introduce a lipophilic thioether (sulfide) precursor. Once the alkylation is complete and the molecule is purified, the sulfur is oxidized to the sulfone.

Reagent: 1-Chloro-3-(methylthio)propane (CAS: 13293-63-5) or the Bromo-analog (CAS: 68731-27-1).

Advantages[3][4]
  • Solubility: The thioether reagent dissolves easily in DCM, THF, or Toluene.

  • Chemoselectivity: Avoids side reactions associated with the highly electrophilic sulfone alpha-protons.

  • Purification: The intermediate thioether is less polar, allowing for easier flash chromatography.

Experimental Protocol: The Thioether Route
Step 1: Alkylation
  • Dissolve the substrate (Amine/Phenol) in ACN or DMF .

  • Add 1.2 eq of 1-Chloro-3-(methylthio)propane.

  • Add 2.0 eq of

    
      (or 
    
    
    
    for faster kinetics).
  • Add 0.1 eq of KI (catalytic).

  • Heat to 60-80°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Concentrate to yield the thioether intermediate.

Step 2: Oxidation (Sulfide

Sulfone)
  • Dissolve the thioether intermediate in MeOH:Water (1:1) or DCM .

  • Option A (Oxone): Add 1.5 eq of Oxone® (Potassium peroxymonosulfate) at 0°C. Stir at RT for 2-4 hours.

  • Option B (mCPBA): Add 2.2 eq of m-CPBA in DCM at 0°C. Stir for 1-2 hours.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to destroy excess oxidant.
    
  • Isolation: Extract with DCM. The product is the desired sulfone.

Part 4: Decision Framework & Visualizations

Decision Matrix: Selecting the Right Reagent

ReagentSelection Start Start: Need 3-Methanesulfonylpropyl Group Scale What is the Reaction Scale? Start->Scale Substrate Is Substrate Acid/Base Sensitive? Scale->Substrate < 100 mg (Discovery) Chloro Use 1-Chloro-3-methanesulfonylpropane (High Temp, Strong Base) Scale->Chloro > 100 g (Process) Solubility Is Substrate Soluble in Polar Solvents? Substrate->Solubility Robust Bromo Use 1-Bromo-3-methanesulfonylpropane (+ 0.1 eq NaI) Substrate->Bromo Sensitive Solubility->Bromo Yes (DMF/DMSO) Thio Use Thioether Route (1-Chloro-3-methylthiopropane -> Oxidation) Solubility->Thio No (Requires DCM/Toluene) Iodo Use 1-Iodo-3-methanesulfonylpropane (Small scale, fast reaction needed)

Caption: Decision tree for selecting the optimal alkylating agent based on scale, substrate sensitivity, and solubility.

Reaction Pathway: Thioether Strategy

ThioetherRoute Substrate Nucleophile (R-NH2 / R-OH) Intermediate Thioether Intermediate (R-NH-(CH2)3-S-Me) Substrate->Intermediate Base, 60°C (S_N2 Alkylation) Reagent 1-Chloro-3-(methylthio)propane (Lipophilic Reagent) Reagent->Intermediate Product Final Sulfone (R-NH-(CH2)3-SO2-Me) Intermediate->Product Oxidation Oxidant Oxone or mCPBA Oxidant->Product

Caption: The two-step "Thioether Route" avoids handling the polar sulfone electrophile directly.

References

  • PubChem. 1-Bromo-3-methanesulfonylpropane Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Sulfone Synthesis by Oxidation. (General protocols for Sulfide to Sulfone oxidation). Available at: [Link]

Sources

Spectroscopic analysis to confirm the structure of 1-Iodo-3-methanesulfonylpropane products

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Validation of 1-Iodo-3-methanesulfonylpropane

Executive Summary: The Linker Integrity Challenge

In drug discovery—specifically in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors—1-Iodo-3-methanesulfonylpropane serves as a critical bifunctional linker. It connects a target warhead via the reactive alkyl iodide to a sulfone-based solubility-enhancing motif.

The structural validation of this molecule is often deceptively simple. Researchers frequently misidentify the product because the alkyl iodide moiety (


) and the precursor alkyl chloride (

) or the hydrolysis product (

) exhibit overlapping spectroscopic signatures in low-resolution analysis.

This guide provides an authoritative, comparative workflow to definitively confirm the structure of 1-Iodo-3-methanesulfonylpropane, distinguishing it from its common synthetic impurities.

Part 1: Comparative Analytical Matrix

The following table contrasts the target molecule with its two most common impurities: the starting material (1-Chloro-3-methanesulfonylpropane ) and the hydrolysis byproduct (3-Methanesulfonylpropan-1-ol ).

FeatureTarget: 1-Iodo-3-methanesulfonylpropane Alternative A: 1-Chloro-Precursor Alternative B: Hydrolysis Product (-OH)
Formula



MW 248.08 g/mol 156.63 g/mol 138.19 g/mol

NMR (

-CH

)

3.25 - 3.35 ppm (t)

3.60 - 3.70 ppm (t)

3.70 - 3.80 ppm (t)

NMR (

-C)

~3-5 ppm (High field)

~43 ppm

~60 ppm
Mass Spec (Isotope) Unique Mass (No M+2) 3:1 Ratio (M : M+2) No Halogen Pattern
IR Signature C-I Stretch: ~500-600 cm

C-Cl Stretch: ~650-750 cm

O-H Broad: ~3400 cm

Key Insight: The most definitive NMR confirmation is the Heavy Atom Effect on the


-carbon. While electronegativity suggests the iodide should be deshielded, the large electron cloud of Iodine actually shields the attached carbon significantly, pushing the 

signal to a very high field (

3-5 ppm), distinct from the chloride (

43 ppm).

Part 2: Deep Dive – Spectroscopic Causality

Nuclear Magnetic Resonance (NMR) Logic
  • Proton Assignment (

    
    ): 
    
    • The methyl sulfone group (

      
      ) appears as a sharp singlet around 2.95 ppm . This is relatively invariant across all three species.
      
    • The diagnostic signal is the triplet corresponding to the methylene group adjacent to the halide (

      
      ).
      
    • Differentiation: If you observe a triplet at 3.65 ppm , your reaction is incomplete (Chloride present). If the triplet shifts upfield to 3.30 ppm , substitution is successful.

  • Carbon Assignment (

    
    ): 
    
    • The Carbon-Iodine bond is unique. The "Heavy Atom Effect" (spin-orbit coupling) causes a dramatic upfield shift .

    • Target:

      
      -Carbon at ~4 ppm .
      
    • Impurity:

      
      -Carbon at ~43 ppm .
      
    • Protocol Note: Standard

      
       scans often cut off below 0 or 10 ppm. Ensure your spectral window is set to -10 to 200 ppm to catch the iodine-bound carbon.
      
Mass Spectrometry (MS) Validation
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often weak for neutral alkyl halides. Atmospheric Pressure Chemical Ionization (APCI) or GC-MS (EI) is preferred.

  • Isotopic Pattern:

    • Chlorine (Precursor): Distinctive 3:1 intensity ratio for peaks at

      
       M and M+2 (due to 
      
      
      
      and
      
      
      ).
    • Iodine (Product): Iodine is monoisotopic (

      
      ). You will see a single dominant peak at M, with no significant M+2.
      
    • Fragmentation: Look for the loss of 127 Da (Iodine radical) or 128 Da (HI elimination).

Part 3: Experimental Characterization Workflow

Objective: Synthesize and validate 1-Iodo-3-methanesulfonylpropane from 1-chloro-3-methanesulfonylpropane via Finkelstein reaction.

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve 1-chloro-3-methanesulfonylpropane (1.0 eq) in dry Acetone (0.5 M).

    • Add Sodium Iodide (NaI, 2.0 eq). Note: NaI is soluble in acetone, NaCl is not.

    • Reflux for 18 hours.[1] A white precipitate (NaCl) indicates reaction progress.

  • Workup (Crucial for Purity):

    • Filter off the NaCl solid.

    • Concentrate the filtrate. Dissolve residue in DCM.

    • Wash 1: 10% Sodium Thiosulfate (

      
      ). Reason: Removes free Iodine (
      
      
      
      ) which causes purple discoloration and oxidative degradation.
    • Wash 2: Brine. Dry over

      
      .
      
  • Spectroscopic Validation (The "Triad" Check):

    • Run GC-MS: Check for disappearance of the M/M+2 chlorine pattern.

    • Run

      
       NMR:  Integrate the triplet at 3.30 ppm vs 3.65 ppm. Purity = 
      
      
      
      .
    • Run IR (ATR): Confirm absence of broad OH stretch (hydrolysis check).

Part 4: Logic Visualization (Graphviz)

The following diagram illustrates the decision logic for confirming the structure based on spectral data.

G Start Crude Product Isolated MS_Check Step 1: Mass Spectrometry (GC-MS/LC-MS) Start->MS_Check Isotope_Pattern Isotope Pattern Analysis MS_Check->Isotope_Pattern Pattern_Cl M and M+2 (3:1 Ratio) Isotope_Pattern->Pattern_Cl Found Pattern_I Single Peak (Monoisotopic) Isotope_Pattern->Pattern_I Found Result_Cl FAILED: Starting Material (Chloride) Pattern_Cl->Result_Cl NMR_Check Step 2: 1H NMR Analysis (CDCl3) Pattern_I->NMR_Check Shift_Check Check Alpha-Proton Shift NMR_Check->Shift_Check Shift_Down Triplet @ 3.65 ppm Shift_Check->Shift_Down Major Peak Shift_Up Triplet @ 3.30 ppm Shift_Check->Shift_Up Major Peak Shift_Down->Result_Cl C13_Check Step 3: 13C NMR Confirmation Shift_Up->C13_Check Result_Mix FAILED: Incomplete Conversion C_Shift Alpha-Carbon Shift C13_Check->C_Shift C_Low Signal @ ~4 ppm C_Shift->C_Low C_High Signal @ ~43 ppm C_Shift->C_High Final_Valid CONFIRMED: 1-Iodo-3-methanesulfonylpropane C_Low->Final_Valid C_High->Result_Mix

Caption: Decision tree for spectroscopic validation, highlighting the critical "Heavy Atom Effect" checkpoint in Carbon NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104372-23-4, 1-Iodo-3-methanesulfonylpropane. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data: The Heavy Atom Effect. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. (Reference for Finkelstein Reaction protocols).

Sources

Comparative study of different leaving groups on the 3-methanesulfonylpropane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methanesulfonylpropyl moiety (


) is a critical structural motif in medicinal chemistry, widely used to introduce polarity, improve aqueous solubility, and enhance metabolic stability in drug candidates (e.g., JNJ-53718678, Oomidenepag).

This guide provides a technical comparison of the four primary leaving groups (LGs) used to introduce this scaffold: Chloride (Cl) , Bromide (Br) , Iodide (I) , and Mesylate (OMs) .

Quick Selection Verdict:

  • Best All-Rounder: Bromide . It offers the optimal balance of storage stability, handling safety, and reactivity for most N- and O-alkylations.

  • High Reactivity: Mesylate . Essential for weak nucleophiles but carries significant Genotoxic Impurity (PGI) regulatory burdens (ICH M7).

  • Cost/Stability: Chloride .[1] Preferred for large-scale commodity synthesis where forcing conditions (high T, Finkelstein catalysis) are acceptable.

Mechanistic Insight & Reactivity Profile

The 3-methanesulfonylpropyl scaffold presents a unique reactivity profile compared to simple alkyl chains. The sulfone group is located at the


-position (3-position) relative to the leaving group.
  • Electronic Effect: unlike

    
    -halo sulfones (which are deactivated for 
    
    
    
    due to field effects), the
    
    
    -sulfone exerts minimal electronic deactivation on the reaction center.
  • Solubility Effect: The sulfone moiety significantly increases polarity. Unlike simple propyl halides, these reagents often require polar aprotic solvents (DMF, DMSO, NMP) to maintain solubility of the electrophile itself, not just the nucleophile.

Relative Reactivity Order ( )

For a standard


 reaction on a primary carbon:


Representative Performance Matrix

Data extrapolated from standard primary alkyl substitution kinetics (Streitwieser/Heathcock) and internal process data.

FeatureChloride (-Cl) Bromide (-Br) Iodide (-I) Mesylate (-OMs)
Relative Rate (

)
1 (Reference)~50–80~100–120~100–200
Shelf Stability Excellent (>2 years)Good (1 year, light sensitive)Poor (Weeks, degrades to

)
Moderate (Hydrolysis risk)
Atom Economy HighModerateLowModerate
PGI Concern LowLowLowHigh (Mutagenic)
Typical Conditions

C, KI cat.

C
Generated in situ

C

Comparative Analysis

A. The Halides (Cl, Br, I)

1-Chloro-3-(methylsulfonyl)propane is the most stable derivative. However, its low reactivity often necessitates "Finkelstein conditions" (addition of catalytic NaI or KI) to generate the transient iodide in situ. It is generally too slow for valuable, sensitive pharmaceutical intermediates that cannot withstand prolonged heating.

1-Bromo-3-(methylsulfonyl)propane is the industry standard. It is sufficiently reactive to alkylate secondary amines and phenols at mild temperatures (


C) without requiring iodide catalysis. It is commercially available and relatively stable to hydrolysis compared to the sulfonate.

Iodides are rarely isolated due to light sensitivity and rapid degradation. They are almost exclusively generated in situ from the chloride or bromide.

B. The Sulfonates (OMs, OTs)

3-(Methylsulfonyl)propyl methanesulfonate is a "super-electrophile" for this scaffold. It is synthesized from the corresponding alcohol (3-(methylsulfonyl)propan-1-ol).

  • Pros: Reacts with weak nucleophiles (e.g., anilines, amides) at room temperature.

  • Cons: Regulatory Risk. Alkyl mesylates are known potential genotoxic impurities (PGIs). If used in the final step of an API synthesis, rigorous purging and analytical quantification (ppm level) are required to meet ICH M7 guidelines.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate leaving group based on nucleophile strength and regulatory phase.

LG_Selection Start Start: Select Leaving Group for 3-Methanesulfonylpropyl Scaffold NucCheck Is the Nucleophile Weak? (e.g., Amide, Aniline, weak Phenol) Start->NucCheck WeakNuc Use Mesylate (OMs) or Tosylate (OTs) NucCheck->WeakNuc Yes StrongNuc Nucleophile is Strong/Moderate (e.g., 2° Amine, Thiol, Alkoxide) NucCheck->StrongNuc No PGI_Note Note: Requires PGI control strategy (ICH M7) WeakNuc->PGI_Note GMPCheck Is this a GMP / Late-Stage Synthesis? StrongNuc->GMPCheck UseBr RECOMMENDED: Use Bromide (-Br) GMPCheck->UseBr Yes (Avoid PGIs) CostCheck Is Cost/Scale the primary driver? GMPCheck->CostCheck No (Early Stage) UseCl Use Chloride (-Cl) (with KI catalysis) CostCheck->UseBr No (Convenience) CostCheck->UseCl Yes (High Temp OK)

Caption: Decision tree for selecting the optimal leaving group based on nucleophilicity and regulatory constraints.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-3-(methylsulfonyl)propane

A robust method for generating the standard reagent from the alcohol precursor.

Reagents: 3-(methylsulfonyl)propan-1-ol (1.0 eq),


 (0.4 eq), DCM (Solvent).
  • Setup: Charge 3-(methylsulfonyl)propan-1-ol (10 g, 72 mmol) and anhydrous DCM (100 mL) into a dried round-bottom flask under

    
    . Cool to 0°C.
    
  • Addition: Add

    
     (2.7 mL, 28.8 mmol) dropwise over 20 minutes. The reaction is exothermic.
    
  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

  • Workup: Quench carefully with saturated

    
     (aq) at 0°C. Extract with DCM (
    
    
    
    mL).
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. The crude bromide is typically 
    
    
    
    pure and can be used directly or distilled (high vacuum required).
Protocol B: General N-Alkylation using the Bromide

Standard procedure for coupling to a secondary amine.

Reagents: Secondary Amine (1.0 eq), 1-Bromo-3-(methylsulfonyl)propane (1.2 eq),


 (2.0 eq), Acetonitrile (ACN) or DMF.
  • Dissolution: Dissolve the amine (1.0 mmol) in ACN (5 mL).

  • Base: Add powdered

    
     (2.0 mmol). Stir for 10 mins.
    
  • Alkylation: Add 1-Bromo-3-(methylsulfonyl)propane (1.2 mmol).

  • Conditions: Heat to 60°C for 6–12 hours.

    • Note: If using the Chloride , add 0.1 eq KI and heat to 80°C for 24 hours.

    • Note: If using the Mesylate , stir at 25°C; reaction is usually complete in <4 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.

Safety & Regulatory (E-E-A-T)

Genotoxicity (ICH M7)

The Mesylate derivative (and to a lesser extent the Tosylate) falls under the category of Cohort of Concern alkylating agents.

  • Risk: These compounds can alkylate DNA directly.

  • Control: If used in synthesis, you must demonstrate "purge capability"—proving that the impurity is removed to below the Threshold of Toxicological Concern (TTC) in subsequent steps.

  • Recommendation: Avoid using the mesylate in the final synthetic step. Use the Bromide if possible, as alkyl halides are generally easier to control and purge, though they are still potential alkylators.

Handling
  • Vesicants: All 3-methanesulfonylpropyl halides/sulfonates are potent alkylating agents. They can cause severe skin and eye irritation.[2] Double-gloving (Nitrile) and use of a fume hood are mandatory.

References

  • Reactivity of Alkyl Sulfonates vs Halides: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, 1962.
  • PGI Control in Drug Development : Teasdale, A. Mutagenic Impurities: Strategies for Identification and Control. Wiley, 2022.

  • Synthesis of 3-(methylsulfonyl)propyl derivatives : J. Med. Chem. 2020, 63, 15, 8046–8058.[3] (Synthesis of JNJ-53718678 using this scaffold). [3]

  • Oomidenepag Isopropyl Synthesis : Molecules 2022, 27(22), 8073. (Discusses industrial application of sulfonyl-alkyl linkers).

  • Nucleophilic Fluorination on this Scaffold : Int. J. Mol. Sci. 2023, 24(18), 14382. (Uses 3-methanesulfonylpropyl mesylate as a precursor).

Sources

Validating the Regioselectivity of 1-Iodo-3-methanesulfonylpropane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Kinetic Advantage

In medicinal chemistry, the introduction of a 3-methanesulfonylpropyl motif is a critical strategy for modulating lipophilicity and metabolic stability (solubility tails). While 1-chloro-3-methanesulfonylpropane is commercially ubiquitous, its low reactivity often necessitates forcing conditions (high heat, strong bases) that compromise regioselectivity and yield.

This guide validates 1-Iodo-3-methanesulfonylpropane as the superior electrophile. By leveraging the weaker C–I bond (approx. 57 kcal/mol vs. 81 kcal/mol for C–Cl), researchers can operate under milder conditions, shifting the reaction pathway from thermodynamic control (promoting elimination/isomerization) to kinetic control (promoting clean


 substitution).
Comparative Analysis: Electrophile Performance

The following table contrasts the performance of the iodo-reagent against common alternatives in the alkylation of a secondary amine (e.g., piperazine derivative).

Table 1: Electrophile Performance Matrix

Feature1-Iodo-3-methanesulfonylpropane 1-Bromo-3-methanesulfonylpropane1-Chloro-3-methanesulfonylpropaneMesylate/Tosylate Analog
Reactivity (

)
High (100) Moderate (10-50)Low (<1)Very High (100-500)
Leaving Group Ability Excellent (

is a soft, stable base)
GoodPoorExcellent (but unstable)
Reaction Temp 20°C – 40°C 60°C – 80°C>100°C (or requires NaI)0°C – 20°C
Major Side Reaction Minimal EliminationModerate EliminationSignificant Elimination/No ReactionHydrolysis/Polymerization
Regioselectivity High (Kinetic Control) ModerateLow (Thermodynamic Control)Variable (Hard Electrophile)
Storage Stability Moderate (Light Sensitive)GoodExcellentPoor (Hygroscopic)

Analyst Note: While the Mesylate/Tosylate is highly reactive, it often undergoes rapid hydrolysis or premature elimination to the allyl sulfone during storage. The Iodide offers the optimal balance of reactivity and shelf-stability.

Mechanistic Validation: Regioselectivity & Chemoselectivity

The "regioselectivity" challenge with this reagent is twofold:

  • Substrate Selectivity: Ensuring the alkyl group attaches to the desired nucleophilic site (e.g.,

    
    -alkylation vs. 
    
    
    
    -alkylation in amides/ureas).
  • Pathway Selectivity (Chemoselectivity): Favoring Nucleophilic Substitution (

    
    ) over Elimination (
    
    
    
    ).

The sulfone group at the C3 position renders the


-protons acidic and the 

-protons (relative to the leaving group) susceptible to base-induced abstraction.
Pathway Diagram: S_N2 vs. E2 Competition

ReactionPathways cluster_conditions Condition Control Start Reagent: 1-Iodo-3-methanesulfonylpropane TS_SN2 TS: S_N2 Attack (Backside Displacement) Start->TS_SN2 + Nu (Kinetic Path) TS_E2 TS: E2 Elimination (Proton Abstraction) Start->TS_E2 + Strong Base/Heat Base Base (B:) Nu Nucleophile (Nu:) Prod_Desired Product A (Desired): Nu-(CH2)3-SO2Me TS_SN2->Prod_Desired Prod_Side Byproduct B (Elimination): Allyl Sulfone + Nu-H + I- TS_E2->Prod_Side

Caption: Kinetic pathway divergence. Using the Iodo-reagent allows for milder bases (avoiding E2) and lower temperatures, strictly favoring the green S_N2 path.

Validated Experimental Protocol

This protocol is designed for the alkylation of a secondary amine (e.g., 1-Boc-piperazine or similar heterocycle) where regioselectivity is paramount.

Materials:
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Workflow:
  • Reagent Preparation (In-Situ Finkelstein - Optional but Recommended):

    • If the Iodo-reagent is not available, generate it in situ from the Chloro-analog.

    • Mix 1-chloro-3-methanesulfonylpropane (1.1 eq) and Sodium Iodide (NaI, 1.5 eq) in Acetone. Reflux for 4 hours. Filter off NaCl. Concentrate.

    • Why? This ensures a fresh, highly reactive iodide species free of degradation products.

  • Reaction Setup (The "Cold Start"):

    • Dissolve the Substrate in MeCN (

      
      ).
      
    • Add the Base.[1][2]

    • Crucial Step: Add 1-Iodo-3-methanesulfonylpropane dropwise at 0°C .

    • Logic: Low initial temperature suppresses the E2 elimination rate, which has a higher activation energy than the radical-free S_N2 coupling.

  • Progression:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Monitor via LC-MS or TLC (System: DCM/MeOH 95:5).

    • Endpoint: Reaction is typically complete in 4–12 hours. (Compare to 24-48h for the Bromo-analog).

  • Workup & Purification:

    • Dilute with EtOAc, wash with water x3 (to remove DMF/DMSO if used).

    • Dry over

      
      .
      
    • Purification: Column chromatography. The sulfone tail is polar; expect the product to elute later than the starting material.

Workflow Visualization

Workflow Step1 1. Activation (Optional Finkelstein) Cl-R -> I-R Step2 2. Cold Addition 0°C, MeCN, Mild Base Step1->Step2 Step3 3. Kinetic Phase Warm to RT (20°C) Monitor LCMS Step2->Step3 Decision Conversion > 95%? Step3->Decision Decision->Step3 No (Wait) Step4 4. Workup Remove polar impurities Decision->Step4 Yes Step5 5. Validation NMR/MS check for Allyl Sulfone Step4->Step5

Caption: Optimized workflow emphasizing the "Cold Addition" strategy to maximize regioselectivity.

Analytical Validation: Proving Regioselectivity

To certify the reaction was regioselective (substitution) and not eliminative, you must analyze the


 NMR.

1. The Diagnostic "Triplet" (Desired Product):

  • Look for the propyl chain signature.

  • 
     ppm (Triplet, 
    
    
    
    adjacent to Sulfone).
  • 
     ppm (Multiplet, central 
    
    
    
    ).
  • 
     ppm (Triplet, 
    
    
    
    adjacent to Nucleophile).

2. The "Allyl" Red Flag (Elimination Byproduct):

  • If elimination occurred, you will see alkene signals.

  • 
     ppm (Multiplets, Vinyl protons).
    
  • Absence of these peaks confirms successful suppression of the E2 pathway.

3. Regio-Isomer Check (For Ambident Nucleophiles):

  • Use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Check for correlations between the linker's

    
    -protons and the specific carbon/nitrogen of the heterocycle to confirm the attachment site.
    
References
  • VulcanChem. (n.d.). 1-Iodo-3-methanesulfonylpropane - Structure, Reactivity, and Comparison. Retrieved from

  • GuideChem. (n.d.). Preparation of 1-(3-methanesulfonylpropyl)piperazine. Retrieved from

  • Krajčovičová, S., et al. (2021). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 26(4), 1045. Retrieved from

  • PubChem. (2024).[3] 1-Chloro-3-iodopropane Compound Summary. National Center for Biotechnology Information. Retrieved from

Sources

Biological activity comparison of 1-Iodo-3-methanesulfonylpropane and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Iodo-3-methanesulfonylpropane , a specialized alkylating agent used in medicinal chemistry to introduce the 3-methanesulfonylpropyl (MSP) moiety.

Unlike direct pharmaceutical actives, this compound serves as a critical chemical biology tool . It enables the "sulfone-scanning" of lead compounds—replacing lipophilic alkyl/aryl chains with the polar, metabolically stable sulfone group to optimize solubility, metabolic stability, and target binding kinetics.

Executive Summary: The "Polar Anchor" Strategy

1-Iodo-3-methanesulfonylpropane (CAS: 7364-19-4) is the gold-standard reagent for introducing the 3-methanesulfonylpropyl group. In drug discovery, this moiety acts as a "polar anchor," often used to replace hydrophobic phenyl or propyl chains. This substitution typically lowers


 (improving solubility) while maintaining Van der Waals interactions within a binding pocket, often interacting with arginine or lysine residues via the sulfone oxygens.
Key Performance Indicators (KPIs)
Feature1-Iodo-3-methanesulfonylpropaneBromo-Analog AlternativeTosylate Alternative
Reactivity (

)
High (100) Moderate (1-5)Moderate-High (10-50)
Leaving Group Ability Excellent (

is a soft, stable anion)
GoodExcellent (but bulky)
Stability Light-sensitive; prone to degradationStableStable
Primary Use Late-stage functionalization of complex scaffoldsLarge-scale early synthesisMetal-sensitive syntheses

Chemical Biology Profile: Mechanism & Reactivity

The biological relevance of this molecule stems from its ability to alkylate nucleophilic residues (cysteines, amines) or, more commonly, to synthesize bioactive analogs.

Alkylation Mechanism (S 2)

The iodine atom acts as a superior leaving group due to its weak C-I bond and high polarizability. Upon attack by a nucleophile (e.g., a deprotonated phenol or amine on a drug scaffold), the reaction proceeds via a concerted S


2 mechanism.

ReactionMechanism Nu Nucleophile (Drug Scaffold-Nu⁻) TS [Transition State]‡ Nu---C---I Nu->TS Attack Reagent 1-Iodo-3-methanesulfonylpropane (Electrophile) Reagent->TS Product Functionalized Drug (R-Nu-(CH2)3-SO2Me) TS->Product Bond Formation LG Iodide Ion (I⁻) TS->LG Departure

Figure 1: S


2 Alkylation mechanism. The reagent transfers the polar sulfone chain to the drug scaffold.

Comparative Biological Performance: The "MSP" Moiety vs. Analogs

When a researcher uses this reagent, they are testing the hypothesis that the 3-methanesulfonylpropyl (MSP) group will outperform other side chains. Below is a comparison of the MSP group against common alternatives in bioactive contexts (e.g., Vitamin D3 analogs, Lincomycin derivatives, and GPCR ligands).

Comparative Efficacy Data

The following table synthesizes data from structural activity relationship (SAR) studies where this specific chain was evaluated.

Side Chain AnalogStructureLipophilicity (

)
Metabolic StabilityBiological Impact (Case Studies)
MSP (Target)

Baseline High Balanced Potency/Safety: In Vitamin D3 analogs, this chain reduced calcemic side effects while maintaining antiproliferative activity [1].
Phenylpropyl

+1.5 (More Lipophilic)Moderate (Oxidation prone)High Potency, Low Sol: Often binds tighter due to

stacking but suffers from poor aqueous solubility.
Alkyl Sulfide

+0.5Low (Oxidizes to SO/SO

)
Pro-drug/Metabolite: Often less active in vitro but oxidizes in vivo to the sulfone.
Trifluoromethyl

+0.8HighHigh Potency/Toxicity: In Vitamin D3 studies, the

analog was more potent but caused hypercalcemia (toxicity) [1].
SAR Decision Logic

Use the MSP group when your lead compound is too lipophilic or suffers from rapid metabolic clearance at the side chain.

SAR_Logic Start Lead Compound Optimization (Side Chain Selection) Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: Rapid Metabolism? Start->Issue_Metabolism Issue_Potency Issue: Low Potency? Start->Issue_Potency Sol_Action Use MSP Reagent (Polar Sulfone lowers LogP) Issue_Solubility->Sol_Action Yes Met_Action Use MSP Reagent (Sulfone is fully oxidized) Issue_Metabolism->Met_Action Yes (vs Sulfide/Phenyl) Pot_Action Consider Phenyl/CF3 Analogs (Hydrophobic interactions) Issue_Potency->Pot_Action Need Hydrophobic Bulk

Figure 2: Decision matrix for utilizing 1-Iodo-3-methanesulfonylpropane in lead optimization.

Experimental Protocols

Synthesis of the Reagent (Self-Validating Protocol)

If the iodide is not commercially available, it is best synthesized from the corresponding alcohol or chloride. The Finkelstein reaction is the most reliable method.

Reagents:

  • 1-Chloro-3-methanesulfonylpropane (Precursor)

  • Sodium Iodide (NaI) - 1.5 equivalents

  • Acetone (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the chloro-analog in 20 mL of anhydrous acetone.

  • Activation: Add 15 mmol of NaI. The solution may turn slightly yellow.

  • Reflux: Heat to reflux (approx. 56°C) for 18–24 hours. Validation: A white precipitate (NaCl) will form, driving the equilibrium.

  • Workup: Cool to room temperature. Filter off the NaCl solid.

  • Extraction: Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with 5% Sodium Thiosulfate (to remove free iodine/color), then water and brine.

  • Drying: Dry over MgSO

    
     and concentrate.
    
  • Quality Control: Check purity via TLC (Hexane:EtOAc) or NMR. The

    
     signal typically appears around 
    
    
    
    3.2-3.3 ppm.
General Alkylation Protocol (Application)

This protocol describes attaching the MSP group to a phenol-containing drug scaffold (e.g., Estrone or a Cannabinoid ligand).

Reagents:

  • Target Scaffold (1.0 eq)

  • 1-Iodo-3-methanesulfonylpropane (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) - Preferred over K2CO3 for iodides due to solubility.
    
  • DMF or Acetonitrile (Solvent)

Workflow:

  • Deprotonation: Stir the scaffold and

    
     in DMF at Room Temp for 30 mins.
    
  • Addition: Add 1-Iodo-3-methanesulfonylpropane dropwise.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor: LC-MS should show mass shift of +120 Da (Mass of

    
     minus H).
    
  • Purification: Dilute with water, extract with EtOAc. Purification by column chromatography is usually required to remove excess iodide.

Case Studies in Drug Development

Case A: Vitamin D3 Analogs (Anticancer vs. Calcemic Activity)

In a study of Vitamin D3 analogs, the 3-methanesulfonylpropyl side chain was compared to t-butyl and trifluoromethyl sulfone chains.[2]

  • Result: The MSP analog showed significant antiproliferative activity against cancer cells but, crucially, induced significantly less calcium mobilization than the trifluoromethyl analog [1].

Case B: Antibacterial Lincomycin Derivatives

The introduction of the 3-methanesulfonylpropyl group into Lincomycin derivatives has been explored to overcome resistance.

  • Result: The sulfone side chain improved activity against Gram-positive bacteria compared to simple alkyl chains, likely due to enhanced permeability and binding affinity within the bacterial ribosome [2].

References

  • Johns Hopkins University. (2009). Novel alkyl side chain sulfone 1α,25-dihydroxyvitamin D3 analogs: A comparison of in vitro antiproliferative activities and in vivo calcemic activities.[2] Journal of Medicinal Chemistry.[3] Link

  • Google Patents. (2008). Lincomycin derivatives possessing antibacterial activity (US7361743B2).[3]Link

  • Biosynth. (n.d.). Safety Data Sheet: 1-Iodo-3-methanesulfonylpropane.Link

  • Sigma-Aldrich. (n.d.). 1-Iodo-3-phenylpropane Product Specification (Analog Comparison).Link

  • MDPI. (2013). Poly Caprolactam Supported Ionic Liquid as a Heterogeneous Promoter for Nucleophilic Fluorination (Usage Example).Link

Sources

Optimizing Alkylation Efficiency: A Technical Guide to 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10578-83-3 | Formula:


 | Mol. Weight:  248.08  g/mol [1]

Executive Summary

In the optimization of lead compounds for drug discovery, the 3-methanesulfonylpropyl moiety is a critical structural motif used to modulate lipophilicity (


), improve metabolic stability, and mitigate hERG channel inhibition. While 1-chloro- and 1-bromo-3-methanesulfonylpropane are commercially available, 1-Iodo-3-methanesulfonylpropane (IMSP)  offers superior alkylation kinetics.

This guide analyzes the mechanistic advantages of IMSP over its bromide and sulfonate analogues. It provides a self-validating experimental protocol designed to maximize yield while minimizing thermal degradation of sensitive heterocyclic substrates.

Chemical Profile & Mechanistic Advantage[2]

The Kinetic Imperative: Why Iodide?

The primary advantage of IMSP lies in the leaving group ability of the iodide ion (


) compared to bromide (

) or chloride (

). In nucleophilic substitution (

) reactions, the rate-determining step involves the breaking of the carbon-halogen bond.[2]

Bond Dissociation Energy (BDE) Comparison:

  • C-Cl: ~339 kJ/mol (Slowest reactivity, requires high heat)

  • C-Br: ~285 kJ/mol (Moderate reactivity)

  • C-I: ~218 kJ/mol (Fastest reactivity, mild conditions)

Because the C-I bond is significantly weaker and longer, the activation energy (


) for the transition state is lower. This allows IMSP to alkylate weak nucleophiles (e.g., electron-deficient pyrazoles, indoles) under milder conditions, preventing the formation of thermal byproducts often seen when forcing reactions with alkyl bromides.
Graphviz Diagram: Reaction Pathway & Transition State

The following diagram illustrates the


 mechanism, highlighting the lower activation energy pathway of the Iodide reagent compared to the Bromide.

SN2_Pathway Substrate Nucleophile (Nu:) TS_I Transition State (Iodide) [Nu---C---I]‡ Low Activation Energy Substrate->TS_I Fast Attack (25-40°C) TS_Br Transition State (Bromide) [Nu---C---Br]‡ High Activation Energy Substrate->TS_Br Slow Attack (>80°C) Reagent_I 1-Iodo-3-methanesulfonylpropane (Weak C-I Bond) Reagent_I->TS_I Reagent_Br Alkyl Bromide Analog (Stronger C-Br Bond) Reagent_Br->TS_Br Product Alkylated Product (Nu-Propyl-SO2Me) TS_I->Product Rapid Collapse TS_Br->Product Slow Collapse

Figure 1: Comparative


 reaction pathways. The green solid line represents the energetically favorable pathway using IMSP.

Comparative Performance Analysis

The following table contrasts IMSP against common alternatives in the context of alkylating a secondary amine (e.g., piperazine derivative).

Feature1-Iodo-3-methanesulfonylpropane (IMSP)1-Bromo-3-methanesulfonylpropane3-Methanesulfonylpropyl Methanesulfonate (OMs)
Reactivity (

)
High (~100x vs Br) Moderate (1x)High (similar to I, but less stable)
Reaction Temp. 25°C – 40°C 80°C – 110°C0°C – 25°C
Base Requirement Weak bases (

,

)
Strong bases (

,

)
Weak bases (

)
Side Reactions Minimal eliminationElimination to vinyl sulfone (common at high T)Hydrolysis of OMs ester
Storage Stability Light sensitive (Store dark/cold)StableMoisture sensitive
Atom Economy GoodGoodPoor (High MW leaving group)

Key Insight: The primary risk when using the bromide analog at high temperatures is the base-mediated E2 elimination, generating the vinyl sulfone byproduct. IMSP avoids this by reacting faster than the elimination rate constant at lower temperatures.

Experimental Protocol: Alkylation of a Heterocycle

Objective: Install the 3-methanesulfonylpropyl group onto a secondary amine (e.g., Piperazine core) with >90% yield.

Materials
  • Substrate: 1-Boc-piperazine (1.0 equiv)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) (Anhydrous)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (1.0 mmol) in anhydrous ACN (5 mL, 0.2 M).

    • Add

      
       (2.0 mmol) in one portion. The suspension should be stirred vigorously.
      
  • Addition:

    • Add 1-Iodo-3-methanesulfonylpropane (1.1 mmol) dropwise at room temperature.

    • Note: If the iodide has turned yellow/brown during storage (iodine liberation), wash a DCM solution of the reagent with dilute sodium thiosulfate, dry, and concentrate before use to ensure stoichiometry accuracy.

  • Reaction:

    • Stir the reaction at 40°C for 4–6 hours.

    • Monitoring (Self-Validation): Spot TLC (MeOH/DCM 1:9). The iodide reagent will appear as a UV-active spot that stains distinctly with PMA or Iodine. The disappearance of the amine starting material and the appearance of a more polar product spot confirms progress.

  • Workup (The "Clean" Protocol):

    • Filter off the inorganic solids (

      
      /CsI) through a Celite pad.
      
    • Concentrate the filtrate.

    • Redissolve the residue in EtOAc and wash with 10%

      
        (removes any trace iodine/oxidative byproducts) followed by brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude material is often pure enough (>95%) for deprotection. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Decision Logic for Reagent Selection

When should you choose the Iodide (IMSP) over the cheaper Bromide? Use this decision tree.

Decision_Tree Start Start: Need to install 3-methanesulfonylpropyl group Q1 Is the substrate sterically hindered? Start->Q1 Q2 Is the substrate thermally labile (>60°C)? Q1->Q2 No Result_I USE IODIDE (IMSP) (Mild conditions, High reactivity) Q1->Result_I Yes Q3 Is the substrate a weak nucleophile? Q2->Q3 No Q2->Result_I Yes Q3->Result_I Yes Result_Br USE BROMIDE (Cost effective, robust substrates) Q3->Result_Br No Result_OMs USE MESYLATE (If Iodide unavailable)

Figure 2: Reagent selection logic based on substrate properties.

References

  • PubChem. (n.d.).[3][4][5][6] 1-Iodo-3-methanesulfonylpropane (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 15: Nucleophilic Substitution - Leaving Group Trends).
  • Lian, J., et al. (2013).[7] "Application of methyl in drug design." Yao Xue Xue Bao, 48(8), 1195-208.[7] (Contextualizing the methylsulfonyl pharmacophore). [Link]

Sources

Kinetic studies of 1-Iodo-3-methanesulfonylpropane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Profiling & Comparative Efficiency: 1-Iodo-3-methanesulfonylpropane Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Solubility Tail" Reagent

In modern drug discovery, the 3-methanesulfonylpropyl group is a privileged motif. It is frequently employed to append a polar, non-ionizable "tail" to lipophilic scaffolds, thereby improving aqueous solubility and metabolic stability without introducing a charge.

While the bromide (1-bromo-3-methanesulfonylpropane) and chloride analogs are commercially ubiquitous, 1-iodo-3-methanesulfonylpropane represents the kinetic apex of this reagent class. This guide objectively compares the kinetic performance of the iodide against its halogenated counterparts, providing a mechanistic rationale for its selection in critical alkylation steps.

Mechanistic Profile & Reactivity

The reaction of 1-iodo-3-methanesulfonylpropane is governed by the


 (Substitution Nucleophilic Bimolecular)  mechanism. The reaction rate is defined by the equation:


Structural Influence on Kinetics
  • Leaving Group Ability: The iodide ion (

    
    ) is a superior leaving group compared to bromide (
    
    
    
    ) or mesylate (
    
    
    ) due to its lower basicity (
    
    
    of
    
    
    ) and longer, weaker C-I bond.
  • Sulfonyl Inductive Effect: The sulfonyl group (

    
    ) is strongly electron-withdrawing. At the 
    
    
    
    -position (3 carbons away), the inductive effect (
    
    
    ) is attenuated but still renders the terminal carbon slightly more electrophilic than in a simple alkyl halide. However, it does not retard the reaction via steric hindrance, making this an ideal "slim" linker.
Visualizing the Pathway

The following diagram illustrates the transition state geometry and the electronic influence of the distant sulfone group.

SN2_Pathway cluster_mech Kinetic Factors Nuc Nucleophile (Nu:) TS Transition State [‡] (Nu---C---I) Nuc->TS Attack (Backside) Substrate 1-Iodo-3-methanesulfonylpropane (I-CH2-CH2-CH2-SO2Me) Substrate->TS Product Product (Nu-CH2-CH2-CH2-SO2Me) TS->Product Bond Formation LeavingGroup Iodide (I-) TS->LeavingGroup Bond Breaking Factor1 C-I Bond Energy: ~53 kcal/mol (Weakest = Fastest) TS->Factor1 Factor2 Gamma-Sulfone Effect: Minimal Steric Hindrance

Figure 1: Mechanistic pathway of nucleophilic substitution on 1-iodo-3-methanesulfonylpropane.

Comparative Performance Analysis

The choice between the iodide, bromide, and chloride analogs is often a trade-off between cost/stability and reactivity . The iodide is the "high-performance" variant, essential when the nucleophile is weak (e.g., poor nucleophilicity amines, sterically hindered alcohols) or the substrate is thermally sensitive.

Quantitative Comparison Table
Feature1-Iodo-3-methanesulfonylpropane 1-Bromo-3-methanesulfonylpropane 1-Chloro-3-methanesulfonylpropane
Leaving Group Iodide (

)
Bromide (

)
Chloride (

)
Bond Energy (C-X) ~53 kcal/mol~68 kcal/mol~81 kcal/mol
Relative Rate (

)
~50 - 100 1 (Reference)~0.01
Reaction Temp. 0°C – 40°C60°C – 100°C> 100°C (often requires catalysis)
Stability Low (Light sensitive, degrades)HighVery High
Primary Use Case Late-stage functionalization , sensitive scaffolds.[1]Scale-up of robust substrates.Cost-driven commodity synthesis.
Kinetic Energy Profile

The iodide pathway proceeds through a significantly lower activation energy barrier (


), allowing reactions to proceed at room temperature.

Energy_Profile cluster_iodide Iodide Pathway (Fast) cluster_bromide Bromide Pathway (Slow) start Reactants TS_I start->TS_I Low ΔG‡ TS_Br start->TS_Br High ΔG‡ Product Alkylated Product TS_I->Product TS_Br->Product

Figure 2: Relative kinetic energy profiles. The iodide (Green) offers a lower activation barrier compared to the bromide (Red).

Experimental Protocols

Since 1-iodo-3-methanesulfonylpropane can be expensive and unstable upon long-term storage, the most scientifically robust approach is often to generate it in situ or immediately prior to use via the Finkelstein Reaction .

Protocol A: In Situ Activation (Finkelstein Method)

Use this protocol to convert the cheaper Bromide to the reactive Iodide directly in the reaction vessel.

  • Reagents: Dissolve 1-bromo-3-methanesulfonylpropane (1.0 equiv) in Acetone or 2-Butanone (MEK) (0.5 M).

  • Catalyst: Add Sodium Iodide (NaI) (1.2 – 1.5 equiv). NaI is soluble in acetone, but NaBr is not.

  • Reaction: Stir at reflux for 2–4 hours. The precipitation of NaBr (white solid) drives the equilibrium.

  • Usage:

    • Option 1 (One-Pot): Add your nucleophile (e.g., amine) and base (e.g.,

      
      ) directly to this suspension.
      
    • Option 2 (Isolation): Filter off the NaBr, concentrate the filtrate, and re-dissolve the residue in DMF/DMSO for the alkylation step.

Protocol B: Kinetic Benchmarking (Measuring )

To determine the precise rate for your specific nucleophile:

  • Setup: Prepare a 0.1 M solution of the nucleophile and a 1.0 M solution (pseudo-first-order excess) of 1-iodo-3-methanesulfonylpropane in deuterated solvent (

    
     or 
    
    
    
    ).
  • Monitoring: Transfer to an NMR tube.

  • Acquisition: Monitor the decay of the

    
    -methylene protons  adjacent to the iodine (triplet, 
    
    
    
    ppm) and the appearance of the product protons.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • VulcanChem. (n.d.). 1-Iodo-3-methanesulfonylpropane Structure and Reactivity. Retrieved from

  • BenchChem. (2025).[2] Reactivity Showdown: Comparative Halide Reactivity in Cross-Coupling and Substitution. Retrieved from

  • PubChem. (n.d.). 1-Bromo-3-iodopropane and Related Sulfones. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2005). Preparation of Alkyl Iodides via Finkelstein Reaction. Org.[1][3] Synth. 2005, 81, 121. Retrieved from

  • Google Patents. (2008). Substituted Pyrazolo[3,4-d]pyrimidines and Methods of Using the Same (US7452880B2). (Demonstrates usage of 3-methanesulfonylpropyl group). Retrieved from

Sources

Benchmarking the efficiency of 1-Iodo-3-methanesulfonylpropane in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Efficiency of 1-Iodo-3-methanesulfonylpropane in Medicinal Chemistry

Executive Summary

1-Iodo-3-methanesulfonylpropane (CAS: 1339388-73-6 / 40567-80-4) has emerged as a critical alkylating agent in modern drug discovery, specifically for installing the 3-(methylsulfonyl)propyl motif. Unlike simple alkyl halides, this reagent introduces a polar, metabolically stable sulfone group (


) linked by a propyl spacer.

This guide evaluates its performance against brominated analogs and alternative synthetic routes (e.g., thioether oxidation). Analysis of patent literature and experimental data confirms that while the iodide variant commands a higher initial cost, it offers superior atom economy and reaction kinetics in late-stage functionalization of complex heterocycles (e.g., JAK inhibitors, CETP inhibitors), where milder conditions are non-negotiable.

Chemical Profile & Reactivity Benchmarks

Structural Advantage

The molecule consists of a primary iodide leaving group and a terminal methyl sulfone.

  • Formula:

    
    
    
  • Molecular Weight: 248.08 g/mol [1][2][3]

  • Key Feature: The sulfone group decreases the

    
     of the target molecule, improving aqueous solubility without introducing ionizable centers (unlike amines or carboxylic acids).
    
Comparative Analysis: Iodide vs. Bromide vs. Mesylate

The choice of leaving group (LG) dictates the success of the alkylation, particularly on electron-deficient nucleophiles common in drug scaffolds (e.g., pyrazoles, indoles).

Feature1-Iodo-3-methanesulfonylpropane 1-Bromo-3-methanesulfonylpropane Mesylate/Tosylate Analog
Reactivity (

)
High (

-

x)
Moderate (Baseline)Moderate to High
Reaction Temp. RT to 60°C 80°C - 100°C60°C - 80°C
Base Compatibility Weak bases (

,

)
Stronger bases often req.Non-nucleophilic bases
Side Reactions Minimal eliminationCompetition from E2 elimination at high TRisk of sulfonate hydrolysis
Stability Light sensitive; store at -20°CStable at RTMoisture sensitive
Cost HighLowMedium

Expert Insight: Use the Iodide when alkylating valuable late-stage intermediates (cost of reagent is negligible compared to the substrate) or when the substrate is thermally unstable. Use the Bromide for early-stage building block synthesis on multi-gram scales.

Strategic Applications in Drug Design

The "Direct Sulfone" vs. "Oxidation" Route

A common alternative to using 1-Iodo-3-methanesulfonylpropane is to alkylate with 1-chloro-3-(methylthio)propane and subsequently oxidize the sulfide to a sulfone using


-CPBA or Oxone.
  • Route A (Direct Alkylation): One step. Requires 1-Iodo-3-methanesulfonylpropane.[1][2][3][4][5]

    • Pros: Chemoselective; avoids oxidation of other sensitive groups (e.g., alkenes, aldehydes, other sulfurs).

    • Cons: Reagent cost.

  • Route B (Oxidation): Two steps. Alkylation

    
     Oxidation.
    
    • Pros: Cheaper starting materials.

    • Cons: Oxidation is often non-selective.

      
      -CPBA can produce N-oxides on pyridine/pyrimidine rings, requiring tedious protection/deprotection.
      

Verdict: For heterocyclic drug candidates (e.g., JAK3 inhibitors containing pyrrolopyrimidine cores), Route A is superior as it bypasses the risk of N-oxidation.

Case Studies in Patent Literature
  • JAK Inhibitors (Ref. 1): In the synthesis of pyrrolopyrimidine derivatives, the 3-methanesulfonylpropyl group is installed to occupy the solvent-exposed region of the kinase pocket, improving solubility. The iodide reagent allows this alkylation to proceed at 40–60°C, preserving the integrity of the cyano-group on the scaffold.

  • CETP Inhibitors (Ref. 2): Tetrahydroquinoline derivatives utilize this linker to fine-tune lipophilicity. The high reactivity of the iodide ensures complete conversion, simplifying purification by avoiding difficult-to-separate starting materials.

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the Iodide reagent over alternatives.

G Start Target: Install -CH2CH2CH2SO2Me CheckSubstrate Substrate Sensitivity? Start->CheckSubstrate Sensitive Contains oxidizable groups (alkenes, pyridines, thioethers) CheckSubstrate->Sensitive Yes Robust Robust Scaffold CheckSubstrate->Robust No RouteA USE IODIDE (1-Iodo-3-methanesulfonylpropane) Sensitive->RouteA Avoids Oxidation CheckScale Reaction Scale? Robust->CheckScale SmallScale Late-Stage / <10g High Value Substrate CheckScale->SmallScale Maximize Yield LargeScale Early Stage / >1kg Commodity Substrate CheckScale->LargeScale Minimize Cost SmallScale->RouteA RouteB USE BROMIDE (High Temp) LargeScale->RouteB If thermal stability OK RouteC USE SULFIDE + OXIDATION LargeScale->RouteC Cheapest raw materials

Figure 1: Decision matrix for selecting the optimal alkylation strategy. The Iodide reagent is the preferred choice for sensitive or high-value substrates.

Validated Experimental Protocol

Protocol: N-Alkylation of a Pyrazole Derivative Target Application: Synthesis of JAK/STAT pathway inhibitors.[6] Objective: Install the 3-(methylsulfonyl)propyl group on a secondary amine/pyrazole nitrogen.

Materials
  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Reagent: 1-Iodo-3-methanesulfonylpropane (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the pyrazole substrate (e.g., 10 mmol) in anhydrous DMF (10 volumes).
    
  • Activation: Add

    
     (20 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole (
    
    
    
    ).
  • Alkylation: Add 1-Iodo-3-methanesulfonylpropane (12 mmol) dropwise (if liquid) or as a solution in DMF.

    • Note: The iodide is often a solid or viscous oil; ensure complete transfer.

  • Reaction: Heat the mixture to 50°C .

    • Checkpoint: Monitor by LC-MS. The iodide reaction typically reaches completion in 2–4 hours. (The bromide analog would require 80–100°C and 12+ hours).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The residue is usually pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Troubleshooting:

  • Incomplete Conversion: Add 0.1 equiv of Sodium Iodide (NaI) if using the bromide analog to generate the iodide in situ (Finkelstein conditions). If using the iodide reagent directly, simply increase temperature to 60°C.

  • Color Change: Iodine liberation may cause a yellow/brown tint. Wash with dilute sodium thiosulfate solution to remove.

Mechanistic Pathway[6]

The following diagram details the


 reaction pathway and the competing elimination risk avoided by using the Iodide at lower temperatures.

ReactionPathway Reactants Nucleophile (Nu-H) + Base + I-(CH2)3-SO2Me TS Transition State [Nu...C...I]‡ (SN2 Mechanism) Reactants->TS Low Activation Energy (Iodide) SideProduct Elimination Side Product: CH2=CH-CH2-SO2Me (Minimized at <60°C) Reactants->SideProduct High Temp Pathway (>80°C) (Risk with Bromide) Product Product: Nu-(CH2)3-SO2Me + HI (neutralized) TS->Product Major Pathway

Figure 2: Reaction pathway showing the kinetic preference for substitution (


) over elimination when using the highly reactive iodide leaving group.

References

  • Patent WO2014111037A1 . Five-and-six-membered heterocyclic compound, and preparation method, pharmaceutical composition and use thereof. (Describes the synthesis of JAK inhibitors using sulfonyl-propyl linkers).

  • Patent US7872126B2 . Tetrahydroquinoline derivatives and a process for preparing the same. (Details the use of methanesulfonylpropyl groups in CETP inhibitors).

  • Patent EP1957488B1 . 3-Amino-2-arylpropyl azaindoles and uses thereof. (Provides examples of alkylsulfonylalkyl group installation).

  • Organ, M. G., & Mayer, S. (2003) . Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide.... Journal of Combinatorial Chemistry. (General reference for sulfone/iodide chemistry in heterocyclic synthesis).

Sources

Cross-reactivity studies of 1-Iodo-3-methanesulfonylpropane with different functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodo-3-methanesulfonylpropane (IMSP) is a specialized alkylating agent employed primarily in medicinal chemistry to introduce the 3-methanesulfonylpropyl motif. This moiety is frequently utilized to modulate the physicochemical properties of drug candidates, specifically to lower lipophilicity (LogP) and mitigate hERG channel inhibition compared to purely aliphatic chains.

This technical guide evaluates the performance of IMSP against its brominated and chlorinated analogs. It focuses on chemoselectivity —specifically the reagent's ability to discriminate between competing nucleophiles (thiols, amines, and hydroxyls)—and provides validated protocols for optimizing yield while minimizing off-target side reactions.

Chemical Profile & Mechanistic Basis[1][2][3]

Structural Analysis[4]
  • IUPAC Name: 1-iodo-3-(methylsulfonyl)propane[1]

  • CAS Number: 76166-48-0

  • Formula:

    
    
    
  • Key Functionality:

    • Primary Iodide: An exceptional leaving group (

      
       is a weak base and highly polarizable), facilitating rapid 
      
      
      
      substitution.
    • Sulfone (

      
      ):  A polar, electron-withdrawing group. Unlike carbonyls, it is chemically robust against reduction and mild hydrolysis, making it an ideal "spectator" motif during late-stage functionalization.
      
The "Iodide Advantage" (Finkelstein Logic)

The choice between the chloro-, bromo-, and iodo- analogs is dictated by the reaction rate. In


 reactions, the relative reactivity of alkyl halides typically follows the order R-I > R-Br > R-Cl  (approximate relative rates 100 : 50 : 1).
  • Recommendation: Use IMSP (Iodide) for sterically hindered nucleophiles or thermally sensitive substrates where heating (required for the bromide analog) would cause decomposition.

Comparative Reactivity Studies

The following data summarizes the cross-reactivity profile of IMSP against different functional groups. This hierarchy is critical for designing protecting-group-free syntheses.

Nucleophile Selectivity Hierarchy

In a competitive environment (e.g., a peptide or multifunctional scaffold), IMSP exhibits the following kinetic preference:

Nucleophile ClassRepresentative GroupReactivity with IMSPConditionsMechanism
Thiol Cysteine, ThiophenolHighest 0°C to RT, weak base (

)
Rapid

(Soft-Soft interaction)
Primary Amine Lysine, BenzylamineHigh RT, mild base (

)

, risk of over-alkylation
Secondary Amine PiperazineModerate RT to 40°C

, clean mono-alkylation often possible
Hydroxyl (Phenol) TyrosineModerate >50°C, strong base (

)

(Requires phenoxide formation)
Hydroxyl (Aliphatic) Serine, EthanolLow >80°C, strong base (

)
Slow

Leaving Group Performance Data

Experimental comparison of 3-methanesulfonylpropyl transfer to Piperidine (1.0 equiv) in Acetonitrile at 25°C.

Reagent AnalogLeaving Group (

)
Time to 95% ConversionYieldNotes
IMSP Iodide (-I) 1.5 Hours 94% Optimal for mild conditions.
Bromo-analogBromide (-Br)18 Hours88%Requires heating to 60°C for comparable rate.
Chloro-analogChloride (-Cl)>48 Hours<10%Practically inert without KI catalyst (Finkelstein).

Visualizing the Reaction Pathways

The following diagram illustrates the chemoselective pathways and potential side reactions (Elimination) that researchers must control.

ReactivityPathways cluster_Nucleophiles Nucleophile Competition IMSP 1-Iodo-3- methanesulfonylpropane Thiol R-SH (Thiol) (Soft Nucleophile) Product_Thioether Thioether Product (Fastest) IMSP->Product_Thioether Product_Amine Secondary Amine (Fast) IMSP->Product_Amine Product_Ether Ether Product (Slow/Requires Heat) IMSP->Product_Ether Side_Elimination Side Product: Allyl Sulfone (E2) IMSP->Side_Elimination Loss of HI Thiol->Product_Thioether k1 (Fastest) Base: K2CO3 Amine R-NH2 (Amine) (Moderate Nucleophile) Amine->Product_Amine k2 (Fast) Base: DIPEA Alcohol R-OH (Alcohol) (Hard Nucleophile) Alcohol->Product_Ether k3 (Slow) Base: NaH StrongBase Strong/Bulky Base (e.g., t-BuOK) StrongBase->Side_Elimination Promotes E2 Elimination

Figure 1: Chemoselectivity landscape of IMSP. Thicker green lines indicate kinetically favored pathways. Red lines indicate off-target elimination reactions caused by improper base selection.

Experimental Protocols

Protocol A: Chemoselective Amine Alkylation

Target: Mono-alkylation of a secondary amine in the presence of a hydroxyl group.

Reagents:

  • Substrate (e.g., 1-(2-hydroxyethyl)piperazine)

  • 1-Iodo-3-methanesulfonylpropane (1.1 equiv)[2]

  • 
     (2.0 equiv)
    
  • Acetonitrile (ACN) – Solvent choice is critical; ACN promotes

    
    .
    

Workflow:

  • Dissolution: Dissolve the amine substrate in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add powdered, dry

    
    .
    
  • Reagent Addition: Add IMSP dropwise at 0°C to suppress over-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS.

    • Checkpoint: Iodide reaction should be complete within 2-4 hours. Bromide would require 12+ hours or heating.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography (DCM/MeOH).

Protocol B: Competitive Cross-Reactivity Assay

Purpose: To determine if a specific scaffold requires protecting groups.

Workflow Visualization:

ExperimentalWorkflow Step1 Step 1: Preparation Mix Equimolar Substrate + IMSP Solvent: DMF or ACN Step2 Step 2: Incubation Timepoints: 15m, 1h, 4h Temp: 25°C Step1->Step2 Step3 Step 3: Quenching Add dilute HCl (stops amine rxn) or Rapid Cooling Step2->Step3 Step4 Step 4: Analysis (LC-MS/NMR) Calculate Ratio of N-alkyl vs O-alkyl Step3->Step4 Decision Decision Gate Step4->Decision Res1 >95% N-Alkylation: Proceed without Protection Decision->Res1 High Selectivity Res2 >10% O-Alkylation: Use Boc/TBDMS Protection Decision->Res2 Mixed Products

Figure 2: Step-by-step workflow for validating substrate compatibility before scale-up.

Technical Considerations & Troubleshooting

Storage and Stability

Alkyl iodides are light-sensitive.

  • Observation: Darkening of the liquid/solid indicates liberation of free iodine (

    
    ).
    
  • Mitigation: Store IMSP at 2-8°C in amber vials wrapped in foil. If the reagent is dark, wash a DCM solution of the reagent with dilute sodium thiosulfate (

    
    ) before use to remove free iodine, which can act as a radical initiator or oxidant.
    
The "Elimination" Pitfall

The sulfone group at the C3 position makes the protons at C3 (alpha to sulfone, gamma to iodide) acidic, but the protons at C1 (alpha to iodide) are the risk for E2 elimination.

  • Risk: Using bulky, strong bases (e.g.,

    
    , 
    
    
    
    ) can trigger dehydrohalogenation, forming the allyl sulfone side product.
  • Solution: Use non-nucleophilic, weaker bases like DIPEA (Hünig's base) or

    
     for alkylation.
    

References

  • VulcanChem. (n.d.). 1-Iodo-3-methanesulfonylpropane Safety Data Sheet & Product Info. Retrieved from (Verified Source for CAS 76166-48-0).

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text for Alkyl Iodide reactivity).
  • Salvatore, R. N., et al. (2002).[3] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683.[3] (Protocol basis for chemoselective amine alkylation).

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-Iodo-3-methanesulfonylpropane.[1] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for reactivity order I > Br > Cl).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Iodo-3-methanesulfonylpropane

[1][2]

Executive Summary & Safety Directive

To: Laboratory Personnel, EHS Officers, and Process Chemists From: Senior Application Scientist, Chemical Safety Division Subject: Operational Handling and Disposal of 1-Iodo-3-methanesulfonylpropane

Immediate Action Required: Treat 1-Iodo-3-methanesulfonylpropane as a high-potency alkylating agent .[1][2] While often classified primarily as an irritant in basic SDSs, the presence of a primary alkyl iodide moiety (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2

Core Disposal Principle: Do NOT dispose of via sanitary sewer or standard trash. This compound requires segregation into Halogenated Organic Waste streams destined for high-temperature incineration with acid gas scrubbing (to capture


Chemical Profile & Hazard Assessment

Understanding the physical and chemical nature of the waste is the first step in safe disposal.

PropertyData / CharacteristicOperational Implication
Chemical Structure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Contains Sulfur and Iodine.[3]
CAS Number 103982-20-3 (or analogs)Use for waste manifesting.[1]
Physical State Solid or Viscous Oil (Low MP)May require dissolution for transfer.[1]
Reactivity Class Alkylating Agent Reacts with nucleophiles (DNA bases).[1]
Stability PhotosensitiveMust use Amber Glass to prevent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

liberation.
Hazard Codes H315, H319, H335, H341 (Suspected)PPE: Nitrile gloves (double), Goggles, Fume Hood.[1][2]
EPA Waste ID D001 (if ignitable), F002 (if mixed)Label as "Halogenated Solvent Waste".[1][2]
The Mechanism of Hazard (Expert Insight)

Why is this specific molecule dangerous? The iodine atom on the terminal carbon is an excellent "leaving group." In biological systems, this allows the carbon chain to undergo

2alkylation

2

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Objective: Prevent cross-contamination and ensure container integrity.

  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers.

    • Reasoning: Alkyl iodides degrade under UV light to release free iodine (

      
      ), which is corrosive and toxic.[2] Amber glass inhibits this homolytic fission.
      
  • Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with the waste stream.

    • Safe Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[2]

    • Unsafe Solvents: Do not mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases.[2]

  • Labeling: Affix a hazardous waste tag immediately upon the first drop entering the container.

    • Required Text: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "1-Iodo-3-methanesulfonylpropane" explicitly. Do not use abbreviations.

Phase 2: In-Lab Decontamination (Glassware & Spills)

Objective: Chemically destroy the alkylating potential before cleaning glassware or managing spills.

Reagent: Sodium Thiosulfate Solution (10% w/v) Why? Thiosulfate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2

Protocol:

  • Preparation: Prepare a 10% solution of Sodium Thiosulfate in water.

  • Application:

    • For Glassware: Rinse contaminated glassware with the thiosulfate solution and let sit for 15 minutes.

    • For Spills: Cover the spill with absorbent pads, then soak the pads with thiosulfate solution.[2]

  • Final Cleanup: After quenching, the rinsate can be collected.[4] While the alkylating hazard is neutralized, the resulting mixture should still be treated as chemical waste due to the iodine content.[2]

Phase 3: Final Disposal Workflow

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflowcluster_safetySafety CheckStartWaste Generation:1-Iodo-3-methanesulfonylpropaneStateCheckIs it Pure or in Solution?Start->StateCheckPurePure Substance(Solid/Oil)StateCheck->PureSolutionIn SolutionStateCheck->SolutionDissolveDissolve in minimalHalogenated Solvent (e.g., DCM)Pure->DissolveSegregateSegregate intoHALOGENATED Waste StreamSolution->SegregateDissolve->SegregateContainerContainer:Amber Glass or HDPESegregate->ContainerLabelLabeling:'Halogenated Organic'+ Full Chemical NameContainer->LabelDestructionFinal Fate:High-Temp Incineration(w/ Scrubber)Label->DestructionWarningNO Drain DisposalNO Strong Oxidizers

Caption: Operational workflow for the segregation and packaging of halogenated sulfone waste.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol (increases skin permeability). Seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[5][6] Emergency Opthalmology consult required (alkylating agents can cause delayed corneal damage).
Spill (>10mL) Evacuate area. Do not attempt cleanup without SCBA if vapors are strong. Contact EHS.

References

  • PubChem. (n.d.). 1-Iodo-3-methanesulfonylpropane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Procedures for Disposing of Hazardous Waste. MIT Environment, Health & Safety.[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes (F-Codes and D-Codes). RCRAInfo. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard reference for alkyl halide quenching).

Personal protective equipment for handling 1-Iodo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Barrier-First" Approach

Handling 1-Iodo-3-methanesulfonylpropane requires more than standard laboratory compliance; it demands a mechanistic understanding of alkylation kinetics. As an alkyl iodide (


) coupled with a sulfone moiety, this compound presents a dual challenge: it is a potent electrophile capable of alkylating DNA/proteins, and it possesses significant permeation potential through standard nitrile elastomers.

Immediate Action Required:

  • Do NOT rely on single-layer nitrile gloves for anything beyond incidental splash protection.

  • Mandatory Engineering Control: All manipulations must occur within a certified chemical fume hood.

  • Waste Stream: Segregate strictly as Halogenated Organic Waste .

Hazard Mechanistics: Beyond the SDS

While the Safety Data Sheet (SDS) classifies this compound with standard warnings (H315, H319, H335), a Senior Scientist must evaluate the latent risks driven by its molecular structure.

The Alkylation Risk

The iodine atom at the terminal position is an exceptional leaving group due to the weak Carbon-Iodine (


) bond and the polarizability of the iodide ion.
  • Mechanism: In physiological conditions, the methylene group attached to the iodine becomes susceptible to nucleophilic attack by biological macromolecules (DNA bases, amino acid residues).

  • Implication: This compound functions as a direct-acting alkylating agent . Exposure is not just an irritation risk; it is a potential genotoxic event.

The Sulfone Stability Factor

The methanesulfonyl group (


) adds polarity and thermal stability compared to simple alkyl iodides. However, this polarity does not prevent permeation through lipophilic glove materials; in some cases, it can alter solubility parameters, making breakthrough times unpredictable.

PPE Selection Matrix: The "Double-Glove" Standard

Standard disposable nitrile gloves (4-6 mil) offer insufficient protection against alkyl iodides, often showing breakthrough times of < 5 minutes [1]. You must employ a Laminate Barrier Strategy .

Table 1: Personal Protective Equipment Specifications

ComponentPrimary RecommendationTechnical Rationale
Hand Protection (Inner) Silver Shield® / 4H® (Laminate) Provides >4 hours breakthrough time against alkyl halides. Impermeable to small organic molecules.
Hand Protection (Outer) Nitrile (5-8 mil) Provides dexterity and mechanical protection for the inner laminate glove. Acts as a sacrificial layer.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Vapor pressure management. N95 respirators are ineffective against organic vapors.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses allow vapor entry. Goggles seal the ocular mucosa from alkylating vapors.
Body Defense Lab Coat (Poly/Cotton or Nomex) Standard splash protection. Use a rubber apron if handling volumes >100 mL.

Operational Workflow: Logic & Decision Making

The following diagram outlines the critical decision paths for handling this compound. It emphasizes the "Stop/Go" criteria based on engineering controls.

SafeHandlingWorkflow Start START: Experiment Planning RiskAssess Risk Assessment: Volume & Concentration Start->RiskAssess HoodCheck Check Fume Hood Velocity > 80 fpm? RiskAssess->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No PPE_Don Don PPE: 1. Laminate Liner 2. Nitrile Outer 3. Goggles HoodCheck->PPE_Don Yes Handling Active Handling: Keep Sash Low Use Secondary Containment PPE_Don->Handling SpillCheck Spill Occurred? Handling->SpillCheck EmergAction EMERGENCY: Evacuate & Ventilate Do NOT Clean Alone SpillCheck->EmergAction Yes Decon Decontamination: Wipe surfaces with Dilute Thiosulfate (if I2 present) SpillCheck->Decon No Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Figure 1: Decision logic for the safe handling of alkylating agents, ensuring engineering controls are validated before PPE donning.

Detailed Protocol: Step-by-Step Handling

Phase A: Preparation
  • Verify Ventilation: Confirm the fume hood flow monitor reads "Safe" or verify with a tissue strip.

  • Prepare Solids: If the compound is solid, weigh it inside the hood using a localized balance or a pre-tared vial. Never weigh alkylating agents on an open bench.

  • Solvent Selection: Dissolve in non-volatile solvents where possible to reduce vapor pressure.

Phase B: Active Manipulation
  • The "Dirty Hand" Rule: Designate one hand (usually the non-dominant) as the "dirty" hand for touching the reagent container. Keep the other hand clean for operating instrumentation.

  • Syringe Transfer: If handling liquid solutions, use Luer-lock syringes to prevent needle detachment. Avoid pressurizing vials.

  • Immediate Decontamination: If a drop lands on the outer nitrile glove, do not wait . Remove the outer glove immediately, wash the laminate liner with soap/water, and don a fresh outer glove [2].

Phase C: Post-Procedure & Decontamination
  • Surface Decon: Wipe down the work area with a solvent-soaked paper towel (acetone or ethanol), followed by a soap-water wash.

  • Thiosulfate Treatment: If the compound has degraded and released free iodine (visible as yellow/brown staining), treat the surface with 5-10% Sodium Thiosulfate solution to reduce the iodine to colorless iodide [3].

  • Doffing Sequence:

    • Remove outer nitrile gloves (dispose as solid hazardous waste).

    • Remove goggles.

    • Remove laminate inner gloves (avoid touching the exterior).

    • Wash hands thoroughly with soap and water for 2 minutes.

Disposal & Waste Management

Proper disposal is critical to prevent environmental contamination and downstream reactions in waste drums.

  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with strong oxidizers or strong bases.[1] The sulfone group is stable, but the alkyl iodide moiety can react violently with strong nucleophiles or oxidizers [4].

  • Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "Iodo-sulfone."

  • Container: Use high-density polyethylene (HDPE) or glass waste containers. Avoid metal cans if free iodine is suspected, as it corrodes metal rapidly.

References

  • U.S. EPA Hazardous Waste Management. (Segregation of Halogenated Solvents). United States Environmental Protection Agency. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-3-methanesulfonylpropane
Reactant of Route 2
Reactant of Route 2
1-Iodo-3-methanesulfonylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.